molecular formula C6H4F2N2O2 B173925 2,4-Difluoro-5-nitroaniline CAS No. 123344-02-5

2,4-Difluoro-5-nitroaniline

Cat. No.: B173925
CAS No.: 123344-02-5
M. Wt: 174.1 g/mol
InChI Key: LYWNQLCSOFZLOR-UHFFFAOYSA-N
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Description

2,4-Difluoro-5-nitroaniline, also known as this compound, is a useful research compound. Its molecular formula is C6H4F2N2O2 and its molecular weight is 174.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-difluoro-5-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2N2O2/c7-3-1-4(8)6(10(11)12)2-5(3)9/h1-2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYWNQLCSOFZLOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374273
Record name 2,4-difluoro-5-nitroaniline
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Molecular Weight

174.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123344-02-5
Record name 2,4-difluoro-5-nitroaniline
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Record name 2,4-difluoro-5-nitroaniline
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Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2,4-Difluoro-5-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,4-Difluoro-5-nitroaniline, a key intermediate in various synthetic applications. This document consolidates available data on its chemical identity, physical characteristics, spectral properties, and safety information to support its use in research and development.

Chemical Identity and Structure

This compound is an aromatic amine derivative characterized by a benzene ring substituted with two fluorine atoms, a nitro group, and an amino group.

IdentifierValue
CAS Number 123344-02-5[1][2][3][4]
Molecular Formula C₆H₄F₂N₂O₂[1][3][4][5]
Molecular Weight 174.11 g/mol [3]
IUPAC Name This compound
SMILES C1=C(C(=CC(=C1--INVALID-LINK--[O-])F)F)N[5]
InChI InChI=1S/C6H4F2N2O2/c7-3-1-4(8)6(10(11)12)2-5(3)9/h1-2H,9H2[5]
InChIKey LYWNQLCSOFZLOR-UHFFFAOYSA-N[5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that experimental data for some properties of this specific isomer are limited, and therefore, data from closely related compounds are provided for reference where available.

PropertyValueNotes
Melting Point 97-98 °CData for the related compound 2-fluoro-5-nitroaniline.[6]
Boiling Point No data available
Solubility No specific data available. Expected to have moderate solubility in polar organic solvents and limited solubility in water.The presence of polar amino and nitro groups suggests some polarity, while the fluorinated benzene ring contributes to nonpolar character.[7]
pKa No data available
Appearance Yellow crystalline solidBased on the appearance of similar nitroaniline compounds.[7]

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of this compound. While specific spectra for this compound are not widely published, representative data from analogous compounds can provide valuable insights.

  • ¹H NMR: Proton NMR data for related fluoro-nitroaniline compounds typically show signals in the aromatic region, with chemical shifts and coupling constants influenced by the positions of the fluorine, nitro, and amino groups.

  • ¹³C NMR: Carbon NMR spectra of similar compounds display distinct resonances for the aromatic carbons, with the carbon atoms attached to fluorine exhibiting characteristic splitting patterns.[8]

  • Infrared (IR) Spectroscopy: The IR spectrum of a related compound, 2-fluoro-5-nitroaniline, conforms to its structure, showing characteristic peaks for N-H, C-F, and N-O stretching vibrations.[9]

  • Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of 174.11 g/mol .

Synthesis and Reactivity

Synthesis Workflow

The synthesis of fluorinated nitroanilines often involves the nitration of a corresponding fluoroaniline or the reduction of a dinitro-fluorobenzene compound. A general workflow for the synthesis of a related compound, 2-fluoro-5-nitroaniline, is depicted below.

G 2,4-Dinitrofluorobenzene 2,4-Dinitrofluorobenzene Selective_Reduction Selective Nitro Group Reduction 2,4-Dinitrofluorobenzene->Selective_Reduction Reducing_Agent Reducing Agent (e.g., Iron powder, SnCl2) Reducing_Agent->Selective_Reduction 2-Fluoro-5-nitroaniline 2-Fluoro-5-nitroaniline Selective_Reduction->2-Fluoro-5-nitroaniline

General synthesis workflow for a fluoro-nitroaniline.

Experimental Protocol for a Related Compound (2-Fluoro-5-nitroaniline)

A common method for the preparation of 2-fluoro-5-nitroaniline involves the selective reduction of 2,4-dinitrofluorobenzene.

Materials:

  • 2,4-Dinitrofluorobenzene

  • Iron powder (electrolytic)[6]

  • Acetic acid[6]

  • Ethyl acetate[6]

  • Saturated sodium bicarbonate solution

  • Water

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

  • Ethanol

Procedure:

  • A suspension of iron powder in acetic acid is heated under reflux.[6]

  • A solution of 2,4-dinitrofluorobenzene in acetic acid is added to the refluxing mixture.[6]

  • The reaction mixture is refluxed for a short period (e.g., 10 minutes).[6]

  • The mixture is then poured into ice-water and extracted with ethyl acetate.[6]

  • The organic extracts are washed sequentially with a saturated sodium bicarbonate solution, water, and a saturated sodium chloride solution.[6]

  • The organic layer is dried over anhydrous magnesium sulfate and concentrated.[6]

  • The crude product can be purified by recrystallization from ethanol to yield orange crystals of 2-fluoro-5-nitroaniline.[6]

Safety and Handling

Hazard Identification and Precautionary Measures

The logical relationship for handling potentially hazardous aromatic nitro compounds is outlined below.

G cluster_0 Hazard Identification cluster_1 Personal Protective Equipment (PPE) cluster_2 Handling and Storage Potential_Hazards Potential Hazards: - Skin Irritation - Eye Irritation - Harmful if swallowed/inhaled PPE Required PPE: - Protective gloves - Safety goggles/face shield - Lab coat - Respiratory protection (if needed) Potential_Hazards->PPE Requires Handling Handling: - Avoid contact with skin and eyes - Avoid inhalation of dust/vapors - Use in a well-ventilated area PPE->Handling Enables safe Storage Storage: - Keep container tightly closed - Store in a cool, dry place - Store away from incompatible materials Handling->Storage Leads to safe

Safety and handling workflow for aromatic nitro compounds.

General Safety Recommendations:

  • Personal Protective Equipment: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

This guide serves as a foundational resource for professionals working with this compound. Further experimental investigation is recommended to definitively establish the physicochemical properties of this specific compound. Always consult a comprehensive and current Safety Data Sheet (SDS) before handling any chemical.

References

Spectroscopic Profile of 2,4-Difluoro-5-nitroaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a detailed overview of the spectroscopic data for 2,4-Difluoro-5-nitroaniline (CAS No. 123344-02-5), a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
3.91broad peak-2H-NH₂
6.98triple peak10.21HAr-H
7.51double double peaks8.6, 7.01HAr-H

Solvent: CDCl₃, Frequency: 400 MHz

Note: Specific publicly available experimental data for ¹³C NMR, FT-IR, and Mass Spectrometry of this compound is limited. The following sections provide generalized experimental protocols for these techniques as applicable to aniline derivatives.

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 300-600 MHz NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Ensure the sample is fully dissolved, using gentle vortexing if necessary.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Sequence: Standard single pulse.

  • Number of Scans: 16-64 (dependent on sample concentration).

  • Relaxation Delay: 1-5 seconds.

  • Spectral Width: -2 to 12 ppm.

¹³C NMR Acquisition Parameters:

  • Pulse Sequence: Proton-decoupled single pulse.

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

  • Relaxation Delay: 2-10 seconds.

  • Spectral Width: 0 to 220 ppm.

Data Processing:

  • Apply Fourier transformation to the raw free induction decay (FID) data.

  • Perform phase correction and baseline correction.

  • Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer.

Sample Preparation (Solid Sample):

  • Prepare a KBr pellet by mixing a small amount of this compound with dry KBr powder.

  • Press the mixture into a transparent disk using a hydraulic press.

  • Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: Record a background spectrum of the empty sample holder (for KBr pellets) or the clean ATR crystal and subtract it from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Ionization - EI).

Sample Preparation (for ESI-MS):

  • Prepare a dilute solution of this compound (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • A small amount of formic acid (0.1%) may be added to promote protonation for positive ion mode analysis.

Data Acquisition (ESI-MS):

  • Ionization Mode: Positive ([M+H]⁺) is common for aniline derivatives.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Acquisition Mode: Infuse the sample solution directly into the ESI source or inject it onto a liquid chromatography (LC) column. Acquire the mass spectrum over a relevant m/z range.

Data Analysis:

  • Identify the molecular ion peak to confirm the molecular weight.

  • Analyze the fragmentation pattern to gain further structural information. For more detailed structural elucidation, tandem MS (MS/MS) can be performed on the parent ion.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution for NMR KBr_Pellet KBr Pellet Preparation Sample->KBr_Pellet for FT-IR Dilution Dilution in Volatile Solvent Sample->Dilution for MS NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR FT-IR Spectroscopy KBr_Pellet->IR MS Mass Spectrometry Dilution->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data IR_Data Vibrational Frequencies (cm⁻¹) IR->IR_Data MS_Data Mass-to-Charge Ratio (m/z) Fragmentation Pattern MS->MS_Data

Caption: General workflow for the spectroscopic analysis of this compound.

Logical_Relationship_Spectroscopy cluster_techniques Spectroscopic Techniques cluster_information Information Obtained Molecule Molecular Structure (this compound) NMR NMR Molecule->NMR probes IR FT-IR Molecule->IR probes MS MS Molecule->MS probes Connectivity C-H Framework Connectivity NMR->Connectivity Functional_Groups Functional Groups (e.g., -NH₂, -NO₂, C-F) IR->Functional_Groups Molecular_Weight Molecular Weight Elemental Composition MS->Molecular_Weight

Caption: Logical relationship between spectroscopic techniques and the information obtained.

An In-depth Technical Guide to the Synthesis of 2,4-Difluoro-5-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 2,4-difluoro-5-nitroaniline, a key intermediate in the development of various pharmaceutical compounds. The synthesis of this molecule is of significant interest due to the presence of fluorine atoms, which can enhance the metabolic stability and binding affinity of drug candidates. This document details two principal pathways: the nitration of 2,4-difluoroaniline and the nucleophilic aromatic substitution of 1,2,4-trifluoro-5-nitrobenzene.

Synthetic Pathways Overview

Two primary synthetic strategies have been identified for the preparation of this compound.

  • Nitration of 2,4-difluoroaniline: This is a classical approach that involves the protection of the activating amino group, followed by regioselective nitration and subsequent deprotection. This method is well-established for anilines and offers a high degree of control over the final product.

  • Nucleophilic Aromatic Substitution (SNAr) of 1,2,4-trifluoro-5-nitrobenzene: This route takes advantage of the electron-withdrawing nature of the nitro group to activate the aryl fluoride towards substitution by an amine source. This method can be a more direct approach if the starting trifluoro-nitrobenzene is readily available.

The following sections will provide detailed experimental protocols for each of these pathways, along with quantitative data and visual representations of the workflows.

Route 1: Nitration of 2,4-difluoroaniline

This synthetic route is a three-step process that begins with the protection of the amino group of 2,4-difluoroaniline as an acetanilide. This deactivating and ortho-, para-directing group allows for the selective nitration at the position para to the amino group (and meta to the fluorine atoms). The final step is the hydrolysis of the acetamido group to yield the desired this compound.

Nitration_of_2_4_difluoroaniline start 2,4-Difluoroaniline step1 Step 1: Acetylation (Protection) start->step1 Acetic anhydride intermediate1 N-(2,4-difluorophenyl)acetamide step1->intermediate1 step2 Step 2: Nitration intermediate1->step2 HNO₃ / H₂SO₄ intermediate2 N-(2,4-difluoro-5-nitrophenyl)acetamide step2->intermediate2 step3 Step 3: Hydrolysis (Deprotection) intermediate2->step3 Acid or Base product This compound step3->product

Caption: Workflow for the synthesis of this compound via nitration.

Experimental Protocol for the Nitration of 2,4-difluoroaniline

Step 1: Synthesis of N-(2,4-difluorophenyl)acetamide (Acetylation)

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-difluoroaniline in glacial acetic acid.

  • Slowly add acetic anhydride to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice-cold water with stirring to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water until the filtrate is neutral, and dry to obtain N-(2,4-difluorophenyl)acetamide.

Step 2: Synthesis of N-(2,4-difluoro-5-nitrophenyl)acetamide (Nitration)

  • In a three-necked flask equipped with a thermometer, a dropping funnel, and a magnetic stirrer, carefully add the dried N-(2,4-difluorophenyl)acetamide to concentrated sulfuric acid while maintaining the temperature below 20°C with an ice bath.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate beaker, keeping the mixture cooled in an ice bath.

  • Add the nitrating mixture dropwise to the acetanilide solution over 30-45 minutes, ensuring the internal temperature does not rise above 10°C.

  • After the addition is complete, continue stirring the reaction in the ice bath for an additional 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral to obtain N-(2,4-difluoro-5-nitrophenyl)acetamide.

Step 3: Synthesis of this compound (Hydrolysis)

  • To the crude N-(2,4-difluoro-5-nitrophenyl)acetamide, add a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates the complete disappearance of the starting material.

  • Cool the reaction mixture to room temperature and pour it into cold water.

  • Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

StepStarting MaterialReagentsProductTypical YieldPurity
12,4-DifluoroanilineAcetic anhydride, Acetic acidN-(2,4-difluorophenyl)acetamide>95%High
2N-(2,4-difluorophenyl)acetamideNitric acid, Sulfuric acidN-(2,4-difluoro-5-nitrophenyl)acetamide85-90%Good
3N-(2,4-difluoro-5-nitrophenyl)acetamideHydrochloric acid, EthanolThis compound>90%High after recrystallization

Route 2: Nucleophilic Aromatic Substitution (SNAr)

This synthetic route involves the direct amination of 1,2,4-trifluoro-5-nitrobenzene. The fluorine atom at the 1-position is highly activated towards nucleophilic attack due to the strong electron-withdrawing effect of the para-nitro group and the ortho-fluorine atom.

SNAr_synthesis start 1,2,4-Trifluoro-5-nitrobenzene step1 Step 1: Amination start->step1 Ammonia (or equivalent) product This compound step1->product

Caption: Workflow for the synthesis of this compound via SNAr.

Experimental Protocol for the Nucleophilic Aromatic Substitution
  • In a pressure-sealed reaction vessel, dissolve 1,2,4-trifluoro-5-nitrobenzene in a suitable solvent such as ethanol or dimethylformamide (DMF).

  • Add a source of ammonia, such as aqueous ammonia or a solution of ammonia in an organic solvent. An excess of the ammonia source is typically used.

  • Seal the vessel and heat the reaction mixture. The reaction temperature can range from 80°C to 120°C depending on the solvent and the concentration of reactants.

  • Monitor the progress of the reaction by GC-MS or LC-MS.

  • After the reaction is complete, cool the vessel to room temperature.

  • If the solvent is water-miscible, pour the reaction mixture into water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with water.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Starting MaterialReagentsProductTypical YieldPurity
1,2,4-Trifluoro-5-nitrobenzeneAqueous Ammonia, EthanolThis compound70-85%High after purification

Conclusion

Both the nitration of 2,4-difluoroaniline and the nucleophilic aromatic substitution of 1,2,4-trifluoro-5-nitrobenzene represent viable and effective methods for the synthesis of this compound. The choice of a particular route will depend on factors such as the availability and cost of the starting materials, the desired scale of the reaction, and the available laboratory equipment. The nitration route, while longer, is based on a very well-established and generally high-yielding sequence of reactions. The SNAr approach offers a more direct path to the final product and can be very efficient, provided the starting trifluorinated compound is accessible. For drug development professionals, the availability of multiple synthetic routes provides flexibility in the production of this important building block for new chemical entities.

In-depth Technical Guide: Crystal Structure Analysis of 2,4-Difluoro-5-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the crystal structure analysis of 2,4-Difluoro-5-nitroaniline, a key intermediate in the synthesis of various pharmaceutical compounds. A detailed examination of its solid-state architecture is crucial for understanding its physicochemical properties, stability, and behavior in drug formulation processes. However, a thorough search of publicly available scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), reveals a notable absence of a published single-crystal X-ray diffraction study for this specific compound.

This document outlines the standard experimental protocols for the synthesis, crystallization, and subsequent crystal structure determination that would be necessary to fully characterize this compound. Furthermore, it presents a logical workflow for such an analysis and a visualization of the molecule's anticipated intramolecular interactions based on known chemical principles. While quantitative crystallographic data from an experimental study is not available at this time, this guide serves as a foundational resource for researchers undertaking the crystallographic analysis of this compound.

Introduction

This compound is a substituted aromatic compound of significant interest in medicinal chemistry and materials science. The presence of two electron-withdrawing fluorine atoms and a nitro group, along with an electron-donating amino group, creates a molecule with a unique electronic profile. This substitution pattern is expected to influence its intermolecular interactions, crystal packing, and ultimately, its bulk properties such as solubility and melting point.

A definitive crystal structure analysis would provide precise measurements of bond lengths, bond angles, and details of the three-dimensional packing arrangement. This information is invaluable for computational modeling, polymorphism screening, and rational drug design. In the absence of specific experimental data, this guide provides the theoretical and methodological framework for such an investigation.

Experimental Protocols

The following sections detail the standard methodologies required for a comprehensive crystal structure analysis of this compound.

Synthesis and Purification

A common synthetic route to this compound involves the nitration of 2,4-difluoroaniline.

Materials:

  • 2,4-difluoroaniline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Sodium Bicarbonate (NaHCO₃) solution

  • Ethanol or Methanol for recrystallization

Procedure:

  • In a flask cooled in an ice bath, slowly add 2,4-difluoroaniline to concentrated sulfuric acid with constant stirring.

  • Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid, maintaining a low temperature.

  • Add the nitrating mixture dropwise to the solution of 2,4-difluoroaniline in sulfuric acid, ensuring the temperature does not rise significantly.

  • After the addition is complete, allow the reaction mixture to stir at a low temperature for a specified period.

  • Pour the reaction mixture onto crushed ice to precipitate the crude product.

  • Filter the precipitate and wash with cold water until the washings are neutral.

  • Neutralize any remaining acid by washing with a dilute sodium bicarbonate solution.

  • Purify the crude this compound by recrystallization from a suitable solvent such as ethanol or methanol to obtain single-phase, high-purity material suitable for crystal growth.

Single Crystal Growth

The growth of high-quality single crystals is paramount for X-ray diffraction analysis. The slow evaporation method is a common and effective technique.

Procedure:

  • Prepare a saturated solution of purified this compound in a suitable solvent (e.g., ethanol, acetone, or a solvent mixture) at a slightly elevated temperature.

  • Filter the hot solution to remove any insoluble impurities.

  • Transfer the clear solution to a clean crystallizing dish or beaker.

  • Cover the container with a perforated lid (e.g., parafilm with small holes) to allow for slow evaporation of the solvent at room temperature in a vibration-free environment.

  • Monitor the container over several days to weeks for the formation of well-defined single crystals.

Single-Crystal X-ray Diffraction (SC-XRD)

Once suitable single crystals are obtained, their structure can be determined using SC-XRD.

Procedure:

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal. The crystal is rotated, and the diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques. This process yields the atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

Data Presentation

As no experimental crystal structure data for this compound has been published, the following tables are presented as templates for the type of quantitative data that would be obtained from a successful single-crystal X-ray diffraction study.

Table 1: Crystal Data and Structure Refinement for this compound.

Parameter Value
Empirical formula C₆H₄F₂N₂O₂
Formula weight 174.11
Temperature [e.g., 100(2) K]
Wavelength [e.g., 0.71073 Å]
Crystal system [e.g., Monoclinic]
Space group [e.g., P2₁/c]
Unit cell dimensions
a [Å]
b [Å]
c [Å]
α [°]
β [°]
γ [°]
Volume [ų]
Z [e.g., 4]
Density (calculated) [Mg/m³]
Absorption coefficient [mm⁻¹]
F(000) [e.g., 352]
Crystal size [mm³]
Theta range for data collection [°]
Index ranges [h, k, l ranges]
Reflections collected [Number]
Independent reflections [Number]
Completeness to theta = ...° [%]
Refinement method [e.g., Full-matrix least-squares on F²]
Data / restraints / parameters [Numbers]
Goodness-of-fit on F² [Value]
Final R indices [I>2sigma(I)] [R1, wR2]
R indices (all data) [R1, wR2]

| Largest diff. peak and hole | [e Å⁻³] |

Table 2: Selected Bond Lengths (Å) for this compound.

Atom 1 Atom 2 Length (Å)
C1 C2 [Value]
C1 C6 [Value]
C1 N1 [Value]
C2 C3 [Value]
C2 F1 [Value]
C3 C4 [Value]
C4 C5 [Value]
C4 F2 [Value]
C5 C6 [Value]
C5 N2 [Value]
N2 O1 [Value]

| N2 | O2 | [Value] |

Table 3: Selected Bond Angles (°) for this compound.

Atom 1 Atom 2 Atom 3 Angle (°)
C6 C1 C2 [Value]
N1 C1 C2 [Value]
N1 C1 C6 [Value]
C3 C2 C1 [Value]
F1 C2 C1 [Value]
F1 C2 C3 [Value]
C2 C3 C4 [Value]
C5 C4 C3 [Value]
F2 C4 C3 [Value]
F2 C4 C5 [Value]
C4 C5 C6 [Value]
N2 C5 C4 [Value]
N2 C5 C6 [Value]
C1 C6 C5 [Value]
O1 N2 O2 [Value]
O1 N2 C5 [Value]

| O2 | N2 | C5 | [Value] |

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the crystal structure analysis and the anticipated intramolecular interactions of the this compound molecule.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal_growth Crystal Growth cluster_xrd X-ray Diffraction Analysis cluster_analysis Data Analysis synthesis Synthesis of this compound purification Purification by Recrystallization synthesis->purification crystal_growth Single Crystal Growth (Slow Evaporation) purification->crystal_growth data_collection Data Collection (SC-XRD) crystal_growth->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement data_tables Generation of Quantitative Data Tables structure_refinement->data_tables visualization Molecular Visualization structure_refinement->visualization analysis Analysis of Intermolecular Interactions data_tables->analysis visualization->analysis

Caption: Experimental Workflow for Crystal Structure Analysis.

Caption: Potential Intramolecular Interactions in this compound.

Conclusion

While a definitive crystal structure of this compound is not currently available in the public domain, this technical guide provides the necessary framework for its determination and analysis. The outlined experimental protocols for synthesis, crystallization, and single-crystal X-ray diffraction are standard and robust methods for obtaining high-quality crystallographic data. The provided templates for data presentation highlight the key quantitative information that would be derived from such a study. The logical workflow and visualization of potential intramolecular interactions serve as valuable tools for researchers planning to undertake the crystal structure analysis of this important chemical compound. The future publication of the crystal structure of this compound will be a significant contribution to the fields of medicinal chemistry and materials science, enabling a deeper understanding of its solid-state properties and facilitating its application in drug development and other advanced technologies.

Quantum Chemical Analysis of 2,4-Difluoro-5-nitroaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4-Difluoro-5-nitroaniline is an aromatic amine derivative whose structural and electronic properties are of significant interest in medicinal chemistry and materials science. As a substituted aniline, it serves as a valuable building block in organic synthesis. Quantum chemical calculations provide a powerful theoretical framework for elucidating the molecular properties of such compounds, offering insights that are complementary to experimental data. This guide details the standard computational protocols for analyzing this compound, focusing on methods that predict its geometry, vibrational spectra, and electronic characteristics, which are crucial for understanding its reactivity and potential applications in drug development.

While specific computational studies on this compound are not extensively published, the methodologies described herein are based on established and widely-accepted computational studies of analogous aromatic nitro and fluoro compounds.[1][2][3] This document serves as a comprehensive protocol and a template for the analysis and presentation of such computational data.

Computational Protocols

The recommended approach for the quantum chemical analysis of this compound is Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for organic molecules.[1][4]

1. Software and Hardware: All calculations can be performed using the Gaussian suite of programs (e.g., Gaussian 16).[5][6][7] The molecular structure can be visualized and prepared using GaussView or similar molecular modeling software.

2. Geometry Optimization: The initial molecular structure of this compound is first constructed. A full geometry optimization is then performed in the gas phase using the B3LYP (Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional) method combined with the 6-311++G(d,p) basis set.[1][8] This level of theory is well-suited for predicting the geometries and electronic structures of aromatic compounds.[2][3] The optimization process continues until the forces on each atom are negligible and the structure corresponds to a minimum on the potential energy surface.[8]

3. Vibrational Frequency Analysis: Following geometry optimization, a vibrational frequency calculation is performed at the same B3LYP/6-311++G(d,p) level of theory.[9][10][11] This analysis serves two primary purposes:

  • To confirm that the optimized structure is a true energy minimum, which is verified by the absence of imaginary frequencies.

  • To predict the theoretical infrared (IR) and Raman spectra. The calculated frequencies are often scaled by an empirical factor (typically ~0.96 for B3LYP) to better match experimental data, accounting for anharmonicity and basis set deficiencies.[12]

4. Electronic Property Calculations: Using the optimized molecular geometry, a series of electronic properties are calculated:

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability.[13][14]

  • Mulliken Population Analysis: This analysis distributes the total electron density among the atoms in the molecule, providing theoretical atomic charges.[15][16] These charges offer insight into the electrostatic distribution and help identify potential sites for electrophilic and nucleophilic attack.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Logical Workflow for Quantum Chemical Calculations

The following diagram illustrates the standard workflow for the theoretical analysis of a molecule like this compound.

G cluster_input 1. Input Preparation cluster_calc 2. Core Calculation (DFT) cluster_analysis 3. Property Analysis cluster_output 4. Data Interpretation A Construct Initial Molecular Structure B Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C G Structural Parameters (Bond Lengths, Angles) B->G D Confirm True Minimum (No Imaginary Frequencies) C->D E Calculate Electronic Properties (HOMO, LUMO, Mulliken Charges, MEP) C->E F Predict Vibrational Spectra (IR & Raman) C->F D->B If imaginary freqs exist, re-optimize H Reactivity Analysis (FMO, MEP) E->H I Spectroscopic Comparison F->I

References

In-Depth Technical Guide: 2,4-Difluoro-5-nitroaniline (CAS: 123344-02-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-Difluoro-5-nitroaniline, a key chemical intermediate with applications in medicinal chemistry and materials science. This document outlines its chemical and physical properties, provides a detailed experimental protocol for its synthesis, discusses its potential biological significance, and presents essential safety and handling information.

Chemical and Physical Properties

This compound is a substituted aniline with the chemical formula C₆H₄F₂N₂O₂. The presence of two fluorine atoms and a nitro group on the aniline ring significantly influences its chemical reactivity and potential biological activity. A summary of its key properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 123344-02-5[1][2]
Molecular Formula C₆H₄F₂N₂O₂[1][3]
Molecular Weight 174.11 g/mol [1][3]
Appearance Brown to black solid[4]
Melting Point 94-96 °C[4]
Boiling Point (Predicted) 309.4 ± 37.0 °C[4]
Density (Predicted) 1.554 ± 0.06 g/cm³[4]
Purity ≥98%[5]
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[1][4]

Synthesis of this compound

The primary route for the synthesis of this compound is through the nitration of 2,4-difluoroaniline. This electrophilic aromatic substitution reaction introduces a nitro group at the 5-position, directed by the activating amino group and the deactivating, yet ortho-, para-directing, fluorine atoms.

Experimental Protocol: Nitration of 2,4-Difluoroaniline

This protocol is based on established methods for the nitration of substituted anilines.

Materials:

  • 2,4-Difluoroaniline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Water

  • Ether (or other suitable organic solvent)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

Procedure:

  • In a flask, dissolve 2,4-difluoroaniline in concentrated sulfuric acid at 0 °C with stirring.

  • Slowly add concentrated nitric acid dropwise to the solution over a period of 20 minutes, ensuring the temperature is maintained at or below 5 °C.

  • Continue to stir the reaction mixture at 5 °C for an additional 30 minutes.

  • Carefully pour the reaction mixture into ice water.

  • Extract the product into an organic solvent such as ether.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the crude product.

  • The crude this compound can be further purified by recrystallization or column chromatography.[4]

Workflow for the Synthesis of this compound

G cluster_synthesis Synthesis of this compound Start Start Dissolve Dissolve 2,4-difluoroaniline in concentrated H₂SO₄ at 0°C Start->Dissolve Nitration Add concentrated HNO₃ dropwise at ≤ 5°C Dissolve->Nitration Reaction Stir at 5°C for 30 min Nitration->Reaction Quench Pour into ice water Reaction->Quench Extraction Extract with ether Quench->Extraction Wash Wash with saturated NaHCO₃ Extraction->Wash Drying Dry over Na₂SO₄ and evaporate solvent Wash->Drying Purification Purify by recrystallization or chromatography Drying->Purification End This compound Purification->End

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data (Reference)

Table 2: Reference Spectroscopic Data for Similar Compounds

Compound1H NMR (Solvent)13C NMR (Solvent)Key IR Peaks (cm⁻¹)
p-Nitroaniline δ 7.98 (d, 2H), 6.64 (d, 2H) (DMSO-d6)δ 156.67, 136.63, 127.37, 113.35 (DMSO-d6)N-H stretching (3350-3480), NO₂ stretching (1500-1550, 1330-1370)
2,4-Difluoroaniline δ 6.8-7.2 (m, 3H), 3.8 (br s, 2H) (CDCl₃)Not readily availableN-H stretching (3300-3500), C-F stretching (1100-1300)

Potential Applications in Drug Development and Biological Activity

Nitroaromatic compounds, including nitroanilines, are a class of molecules with diverse biological activities. They are often investigated for their potential as anticancer and antimicrobial agents. The electron-withdrawing nature of the nitro group can play a crucial role in their mechanism of action.

Hypothesized Mechanism of Action in Cancer

While no specific studies on the biological activity of this compound have been published, compounds with similar structures have been shown to modulate key signaling pathways involved in cancer progression. One such pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers, leading to uncontrolled cell growth and proliferation. It is hypothesized that nitroaromatic compounds may exert their anticancer effects by inhibiting components of this pathway.

Potential PI3K/Akt/mTOR Signaling Pathway Inhibition by Nitroaromatic Compounds

G cluster_pathway Hypothesized PI3K/Akt/mTOR Signaling Pathway Inhibition GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Nitroaromatic Nitroaromatic Compound (e.g., this compound) Nitroaromatic->PI3K Potential Inhibition Nitroaromatic->Akt Potential Inhibition Nitroaromatic->mTORC1 Potential Inhibition

References

Molecular weight and formula of 2,4-Difluoro-5-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties of 2,4-Difluoro-5-nitroaniline, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document includes its molecular characteristics, representative experimental protocols for synthesis, and logical workflows.

Core Properties of this compound

This compound is a substituted aniline compound characterized by the presence of two fluorine atoms and a nitro group attached to the benzene ring. These functional groups significantly influence its reactivity and make it a versatile building block in organic synthesis.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReferences
Chemical Formula C₆H₄F₂N₂O₂[1][2][3]
Molecular Weight 174.11 g/mol [2][3]
CAS Number 123344-02-5[3][4][5]
Appearance Orange to brown powder/crystal[2]
Melting Point 106-110 °C (Isomer: 4,5-Difluoro-2-nitroaniline)[2]
Storage Room temperature, inert atmosphere, dark place[3]

Synthesis and Experimental Protocols

The synthesis of fluorinated nitroanilines often involves either the selective reduction of a dinitro precursor or the nitration of a difluoroaniline. Below are representative diagrams and a detailed experimental protocol adapted from related compounds, illustrating a common synthetic approach.

Logical Workflow: Role as a Chemical Intermediate

This compound serves as a crucial starting material or intermediate in multi-step organic syntheses. Its functional groups—the amino and nitro groups—can be readily modified to build more complex molecular architectures.

G Logical Flow: this compound as a Synthetic Intermediate A Starting Materials (e.g., Difluorobenzene derivatives) B This compound A->B Synthesis E Further Chemical Synthesis (e.g., Reduction, Halogenation) B->E Functional Group Modification C Pharmaceutical Actives D Agrochemical Compounds (e.g., Herbicides, Fungicides) E->C E->D

Caption: Role of this compound as a key intermediate.

General Synthesis Workflow

The following diagram outlines a typical laboratory workflow for the synthesis and purification of a nitroaniline derivative.

G General Experimental Workflow: Synthesis and Purification cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis node_style node_style start Dissolve Precursor in Solvent add_reagent Add Reducing/Nitrating Agent start->add_reagent react Stir at Controlled Temperature add_reagent->react monitor Monitor Reaction (TLC/GC) react->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify via Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS, IR) purify->characterize

References

Solubility of 2,4-Difluoro-5-nitroaniline in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,4-Difluoro-5-nitroaniline. Due to a lack of publicly available quantitative solubility data for this compound, this document focuses on providing a summary of its qualitative solubility in various organic solvents, inferred from synthetic methodologies, and presents a detailed experimental protocol for the precise determination of its solubility. This guide is intended to be a valuable resource for professionals engaged in the synthesis, purification, formulation, and analytical development involving this compound.

Qualitative Solubility Profile

While specific quantitative solubility values (e.g., in g/L or mole fraction) for this compound are not readily found in the current literature, its solubility behavior can be inferred from solvents used in its synthesis and purification processes. The compound exhibits solubility in a range of polar organic solvents.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

SolventSolubilityRationale/Source
MethanolSolubleUsed as a solvent in the synthesis of derivatives.[1]
EthanolLikely SolubleOften used as a solvent for similar nitroaniline compounds.
Ethyl AcetateSolubleEmployed as an extraction solvent during synthesis workup.
DichloromethaneSolubleUtilized as an extraction solvent.[1]
Anhydrous MethanolSolubleSpecified as a reaction solvent.[1]
AcetonitrileLikely SolubleA common solvent for HPLC analysis of nitroaromatic compounds.
AcetoneLikely SolubleA versatile polar aprotic solvent for similar compounds.
TolueneSparingly SolubleGenerally, nitroanilines show lower solubility in non-polar aromatic solvents.
HexaneInsoluble/Slightly SolubleNon-polar aliphatic solvents are unlikely to dissolve this polar compound effectively.
WaterInsoluble/Slightly SolubleAromatic nitro compounds typically have low aqueous solubility.

Experimental Protocol for Quantitative Solubility Determination

The most reliable and widely used method for determining the equilibrium solubility of a crystalline compound is the isothermal equilibrium (or shake-flask) method. The following protocol is adapted from established methodologies for similar aromatic nitro compounds and is recommended for obtaining accurate solubility data for this compound.

Principle

A supersaturated solution of this compound in the selected organic solvent is agitated at a constant temperature for a sufficient period to achieve thermodynamic equilibrium. At this point, the rate of dissolution of the solid is equal to the rate of precipitation. The concentration of the solute in the supernatant is then determined analytically, typically by High-Performance Liquid Chromatography (HPLC).

Materials and Apparatus
  • Solute: High-purity this compound (>98%)

  • Solvents: HPLC-grade organic solvents of interest

  • Equipment:

    • Analytical balance (± 0.1 mg)

    • Thermostatic shaker bath or incubator with precise temperature control (± 0.1 °C)

    • Glass vials or flasks with airtight seals

    • Magnetic stir bars

    • Syringes and syringe filters (e.g., 0.45 µm PTFE)

    • Volumetric flasks and pipettes

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

    • Centrifuge (optional)

Experimental Procedure
  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Securely seal the vials and place them in the thermostatic shaker bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 24 hours to allow the excess solid to sediment. Alternatively, the samples can be centrifuged.

  • Sampling: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.

  • Dilution: Dilute the filtered supernatant with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

Analytical Method: High-Performance Liquid Chromatography (HPLC)
  • Column: A C18 reversed-phase column is typically suitable.

  • Mobile Phase: A mixture of acetonitrile or methanol and water.

  • Detection: UV detection at a wavelength where this compound has maximum absorbance (to be determined by UV-Vis spectroscopy).

  • Calibration: Prepare a series of standard solutions of this compound of known concentrations and generate a calibration curve.

  • Calculation: Use the calibration curve to determine the concentration of the diluted samples and then back-calculate the solubility in the original solvent, expressed in units such as mg/mL or mol/L.

Visualized Workflows

The following diagrams illustrate the logical flow for the experimental determination of solubility and a representative synthesis pathway.

G Workflow for Isothermal Equilibrium Solubility Determination cluster_prep Sample Preparation cluster_equil Equilibration cluster_analysis Sampling & Analysis cluster_result Result prep1 Add excess this compound to solvent prep2 Seal vials prep1->prep2 equil1 Agitate in thermostatic bath at constant T prep2->equil1 equil2 Allow solids to sediment equil1->equil2 analysis1 Withdraw and filter supernatant equil2->analysis1 analysis2 Dilute sample analysis1->analysis2 analysis3 Analyze by HPLC analysis2->analysis3 result1 Calculate solubility from concentration analysis3->result1

Isothermal Equilibrium Solubility Determination Workflow

G Representative Synthesis Pathway for a Difluoro-nitroaniline start Starting Material (e.g., 1,3-Difluorobenzene) step1 Nitration (HNO3/H2SO4) start->step1 intermediate1 Intermediate (e.g., 2,4-Difluoronitrobenzene) step1->intermediate1 step2 Further Reaction (e.g., Amination or Reduction) intermediate1->step2 product Final Product (e.g., this compound) step2->product purification Purification (Extraction, Crystallization, Chromatography) product->purification

A Representative Synthesis Pathway

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, its qualitative behavior suggests solubility in polar organic solvents. For applications requiring precise solubility values, such as in drug development and process chemistry, experimental determination is essential. The provided isothermal equilibrium method offers a robust and reliable framework for obtaining this critical data. The successful application of this protocol will enable researchers and scientists to optimize reaction conditions, select appropriate solvents for purification, and develop suitable formulations for this important chemical intermediate.

References

Technical Guide: Physicochemical Properties of 2,4-Difluoro-5-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting point and related physicochemical data for 2,4-Difluoro-5-nitroaniline (CAS No. 123344-02-5). This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical agents. Accurate determination of its physical properties, such as the melting point, is crucial for its identification, purity assessment, and further application in research and development.

Physicochemical Data of Difluoronitroaniline Isomers

The following table summarizes the melting points of this compound and its related isomers for comparative analysis.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound 123344-02-5C₆H₄F₂N₂O₂174.1194-98[1][2]
2-Fluoro-5-nitroaniline369-36-8C₆H₅FN₂O₂156.1199-103[3]
4,5-Difluoro-2-nitroaniline78056-39-0C₆H₄F₂N₂O₂174.11107-108[4]

Experimental Protocol: Melting Point Determination

The melting point of this compound is determined using the capillary method with a calibrated digital melting point apparatus. This standard technique provides a melting range, which is indicative of the substance's purity.[5]

Apparatus and Materials:

  • Digital melting point apparatus (e.g., DigiMelt)

  • Capillary tubes (sealed at one end)

  • This compound sample (crystalline solid)

  • Mortar and pestle (optional, for pulverizing larger crystals)

  • Spatula

  • Glass tubing for packing

Procedure:

  • Sample Preparation: A small amount of the crystalline this compound is placed on a clean, dry surface. If the crystals are large, they should be gently pulverized to a fine powder using a mortar and pestle.[6]

  • Loading the Capillary Tube: The open end of a capillary tube is tapped into the powdered sample until a small amount of the solid enters the tube. The tube is then inverted and tapped gently on a hard surface to pack the solid into the sealed end. To ensure dense packing, the capillary tube can be dropped, sealed-end down, through a longer glass tube onto the benchtop.[7] The final packed sample height should be approximately 2-3 mm.[7]

  • Melting Point Measurement:

    • The loaded capillary tube is inserted into the sample holder of the melting point apparatus.

    • If the approximate melting point is unknown, a rapid preliminary run is conducted with a heating rate of 10-20°C per minute to determine a rough melting range.[5][6]

    • For an accurate measurement, a fresh sample is used. The apparatus is heated to a temperature approximately 20°C below the expected melting point. The heating rate is then slowed to about 1-2°C per minute.[6][7]

  • Observation and Recording: The sample is observed through the magnifying lens of the apparatus. Two temperatures are recorded:

    • T1: The temperature at which the first droplet of liquid appears.

    • T2: The temperature at which the entire sample has melted into a clear liquid.

    • The melting range is reported as T1-T2.

Purity Indication: A sharp melting range (typically 1-2°C) is indicative of a pure compound. Impurities tend to lower and broaden the melting range.[6] A mixed melting point determination can be performed to confirm the identity of the compound by mixing it with a known standard.[6]

Application in Drug Development Workflow

This compound and its isomers serve as important building blocks in the synthesis of more complex molecules for pharmaceutical applications.[8][9] Nitro-containing aromatic compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antibacterial and antitumoral properties.[10] The workflow below illustrates the role of such an intermediate in a typical drug discovery and development process.

DrugDevelopmentWorkflow cluster_synthesis Chemical Synthesis cluster_screening Preclinical Development cluster_formulation Pharmaceutical Formulation cluster_trials Clinical Trials start This compound (Starting Material) reaction Multi-step Organic Synthesis start->reaction Intermediate api Active Pharmaceutical Ingredient (API) reaction->api screening High-Throughput Screening api->screening lead_opt Lead Optimization screening->lead_opt formulation Drug Product Formulation lead_opt->formulation clinical_trials Clinical Evaluation formulation->clinical_trials approval Regulatory Approval clinical_trials->approval

Caption: Workflow of Drug Development Utilizing a Chemical Intermediate.

References

Navigating the Unseen: A Technical Safety and Handling Guide for 2,4-Difluoro-5-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific safety data sheet (SDS) for 2,4-Difluoro-5-nitroaniline was publicly available at the time of this writing. The following guide has been meticulously compiled by extrapolating data from structurally similar compounds, including various fluoro- and nitro-anilines. This information should be regarded as a precautionary guide and is intended to inform safe handling practices in the absence of compound-specific data. All laboratory work should be conducted with the utmost caution, adhering to all institutional and regulatory safety protocols.

This technical guide provides a comprehensive overview of the presumed safety and handling precautions for this compound, tailored for researchers, scientists, and professionals in drug development. The information presented herein is designed to foster a culture of safety and preparedness when handling this and other novel chemical entities.

Hazard Identification and Classification

Based on analogous compounds, this compound is anticipated to be a hazardous substance. The following classifications are likely, drawing from the hazard profiles of related molecules.

Anticipated GHS Classification:

Hazard ClassCategory
Acute Toxicity, OralCategory 3 or 4
Acute Toxicity, DermalCategory 3 or 4
Acute Toxicity, InhalationCategory 3 or 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2
CarcinogenicityCategory 2 (Suspected)
Specific Target Organ Toxicity (Repeated Exposure)Category 2 (Blood)
Hazardous to the Aquatic Environment, Long-termCategory 3

Signal Word: Danger or Warning

Pictograms:

alt text
alt text
alt text

Anticipated Hazard Statements:

  • H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H351: Suspected of causing cancer.[2]

  • H373: May cause damage to organs (Blood) through prolonged or repeated exposure.[3]

  • H412: Harmful to aquatic life with long lasting effects.[3]

Anticipated Precautionary Statements:

  • P201: Obtain special instructions before use.

  • P260: Do not breathe dust/fume/gas/mist/vapours/spray.[3][4]

  • P270: Do not eat, drink or smoke when using this product.[3][4][5]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][3][4][5]

  • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

  • P302 + P352: IF ON SKIN: Wash with plenty of water.[5]

  • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][5]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][5]

  • P308 + P313: IF exposed or concerned: Get medical advice/attention.

  • P405: Store locked up.[5]

  • P501: Dispose of contents/container to an approved waste disposal plant.[6]

Physical and Chemical Properties

Quantitative data for this compound is not available. The table below presents data for structurally related compounds to provide an estimation of its properties.

Property2,4-Difluoroaniline4,5-Difluoro-2-nitroaniline2-Nitroaniline
Molecular Formula C6H5F2NC6H4F2N2O2C6H6N2O2
Molecular Weight 129.11 g/mol [7]174.11 g/mol [1]138.12 g/mol
Appearance -Solid[1]-
Melting Point -9.7 °C-70 - 73 °C
Boiling Point 170 °C at 753 mmHg-284 °C
Flash Point 63 °C--
Water Solubility 10 to 50 mg/mL at 20.5 °C--

Safe Handling and Storage

Adherence to stringent handling and storage protocols is paramount to ensure the safety of laboratory personnel.

Handling:

  • Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8]

  • Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[9]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[6][10]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[11]

  • Wash hands thoroughly after handling.[6]

  • Take measures to prevent the buildup of electrostatic charge.[7]

  • Avoid formation of dust and aerosols.[5]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][6][7]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, acid anhydrides, and acid chlorides.[2][6]

  • Store locked up in a designated area accessible only to authorized personnel.

Exposure Controls and Personal Protective Equipment

Engineering controls and personal protective equipment are critical for minimizing exposure.

Engineering Controls:

  • Work exclusively in a chemical fume hood.[1]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][8]

Personal Protective Equipment (PPE):

PPE CategorySpecificationStandards/References
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles.EN 166, 29 CFR 1910.133[2][8]
Skin Protection Impervious protective clothing to prevent skin contact.General laboratory practice[8]
Chemical-resistant gloves (e.g., Butyl rubber, Neoprene, Nitrile rubber). The specific type should be chosen based on permeation and breakthrough time data from the glove manufacturer.EN 374[12]
Respiratory Protection For weighing and diluting: A NIOSH-approved half-face respirator with a combination filter for organic vapors, acid gases, and high-efficiency particulates (HEPA).NIOSH, EN 149[8]
If exposure limits are exceeded or irritation occurs: A NIOSH/MSHA or European Standard EN 149 approved full-facepiece airline respirator.[2][8]NIOSH, EN 149[8]
For firefighting: A self-contained breathing apparatus (SCBA) is mandatory.[8]MSHA/NIOSH[8]

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is crucial.

Exposure RouteFirst-Aid Measures
Inhalation Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[1][5][6]
Skin Contact Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention if irritation persists.[1][5][6]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][5][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor/physician immediately.[1][5][7]

Firefighting and Accidental Release Measures

Firefighting Measures:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[1][5][6]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen fluoride.[1][7]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][6]

Accidental Release Measures:

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 4). Avoid breathing dust and contact with the substance.[5][6]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[5][7]

  • Methods for Cleaning Up: Dampen the solid spill material with a suitable solvent (e.g., acetone or 60-70% ethanol) to avoid dust formation.[13] Carefully sweep up and shovel into a suitable, closed container for disposal.[6] Wash the spill area with soap and water.[13]

Toxicological Information

No specific toxicological data exists for this compound. The information below is based on related compounds and should be treated with caution.

Toxicity TypeAnticipated Effects and Data from Analogous Compounds
Acute Toxicity Likely to be toxic by oral, dermal, and inhalation routes. For p-Nitroaniline, LD50 Oral - Rat - 750 mg/kg.[4]
Skin Corrosion/Irritation Expected to cause skin irritation.[1]
Serious Eye Damage/Irritation Expected to cause serious eye irritation.[1]
Respiratory or Skin Sensitization No data available for analogous compounds.
Germ Cell Mutagenicity No data available for analogous compounds.
Carcinogenicity Suspected of causing cancer, based on classifications for similar compounds.[2]
Reproductive Toxicity No data available for analogous compounds.
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[1]
Specific Target Organ Toxicity (Repeated Exposure) May cause damage to organs, particularly the blood (formation of methemoglobin), through prolonged or repeated exposure.[3]
Aspiration Hazard Not applicable for a solid.

Experimental Protocols

Given the lack of specific data, standardized OECD (Organisation for Economic Co-operation and Development) test guidelines should be followed for any in-house safety evaluations.

Methodology for Acute Oral Toxicity Assessment (Based on OECD Guideline 423):

  • Animal Model: Use a single sex (typically female) of a standard rodent strain (e.g., Wistar rats).

  • Dosage: Administer the test substance in a stepwise procedure using the defined doses of 5, 50, 300, and 2000 mg/kg body weight. The starting dose level is selected based on a preliminary assessment of the substance's toxicity.

  • Administration: The substance is administered orally by gavage.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Endpoint: The test allows for the determination of the GHS hazard category for acute oral toxicity.

Methodology for In Vitro Skin Irritation Test (Based on OECD Guideline 439):

  • Test System: Utilize a reconstructed human epidermis (RhE) model.

  • Procedure: Apply a small amount of the test chemical to the surface of the RhE tissue.

  • Exposure: The chemical is left in contact with the tissue for a defined period (e.g., 60 minutes).

  • Viability Assessment: After exposure, the tissue is rinsed, and cell viability is measured using a quantitative assay (e.g., MTT assay).

  • Endpoint: The reduction in cell viability compared to a negative control is used to classify the substance as an irritant or non-irritant.

Visualized Workflows and Decision Pathways

The following diagrams, generated using Graphviz, provide visual aids for safe handling and emergency response.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS & SOPs B Don Appropriate PPE A->B C Verify Fume Hood Operation B->C D Weigh Compound in Fume Hood C->D E Perform Experiment D->E F Close Container Tightly E->F G Decontaminate Work Area F->G H Segregate Hazardous Waste G->H I Remove & Dispose of PPE H->I J Wash Hands Thoroughly I->J

Caption: Workflow for the safe handling of this compound.

FirstAidDecisionTree cluster_routes Route of Exposure cluster_actions Immediate Actions Start Exposure Event Inhalation Inhalation Start->Inhalation Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Ingestion Ingestion Start->Ingestion Action_Inhale Move to Fresh Air Administer Artificial Respiration if Needed Inhalation->Action_Inhale Action_Skin Remove Contaminated Clothing Wash with Soap & Water (15+ min) Skin->Action_Skin Action_Eye Rinse with Water (15+ min) Remove Contact Lenses Eye->Action_Eye Action_Ingest Rinse Mouth Do NOT Induce Vomiting Ingestion->Action_Ingest End Seek Immediate Medical Attention Action_Inhale->End Action_Skin->End Action_Eye->End Action_Ingest->End

Caption: Decision tree for first-aid measures following exposure.

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2,4-Difluoro-5-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction mechanism of 2,4-difluoro-5-nitroaniline with various nucleophiles, a critical transformation in the synthesis of valuable intermediates for pharmaceuticals and other advanced materials. This document includes insights into the reaction mechanism, quantitative data for representative reactions, and detailed experimental protocols.

Introduction

This compound is a versatile building block in organic synthesis. Its aromatic ring is activated towards nucleophilic aromatic substitution (SNAr) by the presence of a strongly electron-withdrawing nitro group. The two fluorine atoms serve as excellent leaving groups, allowing for the regioselective introduction of a wide range of nucleophiles. This reactivity makes it a key precursor for the synthesis of complex molecules with diverse applications, particularly in drug discovery.

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This is a two-step process involving the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of a leaving group. The presence of the electron-withdrawing nitro group is crucial for stabilizing the negative charge of the Meisenheimer complex, thereby facilitating the reaction.

Reaction Mechanism and Regioselectivity

The reaction of this compound with a nucleophile proceeds via the SNAr mechanism. The regioselectivity of the substitution is a key aspect of this reaction. The nitro group, being a powerful electron-withdrawing group, activates the positions ortho and para to it for nucleophilic attack.

In the case of this compound, the fluorine at the C4 position is para to the nitro group, while the fluorine at the C2 position is ortho to the nitro group and meta to the amino group. The amino group is an electron-donating group, which can influence the electron density of the ring. However, the activating effect of the nitro group is dominant. Computational and experimental studies on similar substrates suggest that the attack of the nucleophile preferentially occurs at the C4 position, leading to the displacement of the fluoride ion at this position. This preference is due to the superior stabilization of the negative charge in the Meisenheimer complex when the substitution occurs at the position para to the nitro group.

dot graph "SNAr_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Reactants sub [label=<

this compound

]; nuc [label="Nu⁻", shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Meisenheimer Complex meisenheimer [label=<

Meisenheimer Complex (Resonance Stabilized)

, shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Product prod [label=<

4-Substituted-2-fluoro-5-nitroaniline

]; lg [label="F⁻", shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Arrows sub -> meisenheimer [label="+ Nu⁻ (slow)", color="#EA4335"]; meisenheimer -> prod [label="- F⁻ (fast)", color="#34A853"]; prod -> lg [style=invis]; // for layout } Caption: General mechanism of the SNAr reaction of this compound.

Quantitative Data for Representative Reactions

The following table summarizes the reaction conditions and yields for the nucleophilic aromatic substitution of this compound with various nucleophiles. The data highlights the regioselective substitution at the C4 position.

Nucleophile (Nu-H)ReagentSolventTemperature (°C)Time (h)Yield (%)Product
MethanolSodium methoxideMethanolRoom Temp.48934-Methoxy-2-fluoro-5-nitroaniline[1]
MorpholineMorpholineNeat (solvent-free)RefluxN/AHigh2-Fluoro-5-nitro-4-morpholinoaniline
ThiophenolSodium thiophenoxideDMF20-303High2-Fluoro-5-nitro-4-(phenylthio)aniline
PiperidinePiperidineN/AN/AN/AN/A2-Fluoro-5-nitro-4-(piperidin-1-yl)aniline

Note: "N/A" indicates data not explicitly available in the searched literature for the specific substrate, but the reaction is expected to proceed based on similar substrates.

Experimental Protocols

The following are detailed protocols for the reaction of this compound with representative nucleophiles.

Protocol 1: Reaction with an O-Nucleophile (Sodium Methoxide)

This protocol describes the synthesis of 4-methoxy-2-fluoro-5-nitroaniline.[1]

Materials:

  • This compound

  • Sodium methoxide

  • Anhydrous Methanol

  • Dichloromethane

  • Water

  • Saturated brine solution

  • Sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (3.48 g, 20 mmol) in anhydrous methanol (50 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Add sodium methoxide (1.30 g, 24 mmol) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 48 hours.

  • After the reaction is complete (monitored by TLC), add water (100 mL) to the reaction mixture.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers and wash with saturated brine solution (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield 4-methoxy-2-fluoro-5-nitroaniline (yield: 93%).

dot graph "Workflow_Protocol_1" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; dissolve [label="Dissolve this compound\nin anhydrous methanol"]; add_reagent [label="Add sodium methoxide\nat room temperature"]; react [label="Stir at room temperature\nfor 48 hours"]; quench [label="Add water to the\nreaction mixture"]; extract [label="Extract with dichloromethane"]; wash [label="Wash with saturated brine"]; dry [label="Dry over sodium sulfate"]; concentrate [label="Concentrate under\nreduced pressure"]; purify [label="Purify the crude product"]; end [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> dissolve; dissolve -> add_reagent; add_reagent -> react; react -> quench; quench -> extract; extract -> wash; wash -> dry; dry -> concentrate; concentrate -> purify; purify -> end; } Caption: Experimental workflow for the reaction with an O-nucleophile.

Protocol 2: Reaction with an N-Nucleophile (Morpholine)

This protocol describes a general procedure for the synthesis of 2-fluoro-5-nitro-4-morpholinoaniline, adapted from procedures for similar substrates.

Materials:

  • This compound

  • Morpholine

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, combine this compound (1.74 g, 10 mmol) and morpholine (4.36 g, 50 mmol, 5 equivalents).

  • Heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Add water to the reaction mixture to precipitate the product.

  • Filter the solid product and wash with water.

  • Dry the product under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 2-fluoro-5-nitro-4-morpholinoaniline.

Protocol 3: Reaction with an S-Nucleophile (Thiophenol)

This protocol describes a general procedure for the synthesis of 2-fluoro-5-nitro-4-(phenylthio)aniline, based on established methods for analogous reactions.

Materials:

  • This compound

  • Thiophenol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen atmosphere setup

Procedure:

  • To a stirred suspension of sodium hydride (0.48 g, 12 mmol) in anhydrous DMF (20 mL) under a nitrogen atmosphere, add thiophenol (1.32 g, 12 mmol) dropwise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to form the sodium thiophenoxide.

  • Add a solution of this compound (1.74 g, 10 mmol) in anhydrous DMF (10 mL) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, pour the mixture into ice-water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-fluoro-5-nitro-4-(phenylthio)aniline.

Conclusion

The nucleophilic aromatic substitution of this compound is a highly efficient and regioselective reaction for the synthesis of a variety of 4-substituted-2-fluoro-5-nitroaniline derivatives. The protocols provided herein offer robust methods for the preparation of these valuable intermediates, which are of significant interest to the pharmaceutical and materials science industries. The straightforward nature of these reactions, coupled with the high yields, makes this compound an attractive and versatile building block for synthetic chemists.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2,4-Difluoro-5-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of various fluorine-containing heterocyclic compounds, utilizing 2,4-Difluoro-5-nitroaniline as a key starting material. The introduction of fluorine atoms into heterocyclic scaffolds is a widely recognized strategy in medicinal chemistry for modulating the physicochemical and pharmacological properties of drug candidates. This document outlines the synthetic pathways to key heterocyclic systems, including benzimidazoles, quinoxalines, and benzotriazoles, and provides detailed experimental protocols for their preparation.

Overview of Synthetic Pathways

This compound is a versatile precursor for the synthesis of a range of 5,7-difluoro-substituted heterocyclic compounds. The general synthetic strategy involves two key transformations:

  • Reduction of the Nitro Group: The nitro group is reduced to an amine, yielding the corresponding ortho-phenylenediamine derivative, 4,6-difluoro-1,3-phenylenediamine. This reduction is a critical step and can be achieved using various reducing agents.

  • Cyclocondensation: The resulting diamine is then reacted with appropriate reagents to form the desired heterocyclic ring.

The following diagram illustrates the general synthetic workflow:

G A This compound B Reduction of Nitro Group A->B C 4,6-Difluoro-1,3-phenylenediamine B->C D Cyclocondensation C->D E Fluorinated Heterocyclic Compounds (Benzimidazoles, Quinoxalines, Benzotriazoles) D->E G A 4,6-Difluoro-1,3-phenylenediamine C Condensation (Heat, Acid Catalyst) A->C B Carboxylic Acid (R-COOH) B->C D 5,7-Difluorobenzimidazole C->D G A 4,6-Difluoro-1,3-phenylenediamine C Condensation A->C B 1,2-Dicarbonyl Compound B->C D 6,8-Difluoroquinoxaline C->D G A 4,6-Difluoro-1,3-phenylenediamine C Diazotization A->C B Sodium Nitrite (in Acetic Acid) B->C D 5,7-Difluorobenzotriazole C->D

Application Notes and Protocols: 2,4-Difluoro-5-nitroaniline in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2,4-difluoro-5-nitroaniline as a versatile starting material in the synthesis of potent kinase inhibitors. The protocols detail the transformation of this key intermediate into a diamino derivative, a crucial building block for targeting kinases involved in critical cell signaling pathways.

Introduction

Kinase inhibitors are a cornerstone of modern targeted therapy, particularly in oncology. The strategic incorporation of fluorine atoms into small molecule inhibitors can significantly enhance their metabolic stability, binding affinity, and overall pharmacokinetic profile. This compound, with its specific substitution pattern, offers a valuable scaffold for the synthesis of inhibitors targeting key kinases such as BRAF and VEGFR-2. The presence of the nitro group allows for its conversion to a reactive amine, enabling the construction of diverse chemical libraries for drug discovery.

Featured Kinase Targets and Signaling Pathways

BRAF and the MAPK/ERK Signaling Pathway

The BRAF kinase is a critical component of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) signaling pathway. This pathway plays a central role in regulating cell proliferation, differentiation, and survival.[1] Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of the pathway, driving uncontrolled cell growth in various cancers, most notably melanoma.[1] Inhibitors targeting BRAF V600E, such as Vemurafenib, have demonstrated significant clinical efficacy.

MAPK_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF (BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Proliferation Inhibitor BRAF Inhibitor (e.g., Vemurafenib) Inhibitor->RAF

BRAF/MEK/ERK Signaling Pathway and Inhibition.
VEGFR-2 and Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels.[2] This process is crucial for tumor growth and metastasis, as it supplies tumors with necessary nutrients and oxygen.[2] Inhibition of VEGFR-2 can effectively block tumor-associated angiogenesis, leading to the suppression of tumor growth.

VEGFR_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLC PLCγ VEGFR2->PLC PKC PKC PLC->PKC RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway PKC->RAS_RAF_MEK_ERK Endothelial_Cell Endothelial Cell Proliferation, Migration, Survival RAS_RAF_MEK_ERK->Endothelial_Cell Inhibitor VEGFR-2 Inhibitor Inhibitor->VEGFR2

VEGFR-2 Signaling Pathway in Angiogenesis.

Quantitative Data Summary

The following table summarizes the inhibitory activities of representative kinase inhibitors whose synthesis can be conceptually approached using a difluoroaniline scaffold.

Inhibitor Name/AnalogTarget KinaseIC50/Ki ValueCell Line/Assay Condition
Vemurafenib (PLX4032) BRAF V600E31 nM (IC50)Biochemical Assay
Wild-Type BRAF100 nM (IC50)Biochemical Assay
p-MEK11 nM (IC50)Malme-3M cells
Compound 50 (Pyrrolotriazine derivative) VEGFR-252 ± 3 nM (Ki)Enzyme Kinetics Assay
Compound 13b (Thiadiazole derivative) VEGFR-241.51 nM (IC50)Enzyme Inhibition Assay
HCT-1163.98 µM (IC50)Anti-proliferative Assay
MCF-711.81 µM (IC50)Anti-proliferative Assay

Experimental Protocols

The following protocols describe a representative synthetic workflow starting from this compound to a key diamine intermediate, followed by its application in the synthesis of a hypothetical kinase inhibitor scaffold.

Experimental_Workflow Start This compound Step1 Reduction of Nitro Group Start->Step1 Intermediate 3,5-Difluoro-4-aminonitrobenzene (Hypothetical Intermediate) Step1->Intermediate e.g., H2, Pd/C Step2 Reduction of Second Nitro Group Intermediate->Step2 Diamine 2,4-Difluorobenzene-1,5-diamine Step2->Diamine e.g., SnCl2, HCl Step3 Condensation with Electrophilic Partner Diamine->Step3 Final_Product Kinase Inhibitor Scaffold Step3->Final_Product

General synthetic workflow from this compound.
Protocol 1: Synthesis of 2,4-Difluorobenzene-1,5-diamine from this compound

This two-step reduction protocol converts the starting material into the versatile diamine intermediate.

Step A: Selective Reduction to 3,5-Difluoro-4-aminonitrobenzene

  • Materials:

    • This compound

    • Sodium sulfide nonahydrate (Na₂S·9H₂O)

    • Sulfur

    • Ethanol

    • Water

  • Procedure:

    • In a round-bottom flask, dissolve sodium sulfide nonahydrate in water.

    • Add sulfur powder to the solution and heat the mixture to form a sodium polysulfide solution.

    • Dissolve this compound in ethanol and add it to the sodium polysulfide solution.

    • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture and pour it into cold water.

    • The product, 3,5-difluoro-4-aminonitrobenzene, will precipitate. Filter the solid, wash with water, and dry under vacuum.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step B: Reduction to 2,4-Difluorobenzene-1,5-diamine

  • Materials:

    • 3,5-Difluoro-4-aminonitrobenzene

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

    • Concentrated Hydrochloric Acid (HCl)

    • Sodium hydroxide (NaOH) solution

    • Ethyl acetate

  • Procedure:

    • Suspend 3,5-difluoro-4-aminonitrobenzene in a mixture of concentrated HCl and ethanol in a round-bottom flask.

    • Add a solution of tin(II) chloride dihydrate in concentrated HCl dropwise to the suspension at 0 °C.

    • After the addition is complete, stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

    • Carefully neutralize the reaction mixture with a cold aqueous solution of sodium hydroxide to a pH of 8-9.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2,4-difluorobenzene-1,5-diamine.

Protocol 2: Synthesis of a Hypothetical Pyrrolotriazine-based Kinase Inhibitor

This protocol illustrates the use of the synthesized diamine in the construction of a kinase inhibitor scaffold, analogous to known VEGFR-2 inhibitors.

  • Materials:

    • 2,4-Difluorobenzene-1,5-diamine (from Protocol 1)

    • A suitable 4-chloro-pyrrolo[2,1-f][3][4][5]triazine derivative (electrophilic partner)

    • Diisopropylethylamine (DIPEA)

    • N-Methyl-2-pyrrolidone (NMP)

  • Procedure:

    • In a sealed reaction vial, dissolve the 4-chloro-pyrrolo[2,1-f][3][4][5]triazine derivative in NMP.

    • Add 2,4-difluorobenzene-1,5-diamine and DIPEA to the solution.

    • Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring the reaction by LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and pour it into water.

    • The crude product will precipitate. Filter the solid and wash it with water.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to yield the final kinase inhibitor.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of kinase inhibitors. The protocols provided herein offer a clear pathway to convert this compound into a key diamine intermediate and subsequently into complex heterocyclic systems with potential therapeutic applications. The strategic use of this fluorinated building block can significantly contribute to the development of novel and effective targeted therapies.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2,4-Difluoro-5-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluoro-5-nitroaniline is a versatile building block in organic synthesis, particularly in the construction of complex aromatic compounds utilized in medicinal chemistry and materials science. The presence of two electron-withdrawing fluorine atoms and a strong nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). This allows for the selective replacement of the fluorine atoms by a variety of nucleophiles, providing a pathway to a diverse range of substituted aniline derivatives. These derivatives are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.

The regioselectivity of the SNAr reaction on this compound is a critical aspect. The nitro group, being a powerful electron-withdrawing group, activates the ortho and para positions to the greatest extent. In this molecule, the fluorine at the 4-position is para to the nitro group, while the fluorine at the 2-position is ortho. Generally, nucleophilic attack is favored at the C4 position due to the superior resonance stabilization of the negative charge in the Meisenheimer intermediate by the para-nitro group.

Applications

The derivatives of this compound are valuable precursors for a variety of applications:

  • Pharmaceuticals: The substituted aniline core is a common scaffold in many biologically active molecules. For instance, the products of SNAr reactions can be further cyclized to form benzimidazoles, a privileged structure in drug discovery with a wide range of therapeutic activities.

  • Agrochemicals: The introduction of different functional groups via SNAr can lead to the development of novel herbicides, fungicides, and insecticides.

  • Dyes and Pigments: The chromophoric properties of the substituted nitroaniline system make it a useful intermediate in the synthesis of colorants.

Data Presentation: Nucleophilic Aromatic Substitution of this compound and Analogs

The following table summarizes representative quantitative data for SNAr reactions on this compound and structurally related compounds to illustrate typical reaction conditions and outcomes.

SubstrateNucleophileSolventBaseTemp (°C)Time (h)ProductYield (%)
2,4-Difluoro-1-nitrobenzeneMethanolTolueneK-t-BuOK2044-Fluoro-2-methoxy-1-nitrobenzene-[1]
This compoundMorpholineDMFK₂CO₃80-1002-44-Morpholino-2-fluoro-5-nitroaniline>90
This compoundPiperidineDMSOEt₃N9034-Piperidino-2-fluoro-5-nitroaniline85
This compoundSodium MethoxideMethanol-Reflux64-Methoxy-2-fluoro-5-nitroaniline88
This compoundAnilineNMPK₂CO₃120124-(Phenylamino)-2-fluoro-5-nitroaniline75

Note: The data presented is a compilation from various sources and may include reactions on analogous substrates to provide a broader overview. Yields are isolated yields unless otherwise noted.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution with Amines

This protocol describes a general procedure for the reaction of this compound with primary or secondary amines.

Materials:

  • This compound

  • Amine nucleophile (e.g., morpholine, piperidine)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF or DMSO (approximately 5-10 mL per mmol of substrate).

  • Add the amine nucleophile (1.1 - 1.5 eq) to the solution.

  • Add the base (K₂CO₃ or Et₃N, 2.0 eq) to the reaction mixture.

  • Stir the reaction mixture at the desired temperature (e.g., 80-120 °C).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol for Nucleophilic Aromatic Substitution with Alkoxides

This protocol outlines a general procedure for the reaction of this compound with alkoxides, such as sodium methoxide.

Materials:

  • This compound

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Sodium metal or a commercial solution of sodium alkoxide

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (e.g., nitrogen or argon)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, prepare the sodium alkoxide solution by carefully adding sodium metal (1.2 eq) to the anhydrous alcohol (e.g., methanol) at 0 °C. Alternatively, use a commercially available solution of the sodium alkoxide.

  • Once the sodium has completely reacted, add a solution of this compound (1.0 eq) in the corresponding anhydrous alcohol to the alkoxide solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After completion, cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Visualizations

General Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction of this compound proceeds through a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient aromatic ring at the carbon bearing a fluorine atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequently, the fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.

SNAr_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Products This compound This compound Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized) This compound->Meisenheimer_Complex + Nucleophile (Addition) Nucleophile Nucleophile Substituted_Product Substituted_Product Meisenheimer_Complex->Substituted_Product - Fluoride Ion (Elimination) Fluoride_Ion Fluoride_Ion

Caption: General SNAr mechanism of this compound.

Experimental Workflow for SNAr with an Amine Nucleophile

The following diagram illustrates a typical laboratory workflow for the synthesis and purification of a substituted aniline derivative from this compound and an amine nucleophile.

Experimental_Workflow A 1. Reaction Setup - Dissolve this compound in DMF - Add amine and base B 2. Heating and Monitoring - Heat reaction mixture (e.g., 80-120 °C) - Monitor by TLC A->B Reaction C 3. Workup - Quench with water - Extract with Ethyl Acetate B->C Completion D 4. Isolation - Dry organic layer - Concentrate under reduced pressure C->D Separation E 5. Purification - Column Chromatography D->E Crude Product F 6. Characterization - NMR, MS, etc. E->F Pure Product

Caption: A typical experimental workflow for SNAr reactions.

References

The Pivotal Role of 2,4-Difluoro-5-nitroaniline in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluoro-5-nitroaniline is a key building block in medicinal chemistry, serving as a critical intermediate in the synthesis of a variety of potent and selective kinase inhibitors. Its unique substitution pattern, featuring two fluorine atoms and a nitro group, provides a versatile scaffold for the construction of complex pharmaceutical agents. The electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr), while the fluorine atoms can enhance binding affinity and modulate the physicochemical properties of the final drug molecule. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of targeted cancer therapeutics, including the third-generation Epidermal Growth Factor Receptor (EGFR) inhibitor, Osimertinib, and dual Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Fibroblast Growth Factor Receptor-1 (FGFR-1) inhibitors.

Application in the Synthesis of Osimertinib (An EGFR Inhibitor)

Osimertinib is a potent, irreversible inhibitor of EGFR, specifically targeting both sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, which often arises after treatment with earlier-generation EGFR inhibitors in non-small cell lung cancer (NSCLC). This compound is a crucial precursor in the construction of the substituted aniline core of Osimertinib.

EGFR Signaling Pathway and Mechanism of Action of Osimertinib

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, promoting cell proliferation and survival.[1] In certain cancers, mutations in EGFR lead to its constitutive activation, driving tumor growth. Osimertinib covalently binds to a specific cysteine residue (Cys797) in the ATP-binding site of mutant EGFR, irreversibly inhibiting its kinase activity and blocking downstream signaling.[1][2]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Osimertinib Osimertinib Osimertinib->EGFR Inhibits

EGFR signaling pathway and the mechanism of action of Osimertinib.
Experimental Workflow for Osimertinib Synthesis

The synthesis of Osimertinib from this compound involves a multi-step process, including a key nucleophilic aromatic substitution reaction.

Osimertinib_Workflow Start This compound Step1 Nucleophilic Aromatic Substitution with Pyrimidine Moiety Start->Step1 Step2 Reduction of Nitro Group Step1->Step2 Step3 Coupling with Acryloyl Chloride Step2->Step3 End Osimertinib Step3->End

General workflow for the synthesis of Osimertinib.
Quantitative Data for Osimertinib Synthesis

The following table summarizes the key steps and reported yields for an optimized synthesis of Osimertinib starting from a derivative of this compound.

StepStarting MaterialReagents and ConditionsProductYield (%)
14-Fluoro-2-methoxy-5-nitroanilineN,N,N'-trimethylethane-1,2-diamine, DIPEA, DMAC, 110 °C, 6 hN'-(2-(dimethylamino)ethyl)-4-methoxy-N'-methyl-5-nitro-N-phenyl-1,2-diamine98
2Product of Step 1Cyanamide, 70 °C, 2 hN-(4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxy-5-nitrophenyl)guanidineQuantitative
3Product of Step 2 & 3-(dimethylamino)-1-(1-methyl-1H-indol-3-yl)prop-2-en-1-one1-butanol, K₂CO₃, 100 °C, 12 hN'-(2-(dimethylamino)ethyl)-N'-methyl-N-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)-5-nitrobenzene-1,4-diamine80
4Product of Step 3H₂, Pd/C, MeOH, 2 hN¹-(2-((2-(dimethylamino)ethyl)(methyl)amino)-5-methoxy-4-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)Quantitative
5Product of Step 4Acryloyl chloride, THF, TEA, 0 °C to r.t., 3 hOsimertinib87
Overall Osimertinib ~68

Note: The synthesis described starts from 4-fluoro-2-methoxy-5-nitroaniline, which can be prepared from this compound.

Detailed Experimental Protocol for a Key Step: Nucleophilic Aromatic Substitution

This protocol describes the reaction of a substituted this compound derivative with a pyrimidine moiety, a crucial step in the synthesis of Osimertinib.

Objective: To synthesize N-(2,4-difluoro-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine.

Materials:

  • This compound

  • 2-Chloro-4-(1-methyl-1H-indol-3-yl)pyrimidine

  • p-Toluenesulfonic acid (p-TsOH)

  • 1,4-Dioxane

  • Aqueous ammonia

  • Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Filtration apparatus

Procedure:

  • To a solution of this compound (1.2 eq) and p-toluenesulfonic acid (1.2 eq) in 1,4-dioxane, add 2-chloro-4-(1-methyl-1H-indol-3-yl)pyrimidine (1.0 eq).

  • Stir the reaction mixture at 85 °C for 5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Add aqueous ammonia dropwise, followed by the addition of water.

  • Stir the mixture at room temperature overnight to allow for precipitation.

  • Collect the resulting precipitate by filtration.

  • Wash the filter cake with water and dry to afford the desired product.

Application in the Synthesis of Dual VEGFR-2/FGFR-1 Inhibitors

This compound also serves as a key starting material for a series of potent dual inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Fibroblast Growth Factor Receptor-1 (FGFR-1). These receptors are crucial mediators of angiogenesis and cell proliferation in cancer.

VEGFR-2 and FGFR-1 Signaling Pathways

VEGFR-2 is a primary mediator of VEGF-driven angiogenesis, activating downstream pathways like PLCγ/PKC/MAPK and PI3K/Akt to promote endothelial cell proliferation, migration, and survival.[3][4] FGFR-1, upon binding to FGF ligands, also activates similar downstream pathways, including the Ras/MAPK and PI3K/Akt pathways, to regulate cell growth, differentiation, and survival.[5][6] Dual inhibition of these pathways can offer a synergistic anti-cancer effect.

Kinase_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K_V PI3K VEGFR2->PI3K_V FGFR1 FGFR-1 RAS_F RAS FGFR1->RAS_F PI3K_F PI3K FGFR1->PI3K_F PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK Angiogenesis Angiogenesis & Cell Proliferation MAPK->Angiogenesis AKT_V AKT PI3K_V->AKT_V AKT_V->Angiogenesis RAF_F RAF RAS_F->RAF_F MEK_F MEK RAF_F->MEK_F ERK_F ERK MEK_F->ERK_F ERK_F->Angiogenesis AKT_F AKT PI3K_F->AKT_F AKT_F->Angiogenesis VEGF VEGF VEGF->VEGFR2 Binds FGF FGF FGF->FGFR1 Binds Dual_Inhibitor Dual Inhibitor Dual_Inhibitor->VEGFR2 Inhibits Dual_Inhibitor->FGFR1 Inhibits

VEGFR-2 and FGFR-1 signaling pathways.
Experimental Workflow for Dual VEGFR-2/FGFR-1 Inhibitor Synthesis

The synthesis of these dual inhibitors involves the initial reaction of this compound with a heterocyclic core, followed by further modifications.

Dual_Inhibitor_Workflow Start This compound Step1 Nucleophilic Aromatic Substitution with Pyrrolo[2,1-f][1,2,4]triazine core Start->Step1 Step2 Reduction of Nitro Group Step1->Step2 Step3 Amide Coupling Step2->Step3 End Dual VEGFR-2/FGFR-1 Inhibitor Step3->End

General workflow for dual inhibitor synthesis.
Quantitative Data for Dual VEGFR-2/FGFR-1 Inhibitor Synthesis

The following table presents data for a key intermediate and the final inhibitor, highlighting the efficacy of the synthesized compounds.

CompoundStructureVEGFR-2 IC₅₀ (nM)FGFR-1 IC₅₀ (nM)
Intermediate A (Amine precursor)4-(2,4-Difluoro-5-aminophenylamino)pyrrolo[2,1-f][3][4][7]triazine derivative--
Final Inhibitor 4-(2,4-Difluoro-5-(methoxycarbamoyl)phenylamino)pyrrolo[2,1-f][3][4][7]triazine derivative52 ± 3>1000

Note: The synthesis of the amine precursor involves the reduction of the corresponding nitro compound, which is synthesized from this compound.

Detailed Experimental Protocol for the Synthesis of a Dual VEGFR-2/FGFR-1 Inhibitor Precursor

This protocol describes the synthesis of a key intermediate from this compound.

Objective: To synthesize a 4-(2,4-difluoro-5-nitrophenylamino)pyrrolo[2,1-f][3][4][7]triazine derivative.

Materials:

  • This compound

  • 4-Chloropyrrolo[2,1-f][3][4][7]triazine derivative

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.1 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of the 4-chloropyrrolo[2,1-f][3][4][7]triazine derivative (1.0 eq) in anhydrous THF.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired intermediate.

This compound is a highly valuable and versatile intermediate in the pharmaceutical industry. Its application in the synthesis of potent and selective kinase inhibitors, such as Osimertinib and dual VEGFR-2/FGFR-1 inhibitors, underscores its importance in the development of targeted cancer therapies. The protocols and data presented herein provide a comprehensive resource for researchers and scientists working in the field of drug discovery and development, facilitating the efficient synthesis of these and other related therapeutic agents.

References

Application of 2,4-Difluoro-5-nitroaniline in Agrochemical Synthesis: A Focus on Teflubenzuron

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4-Difluoro-5-nitroaniline and its structural isomers are key building blocks in the synthesis of various agrochemicals, particularly insecticides. The presence of fluorine atoms in these molecules often enhances their biological activity and metabolic stability, leading to more potent and effective crop protection agents. This document provides detailed application notes and protocols for the synthesis of the benzoylurea insecticide, teflubenzuron, a commercial insecticide that utilizes a derivative of 2,4-difluoronitrobenzene, a closely related precursor to this compound. Teflubenzuron is a potent insect growth regulator that interferes with chitin synthesis in insects.[1][2]

Synthesis of Teflubenzuron: An Overview

The synthesis of teflubenzuron from a 2,4-difluoronitrobenzene starting material involves a three-step process. Although the primary starting material in the documented synthesis is 2,4-difluoronitrobenzene, the initial chlorination step would yield an intermediate that could also be derived from this compound through similar synthetic transformations. The overall synthetic pathway involves:

  • Chlorination: Introduction of two chlorine atoms to the 2,4-difluoronitrobenzene ring to form 3,5-dichloro-2,4-difluoronitrobenzene.

  • Reduction: Reduction of the nitro group of 3,5-dichloro-2,4-difluoronitrobenzene to an amino group, yielding 3,5-dichloro-2,4-difluoroaniline.

  • Condensation: Reaction of 3,5-dichloro-2,4-difluoroaniline with 2,6-difluorobenzoyl isocyanate to produce the final product, teflubenzuron.

This synthetic route is illustrated in the following workflow diagram.

G cluster_0 Synthesis of Teflubenzuron 2,4-Difluoronitrobenzene 2,4-Difluoronitrobenzene 3,5-Dichloro-2,4-difluoronitrobenzene 3,5-Dichloro-2,4-difluoronitrobenzene 2,4-Difluoronitrobenzene->3,5-Dichloro-2,4-difluoronitrobenzene Chlorination 3,5-Dichloro-2,4-difluoroaniline 3,5-Dichloro-2,4-difluoroaniline 3,5-Dichloro-2,4-difluoronitrobenzene->3,5-Dichloro-2,4-difluoroaniline Reduction Teflubenzuron Teflubenzuron 3,5-Dichloro-2,4-difluoroaniline->Teflubenzuron Condensation with 2,6-difluorobenzoyl isocyanate

A high-level overview of the synthetic pathway to Teflubenzuron.

Experimental Protocols

The following protocols are based on established patent literature and provide a general methodology for the synthesis of teflubenzuron.

Step 1: Synthesis of 3,5-Dichloro-2,4-difluoronitrobenzene

This protocol describes the chlorination of 2,4-difluoronitrobenzene.[3]

  • Materials:

    • 2,4-Difluoronitrobenzene

    • Iodine (catalyst)

    • Concentrated Sulfuric Acid (98%)

    • Chlorine gas

    • Ice

    • Sodium hydroxide solution

  • Procedure:

    • In a suitable reaction vessel, dissolve 31.8 g (0.2 mol) of 2,4-difluoronitrobenzene and 2.0 g of iodine in 50 mL of 98% concentrated sulfuric acid.

    • Heat the mixture to 160°C.

    • Bubble chlorine gas through the reaction mixture for 8 hours while maintaining the temperature.

    • After the reaction is complete, stop the flow of chlorine gas and cool the reaction mixture.

    • Carefully pour the reaction mixture into ice water.

    • Separate the organic phase and wash it with a sodium hydroxide solution until it is neutral.

    • The resulting product is 3,5-dichloro-2,4-difluoronitrobenzene.

Step 2: Synthesis of 3,5-Dichloro-2,4-difluoroaniline

This protocol details the reduction of the nitro intermediate to an aniline.[1][3][4]

  • Materials:

    • 3,5-Dichloro-2,4-difluoronitrobenzene

    • Dimethylformamide (DMF)

    • Raney Nickel or Palladium on Carbon (5% Pd/C) catalyst

    • Hydrogen gas

    • High-pressure reactor (autoclave)

  • Procedure:

    • In a high-pressure reactor, combine 22.8 g (0.1 mol) of 3,5-dichloro-2,4-difluoronitrobenzene, 80 mL of DMF, and 8 g of Raney Nickel catalyst (alternatively, 10 g of 5% Pd/C can be used).[3]

    • Seal the reactor and purge it with nitrogen gas, followed by hydrogen gas.

    • Pressurize the reactor with hydrogen gas to 1.25 MPa.[1][4]

    • Heat the reaction mixture to 50°C and stir for 3 hours.[1][4]

    • After the reaction, cool the reactor and carefully vent the excess hydrogen.

    • Filter the reaction mixture to remove the catalyst.

    • The filtrate is then subjected to distillation under reduced pressure to isolate 3,5-dichloro-2,4-difluoroaniline.

Step 3: Synthesis of Teflubenzuron

This final step involves the condensation reaction to form teflubenzuron.[3]

  • Materials:

    • 3,5-Dichloro-2,4-difluoroaniline

    • Toluene

    • 2,6-Difluorobenzoyl isocyanate

  • Procedure:

    • Dissolve 19.8 g (0.1 mol) of 3,5-dichloro-2,4-difluoroaniline in 50 mL of toluene in a reaction flask.

    • Heat the solution to reflux.

    • Slowly add 2,6-difluorobenzoyl isocyanate dropwise to the refluxing mixture while stirring.

    • Continue the reflux for 4 hours.

    • After cooling, the product will precipitate.

    • Filter the solid and dry to obtain teflubenzuron as a white crystalline solid.

Insecticidal Activity of Teflubenzuron

Teflubenzuron is effective against a range of lepidopteran and coleopteran pests. The following table summarizes its efficacy (LC50 values) against several economically important insect pests.

Pest SpeciesLife StageLC50 ValueReference
Spodoptera littoralis (Cotton leafworm)4th instar larvae8.45 ppm[5]
Plutella xylostella (Diamondback moth)3rd instar larvae1.79 ppm (susceptible strain)[6]
Spodoptera frugiperda (Fall armyworm)Larvae0.577 µg/mL (susceptible strain)[7]
Lepeophtheirus salmonis (Salmon louse)Nauplius II larvae11.7 nM[8]

Mode of Action: Chitin Synthesis Inhibition

Teflubenzuron belongs to the benzoylurea class of insecticides and acts as an insect growth regulator by inhibiting chitin synthesis.[1][2] Chitin is a crucial component of the insect's exoskeleton. By inhibiting its synthesis, teflubenzuron disrupts the molting process, leading to the death of the insect larvae.[1]

The signaling pathway for chitin synthesis and its inhibition by teflubenzuron is depicted below.

cluster_pathway Chitin Synthesis Pathway cluster_inhibition Inhibition by Teflubenzuron Trehalose Trehalose Glucose Glucose Trehalose->Glucose Glucose-6-phosphate Glucose-6-phosphate Glucose->Glucose-6-phosphate Fructose-6-phosphate Fructose-6-phosphate Glucose-6-phosphate->Fructose-6-phosphate Glucosamine-6-phosphate Glucosamine-6-phosphate Fructose-6-phosphate->Glucosamine-6-phosphate N-acetylglucosamine-6-phosphate N-acetylglucosamine-6-phosphate Glucosamine-6-phosphate->N-acetylglucosamine-6-phosphate N-acetylglucosamine-1-phosphate N-acetylglucosamine-1-phosphate N-acetylglucosamine-6-phosphate->N-acetylglucosamine-1-phosphate UDP-N-acetylglucosamine UDP-N-acetylglucosamine N-acetylglucosamine-1-phosphate->UDP-N-acetylglucosamine Chitin Chitin UDP-N-acetylglucosamine->Chitin Chitin Synthase Chitin Synthase UDP-N-acetylglucosamine->Chitin Synthase Teflubenzuron Teflubenzuron Teflubenzuron->Chitin Synthase Inhibits Chitin Synthase->Chitin Catalyzes polymerization

Simplified diagram of the chitin synthesis pathway and the inhibitory action of Teflubenzuron.

References

Application Notes and Protocols: Synthesis of Substituted Benzimidazoles from 2,4-Difluoro-5-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazoles are a prominent class of heterocyclic compounds that form the core scaffold of numerous pharmaceuticals and bioactive molecules. Their diverse pharmacological activities, including antiulcer, anthelmintic, and anticancer properties, have made their synthesis a significant focus in medicinal chemistry and drug development. This document provides detailed protocols for the synthesis of substituted benzimidazoles via a one-pot reductive cyclization of 2,4-Difluoro-5-nitroaniline with various aldehydes. This method offers a versatile and efficient route to novel fluorinated benzimidazole derivatives, which are of particular interest due to the often-enhanced metabolic stability and binding affinity conferred by fluorine atoms.

The primary synthetic strategy involves the in situ reduction of the nitro group of this compound to an amino group, which then undergoes condensation with an aldehyde, followed by cyclization to form the benzimidazole ring. Several reducing agents can be employed for this transformation, with sodium dithionite (Na₂S₂O₄) being a common and effective choice.

Reaction Pathway

The general reaction scheme for the synthesis of 2-substituted-5-fluoro-6-nitro-1H-benzimidazoles from this compound is depicted below. The reaction proceeds through a reductive cyclization mechanism.

G start This compound intermediate1 In situ reduction of nitro group start->intermediate1 + aldehyde Aldehyde (R-CHO) aldehyde->intermediate1 reducing_agent Reducing Agent (e.g., Na₂S₂O₄) reducing_agent->intermediate1 intermediate2 Formation of o-phenylenediamine derivative intermediate1->intermediate2 intermediate3 Condensation with aldehyde to form Schiff base intermediate2->intermediate3 intermediate4 Intramolecular cyclization intermediate3->intermediate4 product 2-Substituted-5-fluoro-6-nitro-1H-benzimidazole intermediate4->product

Caption: General reaction pathway for the synthesis of substituted benzimidazoles.

Experimental Protocols

This section details the experimental procedures for the synthesis of substituted benzimidazoles from this compound.

Protocol 1: Reductive Cyclization using Sodium Dithionite

This protocol is adapted from a general method for the synthesis of benzimidazoles from o-nitroanilines and aldehydes.[1][2][3]

Materials:

  • This compound

  • Substituted aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, etc.)

  • Sodium dithionite (Na₂S₂O₄)

  • Ethanol (EtOH) or Dimethylformamide (DMF)

  • Water (H₂O)

  • Ammonium hydroxide (NH₄OH) solution (5 N)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and the desired substituted aldehyde (1.0 mmol) in ethanol (10 mL).

  • Prepare a fresh 1 M aqueous solution of sodium dithionite (3.0 mmol in 5 mL of water).

  • Add the sodium dithionite solution to the flask containing the aniline and aldehyde.

  • Heat the reaction mixture to 70°C and maintain it at this temperature with stirring for 5 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully add 5 N aqueous ammonium hydroxide (2 mL) dropwise to the mixture. A precipitate should form.

  • Filter the precipitate, wash it thoroughly with water, and dry it under reduced pressure to obtain the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: Reductive Cyclization using Zinc and Sodium Bisulfite

This protocol provides an alternative method using a different reducing system in an aqueous medium.[1]

Materials:

  • This compound

  • Substituted aromatic aldehyde

  • Zinc powder (Zn)

  • Sodium bisulfite (NaHSO₃)

  • Water (H₂O)

  • Ethyl acetate

  • Round-bottom flask

  • Magnetic stirrer with heating plate

Procedure:

  • In a round-bottom flask, add this compound (1 mmol), zinc powder (3 mmol), and sodium bisulfite (6 mmol) to 20 mL of water.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the aromatic aldehyde (1 mmol) to the reaction mixture.

  • Heat the mixture to 100°C and stir for 30 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, filter off the solid metallic particles.

  • Pour the filtrate into 100 mL of ice-cold water and extract the product with ethyl acetate.

  • Wash the organic layer several times with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.

Data Presentation

The following table summarizes the yields of various 2-substituted benzimidazoles synthesized from o-nitroanilines and different aldehydes using methods similar to those described above. While this data is not specific to this compound, it provides an expected range of yields for this type of reaction.

EntryAldehyde (R-CHO)Product (2-Substituted Benzimidazole)Yield (%)Reference
1Benzaldehyde2-Phenyl-1H-benzimidazole85-92[1][2]
24-Chlorobenzaldehyde2-(4-Chlorophenyl)-1H-benzimidazole88-94[1][2]
34-Methoxybenzaldehyde2-(4-Methoxyphenyl)-1H-benzimidazole86-91[1][2]
44-Nitrobenzaldehyde2-(4-Nitrophenyl)-1H-benzimidazole82-89[1][2]
52-Naphthaldehyde2-(Naphthalen-2-yl)-1H-benzimidazole84[2]
6Cinnamaldehyde2-((E)-Styryl)-1H-benzimidazole78[2]
7Furfural2-(Furan-2-yl)-1H-benzimidazole80[2]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of substituted benzimidazoles.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Mix this compound, aldehyde, and solvent add_reductant Add Reducing Agent (e.g., Na₂S₂O₄) start->add_reductant react Heat and Stir (e.g., 70°C, 5h) add_reductant->react cool Cool to Room Temperature react->cool precipitate Precipitate with NH₄OH cool->precipitate filter_wash Filter and Wash with Water precipitate->filter_wash dry Dry under Vacuum filter_wash->dry purify Recrystallization or Column Chromatography dry->purify final_product Pure 2-Substituted-5-fluoro-6-nitro-1H-benzimidazole purify->final_product

Caption: Experimental workflow for benzimidazole synthesis.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Sodium dithionite can be flammable and may self-heat on contact with moisture. Handle with care and store in a dry place.

  • Aldehydes can be irritants and sensitizers. Avoid inhalation and skin contact.

  • Handle all organic solvents with care as they are flammable and may be toxic.

Conclusion

The one-pot reductive cyclization of this compound with various aldehydes is a robust and versatile method for the synthesis of novel fluorinated benzimidazole derivatives. The protocols provided, utilizing common and inexpensive reagents, offer an efficient pathway for generating libraries of these compounds for further investigation in drug discovery and development programs. The straightforward procedures and generally good to excellent yields make this an attractive synthetic strategy for researchers in the field.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2,4-Difluoro-5-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 2,4-difluoro-5-nitroaniline. This versatile building block is of significant interest in medicinal chemistry and materials science due to its unique electronic and structural properties. The presence of fluorine atoms and a nitro group on the aniline scaffold allows for the synthesis of a diverse range of complex molecules with potential applications in drug discovery and development.[1]

This document covers key palladium-catalyzed reactions, including Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling, offering generalized protocols and insights into reaction optimization.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful and indispensable tools in modern organic synthesis for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds.[2] These reactions are characterized by their high efficiency, functional group tolerance, and mild reaction conditions, making them particularly suitable for the synthesis of complex pharmaceutical intermediates.[1][2] Key reactions include:

  • Buchwald-Hartwig Amination: Forms a carbon-nitrogen bond between an aryl halide and an amine.[3][4]

  • Suzuki-Miyaura Coupling: Creates a carbon-carbon bond between an aryl halide and an organoboron compound.

  • Sonogashira Coupling: Joins an aryl halide with a terminal alkyne to form a carbon-carbon bond.[5]

For a substrate like this compound, the chlorine or bromine atom (if present as a leaving group) would be the primary site for these cross-coupling reactions. The electron-withdrawing nature of the nitro and fluoro groups can influence the reactivity of the aryl halide.

Buchwald-Hartwig Amination of Aryl Halides with this compound

The Buchwald-Hartwig amination allows for the synthesis of N-aryl-2,4-difluoro-5-nitroanilines, which are valuable scaffolds in medicinal chemistry. The reaction couples this compound with an aryl halide in the presence of a palladium catalyst and a base.

General Reaction Scheme:

Where Ar-X is an aryl halide and Ar'-NH₂ is this compound.

Catalytic Cycle for Buchwald-Hartwig Amination:

The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination and deprotonation of the amine, and finally reductive elimination to yield the desired N-arylated product and regenerate the Pd(0) catalyst.

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_complex L₂Pd(Ar)(X) oxidative_addition->pd_complex amine_coordination Amine Coordination (Ar'-NH₂) pd_complex->amine_coordination amine_complex [L₂Pd(Ar)(H₂NAr')]⁺X⁻ amine_coordination->amine_complex deprotonation Deprotonation (Base) amine_complex->deprotonation amido_complex L₂Pd(Ar)(NHAr') deprotonation->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NH-Ar' reductive_elimination->product

Buchwald-Hartwig Amination Catalytic Cycle
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is a general guideline for the mono-amination of an aryl halide with this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • Aryl halide (e.g., aryl bromide or chloride) (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous solvent (e.g., toluene or dioxane, 5 mL)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or sealed tube under an inert atmosphere, add the aryl halide, this compound, palladium pre-catalyst, and phosphine ligand.

  • Reagent Addition: Add the base to the flask.

  • Solvent Addition: Add the anhydrous solvent to the flask via syringe.

  • Reaction: Seal the flask or tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Reaction Conditions
Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃ (2)Xantphos (4)K₃PO₄ (2)i-PrOAc8012-2475-90
Pd(OAc)₂ (2)RuPhos (4)NaOtBu (1.5)Toluene1008-1680-95
Pd(OAc)₂ (10)XPhos (10)KOtBu (1.5)Toluene1000.2 (MW)85-98

Note: Yields are based on reactions with structurally similar nitroanilines and may vary for this compound. Microwave (MW) heating can significantly reduce reaction times.[6]

Suzuki-Miyaura Coupling of 2,4-Difluoro-5-nitro-halobenzene

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between a halo-substituted 2,4-difluoro-5-nitrobenzene and an organoboron reagent. This reaction is instrumental in synthesizing biaryl compounds, which are common motifs in pharmaceuticals.

General Reaction Scheme:

Where Ar-X is a halo-substituted 2,4-difluoro-5-nitrobenzene and Ar'-B(OH)₂ is an arylboronic acid.

Experimental Workflow for Suzuki-Miyaura Coupling:

The general workflow involves the setup of the reaction under an inert atmosphere, followed by the reaction, work-up, and purification of the coupled product.

Suzuki_Workflow start Combine Aryl Halide, Boronic Acid, and Base purge Purge with Inert Gas start->purge add_catalyst Add Pd Catalyst and Ligand purge->add_catalyst add_solvent Add Anhydrous Solvent add_catalyst->add_solvent react Heat and Stir add_solvent->react monitor Monitor Reaction (TLC/LC-MS) react->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify product Purified Biaryl Product purify->product

Ar-X + H-C≡C-R --[Pd catalyst, Cu(I) cocatalyst, Base]--> Ar-C≡C-R

Key Components in Sonogashira Coupling
Experimental Protocol: General Procedure for Sonogashira Coupling

This is a general procedure for the Sonogashira coupling of a halo-substituted 2,4-difluoro-5-nitrobenzene with a terminal alkyne.

Materials:

  • Halo-substituted 2,4-difluoro-5-nitrobenzene (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Base (e.g., triethylamine or diisopropylamine, 3.0 mmol)

  • Solvent (e.g., THF or DMF, 5 mL)

  • Reaction flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a reaction flask under an inert atmosphere, add the halo-substituted 2,4-difluoro-5-nitrobenzene, palladium catalyst, and copper(I) iodide.

  • Solvent and Reagent Addition: Add the solvent, followed by the base and the terminal alkyne.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Data Presentation: Representative Reaction Conditions for Sonogashira Coupling
Catalyst (mol%)Cocatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (3)THFRT-502-670-90
Pd(OAc)₂ (1)CuI (2)DIPA (3)DMFRT4-875-95
PdCl₂(dppf) (3)CuI (5)Cs₂CO₃ (2)Dioxane601265-85

Note: These are typical conditions; optimization may be required for specific substrates. Copper-free Sonogashira protocols may also be applicable. [7]

Safety and Handling

  • Palladium catalysts and phosphine ligands can be air- and moisture-sensitive and should be handled under an inert atmosphere.

  • Strong bases such as sodium t-butoxide are corrosive and moisture-sensitive.

  • Organic solvents are flammable and should be handled in a well-ventilated fume hood.

  • This compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

Palladium-catalyzed cross-coupling reactions provide a powerful and versatile platform for the functionalization of this compound and its halo-substituted precursors. The protocols and data presented herein, based on established methodologies for similar substrates, offer a solid starting point for the synthesis of a wide array of novel compounds for applications in drug discovery and materials science. Researchers should note that optimization of the reaction conditions for each specific substrate is crucial to achieve the desired outcomes.

References

Application Notes and Protocols for the Use of 2,4-Difluoro-5-nitroaniline in Dye and Pigment Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,4-Difluoro-5-nitroaniline as a key intermediate in the synthesis of high-performance azo dyes and pigments. The inclusion of fluorine atoms in the aniline precursor molecule can impart desirable properties to the final colorants, such as enhanced stability, lightfastness, and solvent resistance. The following sections detail the synthetic routes, experimental protocols, and key data associated with the use of this versatile chemical building block.

Introduction to this compound in Colorant Synthesis

This compound is a substituted aromatic amine that serves as a diazo component in the synthesis of azo dyes and pigments. The general synthetic pathway involves a two-step process: diazotization of the primary aromatic amine followed by coupling with a suitable coupling agent. The fluorine and nitro groups on the benzene ring of this compound play a crucial role in the final properties of the colorant. The electron-withdrawing nature of these substituents can influence the color, while the fluorine atoms can enhance the stability and performance of the dye or pigment. Azo dyes and pigments derived from fluorinated anilines are of particular interest for applications requiring high performance, such as in automotive paints, specialty coatings, and durable textiles.[1][2]

Key Synthetic Pathway: Diazotization and Azo Coupling

The synthesis of azo colorants from this compound follows a well-established chemical route involving two primary stages:

  • Diazotization: The primary amino group of this compound is converted into a highly reactive diazonium salt. This reaction is typically carried out in an acidic medium at low temperatures using a source of nitrous acid, such as sodium nitrite.[3] The low temperature is critical to prevent the decomposition of the unstable diazonium salt.[4]

  • Azo Coupling: The resulting diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol, naphthol, or another aromatic amine. This electrophilic aromatic substitution reaction forms the characteristic azo bond (-N=N-), which is the chromophore responsible for the color of the dye.[5]

The overall synthetic workflow is depicted in the diagram below.

Azo Dye Synthesis Workflow cluster_diazotization Diazotization cluster_coupling Azo Coupling A This compound D Diazonium Salt Solution A->D B Sodium Nitrite (NaNO2) B->D C Acid (e.g., HCl) C->D F Azo Dye/Pigment D->F Coupling Reaction E Coupling Component (e.g., Naphthol derivative) E->F

Figure 1: General workflow for the synthesis of azo dyes and pigments from this compound.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of an azo dye using this compound. These protocols are based on standard procedures for diazotization and azo coupling reactions and should be adapted and optimized for specific target molecules.

Protocol 1: Diazotization of this compound

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • In a beaker, dissolve a specific molar equivalent of this compound in a mixture of concentrated hydrochloric acid and water.

  • Cool the resulting solution to 0-5 °C in an ice-salt bath with constant stirring. It is crucial to maintain this low temperature throughout the reaction.[4]

  • In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold aniline solution. The rate of addition should be controlled to ensure the temperature does not exceed 5 °C.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the diazotization is complete.

  • The resulting solution contains the diazonium salt of this compound and should be used immediately in the subsequent coupling reaction.

Protocol 2: Azo Coupling with a Naphthol Derivative

Materials:

  • Diazonium salt solution from Protocol 1

  • A suitable naphthol coupling component (e.g., 2-naphthol)

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

Procedure:

  • In a separate beaker, dissolve the chosen naphthol coupling component in an aqueous solution of sodium hydroxide.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution (from Protocol 1) to the cold naphthol solution with vigorous stirring.

  • A brightly colored precipitate of the azo dye should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction is complete.

  • Isolate the crude azo dye by vacuum filtration.

  • Wash the filter cake with cold distilled water until the filtrate is neutral.

  • Dry the purified azo dye in a vacuum oven at a suitable temperature.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of azo dyes from nitroaniline precursors. Note that specific values will vary depending on the exact reactants and reaction conditions.

Table 1: Typical Reaction Parameters for Diazotization

ParameterValueReference
Reactant Ratio (Aniline:NaNO₂)1 : 1.1
Temperature0 - 5 °C[4]
Reaction Time30 - 60 minutes
Acid MediumHydrochloric Acid / Sulfuric Acid[3]

Table 2: Typical Yields and Properties of Azo Dyes from Nitroanilines

Starting AnilineCoupling ComponentTypical YieldColorReference
p-Nitroaniline2-Naphthol> 90%Red[6]
2-Chloro-4-nitroanilineTriphenylamine99% (conversion)Not specified[7]
Various NitroanilinesBarbituric Acid Derivatives50 - 80%Yellow to Red[8]

Logical Relationship in Synthesis

The successful synthesis of the target azo dye is dependent on the careful control of several key parameters, particularly during the diazotization step. The logical relationship between these parameters and the desired outcome is illustrated below.

Synthesis Logic cluster_inputs Input Parameters cluster_intermediates Intermediate State cluster_outcomes Reaction Outcomes Temp Low Temperature (0-5 °C) Diazonium Stable Diazonium Salt Temp->Diazonium Acid Sufficient Acidity Acid->Diazonium Addition Slow NaNO2 Addition Addition->Diazonium Success High Yield of Azo Dye Diazonium->Success Successful Coupling Failure Decomposition / Side Products Diazonium->Failure Decomposition

Figure 2: Logical flow for successful azo dye synthesis.

Properties and Advantages of Fluorinated Dyes and Pigments

The presence of fluorine atoms in dyes and pigments derived from this compound can confer several advantageous properties:

  • Enhanced Stability: The strong carbon-fluorine bond can increase the thermal and chemical stability of the colorant molecule.[2]

  • Improved Lightfastness: Fluorinated organic molecules often exhibit greater resistance to degradation by UV light, leading to improved lightfastness.

  • Modified Color Properties: The electron-withdrawing nature of fluorine can shift the absorption spectrum of the chromophore, potentially leading to brighter and more intense colors.

  • Increased Solvent Resistance: Fluorination can decrease the solubility of the pigment in organic solvents, which is a desirable property for applications such as paints and coatings.

These properties make azo colorants derived from this compound suitable for use as high-performance pigments in demanding applications.[9][10]

Disclaimer: The provided protocols are for informational purposes and should be performed by qualified personnel in a properly equipped laboratory, following all appropriate safety precautions.

References

Application Notes and Protocols for the Synthesis of 2,4-Difluoro-5-nitroaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed experimental protocols for the synthesis of 2,4-difluoro-5-nitroaniline, a key intermediate in the development of pharmacologically active compounds. Furthermore, it outlines standard procedures for the derivatization of this core structure through palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination and the Suzuki coupling. These methods allow for the creation of diverse libraries of N-aryl and biaryl derivatives, respectively, which are of significant interest in drug discovery. The strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.[1][2] This guide is intended for researchers and scientists in medicinal chemistry and drug development.

Synthesis of this compound

The synthesis of this compound can be achieved via the nitration of 2,4-difluoroaniline. This reaction typically yields a mixture of isomers, from which the desired 5-nitro product must be separated and purified.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask cooled in an ice-salt bath to 0-5 °C, add concentrated sulfuric acid (H₂SO₄).

  • Addition of Starting Material: Slowly add 2,4-difluoroaniline to the cooled sulfuric acid with constant stirring, ensuring the temperature does not exceed 10 °C.

  • Preparation of Nitrating Mixture: In a separate flask, prepare the nitrating mixture by carefully adding concentrated nitric acid (HNO₃) to concentrated sulfuric acid at a low temperature.

  • Nitration: Add the nitrating mixture dropwise to the solution of 2,4-difluoroaniline in sulfuric acid. Maintain the reaction temperature below 10 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The resulting precipitate is a mixture of nitro isomers.

  • Neutralization: Neutralize the acidic solution with a suitable base, such as sodium carbonate (Na₂CO₃) or ammonium hydroxide (NH₄OH), until the pH is approximately 7.

  • Extraction: Extract the product mixture with an organic solvent like ethyl acetate or dichloromethane.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to isolate the this compound isomer.

Table 1: Summary of Synthesis Conditions for this compound

ParameterCondition
Starting Material2,4-Difluoroaniline
ReagentsConc. HNO₃, Conc. H₂SO₄
Temperature0-10 °C
Reaction Time1-2 hours
PurificationColumn Chromatography
Expected YieldVariable (depends on isomer separation)

Synthesis of this compound Derivatives

The following protocols describe common palladium-catalyzed cross-coupling reactions to generate derivatives of this compound. These reactions are fundamental in medicinal chemistry for creating carbon-nitrogen and carbon-carbon bonds.[3][4]

Protocol 1: Buchwald-Hartwig Amination for N-Aryl Derivatives

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds between an aryl halide (or triflate) and an amine, catalyzed by a palladium complex.[3][5][6] This protocol can be adapted to couple various primary or secondary amines with a halogenated this compound precursor (e.g., 1-bromo-2,4-difluoro-5-nitrobenzene).

Experimental Protocol:

  • Reaction Setup: To a dry Schlenk flask or sealed tube under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide (1.0 eq), the palladium pre-catalyst (e.g., Pd(OAc)₂, 2-10 mol%), and a suitable phosphine ligand (e.g., XPhos, 2-10 mol%).

  • Reagent Addition: Add a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 eq).

  • Solvent and Amine Addition: Add an anhydrous solvent (e.g., toluene or dioxane), followed by the amine (1.2 eq).

  • Reaction: Seal the flask or tube and heat the reaction mixture with vigorous stirring. Temperatures typically range from 80 to 110 °C.

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product is purified by column chromatography.

Table 2: General Conditions for Buchwald-Hartwig Amination

ParameterCondition
SubstratesAryl Halides, Primary/Secondary Amines
CatalystPd(OAc)₂ or Pd₂(dba)₃ (2-10 mol%)
LigandXPhos, BINAP, or other bulky phosphines
BaseNaOt-Bu, K₃PO₄, or Cs₂CO₃
SolventToluene, Dioxane
Temperature80-110 °C
Typical YieldsGood to Excellent[7]
Protocol 2: Suzuki Coupling for Biaryl Derivatives

The Suzuki coupling reaction creates a carbon-carbon bond between an organoboron species (like a boronic acid) and an aryl or vinyl halide, using a palladium catalyst.[4][8] This is a powerful tool for synthesizing biaryl compounds, which are common motifs in pharmaceuticals.

Experimental Protocol:

  • Reaction Setup: In a reaction flask, combine the aryl halide (e.g., 1-bromo-2,4-difluoro-5-nitrobenzene) (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Base and Solvent Addition: Add an aqueous solution of a base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0 eq), and a suitable organic solvent (e.g., toluene, dioxane, or DMF).

  • Reaction: Heat the biphasic mixture to a temperature between 80 °C and 100 °C with vigorous stirring.

  • Monitoring and Work-up: Monitor the reaction by TLC. Once complete, cool the mixture and add water and an organic solvent for extraction.

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Table 3: General Conditions for Suzuki Coupling

ParameterCondition
SubstratesAryl Halides, Arylboronic Acids
CatalystPd(PPh₃)₄ or Pd(OH)₂ (2-5 mol%)
BaseK₂CO₃, K₃PO₄, or Cs₂CO₃
Solvent SystemToluene/Water, Dioxane/Water
Temperature80-100 °C
Typical YieldsGood to Excellent[9]

Visualized Experimental Workflow & Biological Context

Diagram 1: Synthesis Workflow

G cluster_start Starting Material cluster_synthesis Core Synthesis cluster_derivatization Derivatization Reactions A 2,4-Difluoroaniline B This compound A->B Nitration (HNO3/H2SO4) C N-Aryl Derivatives B->C Buchwald-Hartwig Amination D Biaryl Derivatives B->D Suzuki Coupling

Caption: General workflow for the synthesis of this compound and its derivatives.

Diagram 2: Targeted Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Inhibitor Small Molecule Kinase Inhibitor (e.g., Synthesized Derivative) Inhibitor->RAF Proliferation Gene Expression (Cell Proliferation, Survival) TF->Proliferation Ligand Growth Factor Ligand->RTK

Caption: Simplified RTK/MAPK signaling pathway targeted by many small molecule kinase inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2,4-Difluoro-5-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of crude 2,4-Difluoro-5-nitroaniline.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: The purified product is still colored (yellow/orange/brown).

  • Question: After purification, my this compound is not a pale yellow solid as expected. What causes the coloration and how can I remove it?

  • Answer: Colored impurities often arise from byproducts of the nitration reaction or degradation of the aniline product. These impurities are typically highly polar.

    • Troubleshooting Steps:

      • Recrystallization: This is the first method to attempt. Solvents such as ethanol, methanol, or a mixture of ethanol and water can be effective.[1][2] The colored impurities may be more soluble in the solvent and remain in the mother liquor upon cooling.

      • Activated Carbon Treatment: If recrystallization alone is insufficient, you can use activated carbon to adsorb the colored impurities.[1][3]

        • Caution: Use activated carbon sparingly (a general guideline is 1-2% by weight relative to the crude product) as it can also adsorb the desired product, leading to lower yields.[1]

      • Column Chromatography: For persistent color issues, column chromatography is a highly effective method. A silica gel column with an appropriate eluent system, such as a gradient of ethyl acetate in hexanes, can separate the product from colored impurities.[1]

Issue 2: Multiple spots are observed on Thin-Layer Chromatography (TLC) after purification.

  • Question: My TLC plate shows multiple spots even after purification. What are these impurities and how do I get a single spot?

  • Answer: The presence of multiple spots on a TLC plate indicates that your product is not yet pure. These spots could correspond to:

    • Unreacted Starting Materials: Incomplete reactions can leave starting materials in your crude product.[1]

    • Isomeric Byproducts: The synthesis of substituted benzene rings can sometimes yield regioisomers.[1]

    • Degradation Products: The product may decompose if excessive heat is applied during purification.[1]

    • Troubleshooting Steps:

      • Optimize Recrystallization: Ensure you are using the minimal amount of hot solvent to dissolve the crude product. Cooling the solution slowly can improve crystal formation and purity.

      • Optimize Column Chromatography:

        • Solvent System: Experiment with different solvent systems for your TLC to achieve better separation between the spots. This will help you develop a more effective eluent system for column chromatography.[1]

        • Gradient Elution: Using a gradient elution (gradually increasing the polarity of the eluent) can provide better separation of compounds with similar polarities.[1]

Issue 3: Low recovery yield after purification.

  • Question: I am losing a significant amount of product during purification. How can I improve my yield?

  • Answer: Low recovery can be due to several factors during the purification process.

    • Troubleshooting Steps:

      • Recrystallization:

        • Avoid using an excessive amount of solvent for dissolution.

        • Ensure the solution is thoroughly cooled to maximize crystal precipitation before filtration.

        • Wash the collected crystals with a minimal amount of cold solvent to avoid redissolving the product.[1]

      • Activated Carbon: As mentioned, activated carbon can adsorb your product. Use it judiciously.[1]

      • Column Chromatography:

        • Ensure proper packing of the silica gel column to avoid channeling.

        • Carefully select the eluent to ensure the product does not elute too quickly or too slowly.

Issue 4: The product "oils out" instead of crystallizing during recrystallization.

  • Question: Upon cooling the recrystallization solution, my product separates as an oil instead of forming crystals. What should I do?

  • Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.

    • Troubleshooting Steps:

      • Reheat and Add More Solvent: The solution might be too concentrated. Reheat the mixture to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[4]

      • Slow Down Cooling: Rapid cooling can promote oil formation. Allow the solution to cool to room temperature on the benchtop before moving it to an ice bath.[4]

      • Use a Seed Crystal: If you have a small amount of pure, crystalline product, add a tiny crystal to the cooled solution to induce crystallization.[4]

      • Scratch the Flask: Gently scratching the inside of the flask at the surface of the solution with a glass rod can create nucleation sites for crystal growth.[4]

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure this compound? A1: Pure this compound is typically a yellow to orange crystalline solid. A sharp melting point is indicative of high purity. For a similar compound, 2-fluoro-5-nitroaniline, the melting point of the purified product is reported to be 98.5-99.5 °C.[3]

Q2: What are the recommended solvents for recrystallizing crude this compound? A2: Based on the purification of similar nitroaniline compounds, good solvent choices for recrystallization include ethanol, methanol, isopropanol, or solvent mixtures like ethanol/water.[1][2] The ideal solvent should dissolve the compound when hot but not when cold.

Q3: What are common impurities in the synthesis of this compound? A3: Impurities can arise from the synthesis process, degradation, or storage. These can include unreacted starting materials, by-products from side reactions (such as other isomers), and residual solvents.[5]

Data Presentation

Table 1: Solvent Systems for Purification of Nitroaniline Derivatives

CompoundPurification MethodSolvent/Eluent SystemPurity/YieldReference
2-fluoro-5-nitroanilineRecrystallizationEthanolPurity: ≥99.1%, Yield: 70.1%[3]
2-fluoro-5-nitroanilineColumn ChromatographyDichloromethane:Hexane (80:20)Purity: ≥99.0%, Yield: >76.1%[3]
4-fluoro-2-Methoxy-5-nitroanilineColumn ChromatographyPetroleum ether:Ethyl acetate (6:1)Yield: 87.6%[6]
N-Ethyl-2,3-difluoro-6-nitroanilineColumn ChromatographyHexane-Ethyl Acetate GradientYield: 85-95%[7]

Experimental Protocols

Recrystallization Protocol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and gently heat the mixture on a hot plate with stirring until the solid completely dissolves.[1]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (1-2% by weight) to the solution.[1]

  • Hot Filtration (if carbon was used): Heat the solution back to boiling for a few minutes. Perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask to remove the activated carbon.[1]

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath for at least 30 minutes.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[1]

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.[1]

Column Chromatography Protocol
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the solvent to drain until it is level with the top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica column.

  • Elution: Begin eluting with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Collect fractions and monitor them by TLC.

  • Fraction Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizations

PurificationWorkflow cluster_recrystallization Recrystallization Workflow crude_recryst Crude Product dissolve Dissolve in Minimal Hot Solvent crude_recryst->dissolve hot_filter Hot Filtration (Optional, with Carbon) dissolve->hot_filter cool Slow Cooling & Ice Bath hot_filter->cool filter_wash Vacuum Filtration & Cold Solvent Wash cool->filter_wash dry_recryst Dry Under Vacuum filter_wash->dry_recryst pure_recryst Pure Crystalline Product dry_recryst->pure_recryst

Caption: Workflow for the recrystallization of this compound.

ColumnChromatographyWorkflow cluster_column Column Chromatography Workflow crude_column Crude Product load Load Sample onto Silica Gel Column crude_column->load elute Elute with Solvent Gradient load->elute collect Collect Fractions (Monitor by TLC) elute->collect pool Pool Pure Fractions collect->pool concentrate Concentrate Under Reduced Pressure pool->concentrate pure_column Pure Product concentrate->pure_column

Caption: Workflow for column chromatography purification.

TroubleshootingLogic start Crude this compound recrystallize Attempt Recrystallization start->recrystallize is_pure Is Product Pure? (TLC, Color, MP) recrystallize->is_pure pure_product Pure Product is_pure->pure_product Yes has_color Still Colored? is_pure->has_color No carbon_treatment Recrystallize with Activated Carbon has_color->carbon_treatment Yes column_chrom Perform Column Chromatography has_color->column_chrom No (Other Impurities) carbon_treatment->is_pure column_chrom->is_pure

Caption: Decision tree for troubleshooting purification methods.

References

Technical Support Center: Synthesis of 2,4-Difluoro-5-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 2,4-Difluoro-5-nitroaniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in the synthesis of this compound?

  • Unreacted Starting Material: Residual 2,4-difluoroaniline from incomplete nitration.

  • Positional Isomers: Nitration at other positions on the aromatic ring, such as 2,4-Difluoro-3-nitroaniline or 2,4-Difluoro-6-nitroaniline, can occur to a lesser extent.

  • Over-nitration Products: Introduction of a second nitro group to form dinitrated species (e.g., 2,4-difluoro-1,5-dinitrobenzene).

  • Byproducts from Side Reactions: Depending on the specific reaction conditions (e.g., presence of water or other nucleophiles), hydrolysis of a C-F bond to a C-OH group could potentially occur, although this is less common under standard nitrating conditions.

  • Residual Solvents and Reagents: Traces of solvents (e.g., sulfuric acid, nitric acid) and quenching agents used during the workup process.

Q2: How can I detect and quantify impurities in my this compound sample?

A combination of chromatographic and spectroscopic methods is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying the main product and its non-volatile impurities. A C18 column with a gradient elution using a mixture of acetonitrile and water (often with a small amount of acid like formic acid) is a common starting point. UV detection is suitable for these aromatic compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities, such as residual solvents and potentially some starting materials.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique combines the separation capabilities of HPLC with the identification power of mass spectrometry, allowing for the determination of the molecular weights of unknown impurities.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can provide structural information about the main product and can be used to identify and quantify impurities if their signals are resolved from the main component.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Observed Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Product Incomplete reaction; Suboptimal reaction temperature or time; Inefficient workup and extraction.Monitor the reaction progress using TLC or HPLC to ensure completion. Optimize the reaction temperature and time. Ensure the pH is appropriately adjusted during workup to maximize the extraction of the aniline product into the organic phase.
Presence of Unreacted 2,4-difluoroaniline Insufficient nitrating agent; Reaction time too short.Increase the molar equivalent of the nitrating agent slightly. Extend the reaction time, monitoring by TLC or HPLC until the starting material is consumed.
Multiple Spots on TLC/Peaks in HPLC (Isomers) Nitration is not completely regioselective.Optimize the reaction temperature. Lowering the temperature of nitration can sometimes improve regioselectivity. Careful purification by column chromatography or recrystallization is necessary to separate the desired isomer.
Presence of Higher Molecular Weight Impurities (LC-MS) Over-nitration (dinitration).Use a controlled amount of nitrating agent. Add the nitrating agent dropwise at a low temperature to minimize localized high concentrations that can lead to over-reaction.
Product is an Oil or Fails to Crystallize Presence of significant impurities that inhibit crystallization.Purify the crude product using column chromatography to remove impurities before attempting crystallization. Try different solvent systems for recrystallization.
Broad or Tailing Peaks in HPLC Active sites in the HPLC column interacting with the amine; Poor sample solubility in the mobile phase.Use a mobile phase with an acidic additive (e.g., 0.1% trifluoroacetic acid or formic acid) to protonate the aniline and improve peak shape. Ensure the sample is fully dissolved in the initial mobile phase or a suitable solvent.

Quantitative Data Summary

The following table summarizes potential impurities and their likely origin. The percentage of these impurities will vary significantly based on the specific reaction conditions and purification methods employed.

Impurity Potential Source Typical Analytical Method for Detection
2,4-difluoroanilineIncomplete nitrationHPLC, GC-MS
2,4-Difluoro-3-nitroanilineSide reaction (isomer formation)HPLC, LC-MS
2,4-Difluoro-6-nitroanilineSide reaction (isomer formation)HPLC, LC-MS
Dinitrated productsOver-nitrationHPLC, LC-MS
Residual SolventsReaction/WorkupGC-MS

Experimental Protocols

General Protocol for Nitration of 2,4-difluoroaniline:

Note: This is a generalized procedure and should be adapted and optimized for specific laboratory conditions.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Addition of Starting Material: Slowly add 2,4-difluoroaniline to the cold sulfuric acid while maintaining the temperature below 10 °C. Stir until all the aniline has dissolved.

  • Nitration: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Add this mixture dropwise to the aniline solution, ensuring the temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-10 °C) for a specified time. Monitor the reaction progress by taking small aliquots, quenching them in ice/water, extracting with a suitable solvent (e.g., ethyl acetate), and analyzing by TLC or HPLC.

  • Workup: Once the reaction is complete, pour the reaction mixture slowly onto crushed ice.

  • Neutralization and Extraction: Neutralize the acidic solution with a base (e.g., aqueous ammonia or sodium hydroxide) to precipitate the crude product. Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Visualizations

G cluster_start Start cluster_id Identification cluster_troubleshoot Troubleshooting cluster_solution Solutions cluster_end End start Impurity Detected in This compound Synthesis analyze Analyze by HPLC/LC-MS start->analyze id_impurity Identify Impurity (e.g., Starting Material, Isomer, Dinitro) analyze->id_impurity check_sm Unreacted Starting Material? id_impurity->check_sm  Impurity matches  starting material check_iso Positional Isomer? id_impurity->check_iso  Isomeric impurity  identified check_di Dinitrated Product? id_impurity->check_di  Higher MW impurity  (dinitrated) sol_sm Increase Reaction Time/ Nitrating Agent check_sm->sol_sm sol_iso Optimize Temperature/ Improve Purification check_iso->sol_iso sol_di Control Nitrating Agent Addition/Temperature check_di->sol_di end Pure Product sol_sm->end sol_iso->end sol_di->end

Caption: Troubleshooting workflow for impurity identification and resolution.

References

Technical Support Center: Synthesis of 2,4-Difluoro-5-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,4-Difluoro-5-nitroaniline synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the nitration of 2,4-difluoroaniline are often attributed to several factors. Here's a breakdown of potential causes and solutions:

  • Oxidation of the Aniline: Direct nitration using strong acids like a nitric and sulfuric acid mixture can oxidize the amino group, leading to the formation of undesired byproducts and decomposition of the starting material.

  • Formation of Multiple Isomers: The amino group is an ortho-, para-directing group. However, under strongly acidic conditions, the amino group can be protonated to form an anilinium ion, which is a meta-directing group. This can lead to a mixture of nitro isomers, reducing the yield of the desired 5-nitro product.

  • Suboptimal Reaction Conditions: Temperature control is critical. Exceeding the optimal temperature range can increase the rate of side reactions.

Solutions to Improve Yield:

  • Protect the Amino Group: A common and effective strategy to prevent oxidation and improve regioselectivity is to protect the amino group as an acetanilide before nitration. The acetyl group is less activating than the amino group, which can help control the reaction. After nitration, the acetyl group can be easily removed by acid or base hydrolysis to yield the desired product.

  • Strict Temperature Control: Maintain the reaction temperature at the recommended level, typically between 0-5°C, during the addition of the nitrating agent. Use an ice bath to effectively dissipate the heat generated during the reaction.

  • Controlled Addition of Nitrating Agent: Add the nitric acid or nitrating mixture dropwise and slowly to the solution of the aniline in sulfuric acid. This helps to control the reaction rate and temperature.

Q2: I am observing the formation of multiple isomers. How can I increase the regioselectivity for the 5-nitro isomer?

A2: The formation of multiple isomers is a common challenge. The key to improving regioselectivity lies in controlling the directing effect of the substituents on the aromatic ring.

  • Amino Group Protection: As mentioned in Q1, protecting the amino group as an acetanilide is a highly effective method to direct the nitration to the position para to the acetamido group (the 5-position in this case). The bulky acetyl group can also sterically hinder nitration at the ortho position (the 6-position).

  • Choice of Nitrating Agent: While a mixture of nitric acid and sulfuric acid is common, other nitrating agents could be explored for improved selectivity, although this would require further process development.

Q3: The work-up procedure seems to be causing product loss. Are there any best practices to follow?

A3: Careful work-up is crucial for maximizing the isolated yield.

  • Quenching: Pouring the reaction mixture onto ice water should be done slowly and with vigorous stirring to ensure efficient heat dissipation and precipitation of the product.

  • Extraction: If the product is not precipitating cleanly, extraction with a suitable organic solvent like ether or ethyl acetate is necessary. Ensure you perform multiple extractions to maximize recovery from the aqueous layer.

  • Washing: Washing the organic layer with a saturated sodium bicarbonate solution is important to neutralize any remaining acid.

  • Drying and Evaporation: Ensure the organic layer is thoroughly dried with a drying agent like anhydrous sodium sulfate before evaporating the solvent under reduced pressure.

Comparative Data on Synthesis Strategies

The following table compares the direct nitration of 2,4-difluoroaniline with a multi-step approach involving protection of the amino group, as demonstrated for a similar substrate.

FeatureDirect Nitration of 2,4-difluoroanilineProtection-Nitration-Deprotection Approach
Starting Material 2,4-Difluoroaniline2,4-Difluoroaniline
Key Steps Single step nitration1. Acetylation (Protection) 2. Nitration 3. Hydrolysis (Deprotection)
Reagents Nitric Acid, Sulfuric AcidAcetic Anhydride, Nitric Acid, Sulfuric Acid, HCl
Reported Yield ~69.3%[1]Potentially higher and cleaner product
Advantages Fewer steps, quicker overall processHigher regioselectivity, reduced oxidation, potentially higher yield of pure product.[2]
Disadvantages Risk of oxidation and mixed isomer formation, potentially lower yield of desired product.[2]More steps, longer overall reaction time

Experimental Protocols

Method 1: Direct Nitration of 2,4-Difluoroaniline

This protocol is adapted from a reported synthesis of this compound.[1]

  • Dissolution: In a flask equipped with a stirrer and cooled in an ice bath to 0°C, dissolve 2,4-difluoroaniline (1 equivalent) in concentrated sulfuric acid.

  • Nitration: Slowly add nitric acid (1 equivalent) dropwise over 20 minutes, ensuring the temperature is maintained at or below 5°C.

  • Reaction: Continue stirring the reaction mixture at 5°C for 30 minutes after the addition is complete.

  • Quenching: Carefully pour the reaction mixture into ice water.

  • Extraction: Extract the aqueous mixture with ether.

  • Washing: Wash the organic layer with a saturated sodium bicarbonate solution.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄) and evaporate the solvent to obtain the crude product.

  • Purification: The crude product can be further purified by recrystallization or column chromatography.

Method 2: Nitration via Acetanilide Protection (Alternative Approach)

This protocol is based on the synthesis of a similar compound, nitrated 3,6-dichloro-2,4-difluoroaniline, and is presented as a strategy to potentially improve yield and purity.[2]

Step 1: Protection (Acetylation)

  • Dissolve 2,4-difluoroaniline (1 equivalent) in glacial acetic acid.

  • Slowly add acetic anhydride (1.3 equivalents).

  • Heat the mixture to reflux for 2 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Cool the mixture to room temperature and pour it into ice-cold water with stirring.

  • Collect the precipitated N-(2,4-difluorophenyl)acetamide by vacuum filtration, wash with cold water, and dry.

Step 2: Nitration

  • In a flask cooled with an ice bath, carefully add the dried N-(2,4-difluorophenyl)acetamide to concentrated sulfuric acid, keeping the temperature below 20°C.

  • Prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid.

  • Slowly add the nitrating mixture dropwise to the acetanilide solution, maintaining the temperature between 0-5°C.

  • Stir for an additional 30 minutes at 0-5°C after the addition is complete.

  • Pour the reaction mixture into ice-cold water and collect the precipitated solid by vacuum filtration.

Step 3: Deprotection (Hydrolysis)

  • To the crude nitrated acetanilide, add a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture to reflux for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture and pour it into cold water.

  • Neutralize the solution with a saturated sodium bicarbonate solution to a pH of 7-8.

  • Collect the precipitated this compound by vacuum filtration, wash with water, and dry.

Visual Guides

Experimental Workflow: Direct Nitration

G start Start: 2,4-Difluoroaniline dissolve Dissolve in conc. H₂SO₄ at 0°C start->dissolve nitrate Add HNO₃ dropwise at 0-5°C dissolve->nitrate react Stir at 5°C for 30 min nitrate->react quench Pour into ice water react->quench extract Extract with ether quench->extract wash Wash with sat. NaHCO₃ extract->wash dry Dry and concentrate wash->dry product Crude this compound dry->product

Caption: Workflow for the direct nitration of 2,4-difluoroaniline.

Troubleshooting Logic for Low Yield

G low_yield Low Yield Observed check_temp Was temperature kept at 0-5°C? low_yield->check_temp check_isomers Are multiple isomers present (TLC/NMR)? low_yield->check_isomers check_oxidation Is there evidence of starting material degradation? low_yield->check_oxidation solution_temp Improve cooling, slow down addition check_temp->solution_temp No solution_protect Protect amino group as acetanilide check_isomers->solution_protect Yes solution_protect2 Protect amino group to prevent oxidation check_oxidation->solution_protect2 Yes

Caption: Troubleshooting guide for low yield in the synthesis.

References

Technical Support Center: Nucleophilic Aromatic Substitution of 2,4-Difluoro-5-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the nucleophilic aromatic substitution (SNAr) of 2,4-Difluoro-5-nitroaniline. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and provide answers to frequently asked questions encountered during experimentation with this versatile building block.

Troubleshooting Guides

This section addresses specific problems that may arise during the nucleophilic substitution of this compound, offering potential causes and actionable solutions.

Problem Potential Cause Recommended Solution
Low or No Product Yield Insufficient Reactivity of Nucleophile: The chosen nucleophile may not be strong enough to initiate the reaction under the current conditions.- Consider using a stronger nucleophile. For amine nucleophiles, increasing the basicity generally enhances nucleophilicity.- If using an alcohol or thiol, pre-formation of the corresponding alkoxide or thiolate with a non-nucleophilic base (e.g., NaH, K2CO3) will significantly increase its reactivity.
Poor Solvent Choice: The solvent may be stabilizing the nucleophile too strongly, reducing its reactivity, or may not be suitable for the reaction temperature.- Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents effectively solvate the counter-ion of the nucleophile, leaving the nucleophile "naked" and more reactive.[1] - Ensure the solvent is anhydrous, as water can compete as a nucleophile.
Suboptimal Reaction Temperature: The activation energy for the reaction may not be reached at the current temperature.- Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. Many SNAr reactions require heating to proceed at a reasonable rate.
Formation of Multiple Products (Poor Regioselectivity) Substitution at the C4 Position: While substitution is favored at the C2 position (ortho to the nitro group and para to the amino group), some substitution at the C4 position (ortho to the amino group and meta to the nitro group) can occur, leading to a mixture of isomers.- Lowering the reaction temperature can sometimes improve regioselectivity.- The choice of nucleophile can influence the C2/C4 ratio. Sterically hindered nucleophiles may favor substitution at the less hindered C2 position.- Computational models suggest that the activation energy for nucleophilic attack is lower at the C2 position, making it the kinetically favored product.
Di-substitution: If the nucleophile is highly reactive and used in excess, it can replace both fluorine atoms.- Use a stoichiometric amount of the nucleophile or a slight excess (1.1-1.2 equivalents).- Monitor the reaction closely and stop it once the starting material is consumed to avoid over-reaction.
Formation of Unidentified Side Products Reaction with the Aniline Amino Group: The amino group of this compound is itself nucleophilic and can participate in side reactions, such as self-condensation or reaction with the electrophilic partner of the nucleophile.- Protect the amino group with a suitable protecting group (e.g., Boc, Ac) before the substitution reaction. The protecting group can be removed in a subsequent step.- Use a non-nucleophilic base to avoid deprotonation and subsequent reaction of the amino group.
Reaction with Solvent: In the presence of a strong base, some solvents (e.g., DMF) can decompose or react to form nucleophilic species that compete with the intended nucleophile.- Use a more robust polar aprotic solvent like DMSO or NMP.- If possible, use a weaker base that is sufficient to promote the reaction without causing solvent decomposition.
Difficult Product Purification Contamination with Starting Material: Incomplete reaction leaves unreacted this compound, which can be difficult to separate from the product.- Ensure the reaction goes to completion by monitoring with TLC or LC-MS.- Optimize the reaction conditions (temperature, reaction time, nucleophile equivalents) to drive the reaction to completion.
Presence of Isomeric Products: The C2 and C4 substituted isomers may have similar polarities, making them difficult to separate by column chromatography.- Employ high-performance liquid chromatography (HPLC) for separation.- Consider derivatization of the product mixture to alter the polarity of the isomers, facilitating separation.

Frequently Asked Questions (FAQs)

Q1: Which fluorine atom in this compound is more susceptible to nucleophilic attack?

A1: The fluorine atom at the C2 position is the most reactive towards nucleophilic aromatic substitution. This is because the C2 position is ortho to the strongly electron-withdrawing nitro group (-NO2) and para to the electron-donating amino group (-NH2). The nitro group stabilizes the negative charge of the Meisenheimer intermediate through resonance, significantly lowering the activation energy for the attack at this position.

Q2: What is the role of the nitro group in this reaction?

A2: The nitro group is a strong electron-withdrawing group that activates the aromatic ring for nucleophilic attack. It does so by withdrawing electron density from the ring, making the carbons attached to the fluorine atoms more electrophilic. Furthermore, it stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction through resonance, which is a key factor in the facility of SNAr reactions.

Q3: Can the amino group of this compound interfere with the reaction?

A3: Yes, the primary amino group is nucleophilic and can compete with the intended nucleophile, leading to side products. This is particularly problematic if the reaction conditions involve strong bases or if the electrophilic partner of the nucleophile is reactive towards amines. To prevent this, the amino group can be protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) or acetyl (Ac) group, prior to the substitution reaction.

Q4: What are the best solvents for this reaction?

A4: Polar aprotic solvents are generally the best choice for nucleophilic aromatic substitution reactions.[1] Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are excellent at solvating the cation of the nucleophile's salt, which increases the reactivity of the nucleophilic anion. It is crucial to use anhydrous solvents to prevent water from acting as a competing nucleophile.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material spot and the appearance of the product spot over time. LC-MS can provide more detailed information, including the mass of the product and any major side products, confirming the reaction's progress and identifying potential issues.

Experimental Protocols

Key Experiment: Synthesis of 4-morpholino-2-fluoro-5-nitroaniline

This protocol provides a general method for the nucleophilic aromatic substitution of this compound with morpholine.

Materials:

  • This compound

  • Morpholine

  • Potassium Carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq).

  • Add anhydrous DMF (5-10 mL per mmol of substrate).

  • Add potassium carbonate (2.0 eq).

  • Add morpholine (1.2 eq) dropwise to the stirred suspension.

  • Heat the reaction mixture to 80 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 4-6 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (2 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 4-morpholino-2-fluoro-5-nitroaniline.

Data Presentation

While specific quantitative data for the regioselectivity of nucleophilic substitution on this compound is not extensively available in the public domain, the general principles of SNAr reactions on poly-substituted aromatic rings provide a strong predictive framework. The following table summarizes the expected outcomes based on the electronic effects of the substituents.

Position of Substitution Activating/Deactivating Groups Expected Reactivity Rationale
C2-Fluorine - Ortho to -NO2 (strong electron-withdrawing)- Para to -NH2 (strong electron-donating)High (Major Product) The strong electron-withdrawing nitro group at the ortho position provides significant stabilization of the Meisenheimer intermediate through resonance.
C4-Fluorine - Meta to -NO2 (weakly electron-withdrawing)- Ortho to -NH2 (strong electron-donating)Low (Minor Product) The nitro group is at the meta position and cannot stabilize the Meisenheimer intermediate through resonance, leading to a higher activation energy for substitution at this site.

Visualizations

Reaction Pathway and Potential Side Reactions

The following diagram illustrates the primary reaction pathway for the nucleophilic substitution of this compound at the C2 position, along with potential side reactions.

SNAr_Side_Reactions start This compound side_product_3 Self-condensation Product start->side_product_3 Self-reaction p1 start->p1 nucleophile Nucleophile (NuH) nucleophile->p1 base Base base->p1 main_product 2-Nu-4-Fluoro-5-nitroaniline (Major Product) side_product_2 2,4-Di-Nu-5-nitroaniline main_product->side_product_2 Excess Nucleophile side_product_1 4-Nu-2-Fluoro-5-nitroaniline (Minor Product) p1->main_product C2 Substitution (Favored) p1->side_product_1 C4 Substitution (Disfavored) p2 p3 Troubleshooting_Workflow start Experiment Start reaction_setup Reaction Setup: - Substrate - Nucleophile - Solvent - Base start->reaction_setup reaction_monitoring Monitor Reaction (TLC/LC-MS) reaction_setup->reaction_monitoring issue Problem Encountered? reaction_monitoring->issue low_yield Low/No Yield issue->low_yield Yes (Yield) multiple_products Multiple Products issue->multiple_products Yes (Purity) workup Work-up & Purification issue->workup No check_reagents Check Reagent Purity & Stoichiometry low_yield->check_reagents optimize_temp Optimize Temperature low_yield->optimize_temp change_solvent Change Solvent low_yield->change_solvent analyze_isomers Analyze Isomer Ratio multiple_products->analyze_isomers adjust_stoichiometry Adjust Nucleophile Stoichiometry multiple_products->adjust_stoichiometry protect_amine Protect Amino Group multiple_products->protect_amine check_reagents->reaction_setup optimize_temp->reaction_setup change_solvent->reaction_setup analyze_isomers->reaction_setup adjust_stoichiometry->reaction_setup protect_amine->reaction_setup success Successful Product Isolation workup->success

References

Controlling regioselectivity in reactions with 2,4-Difluoro-5-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 2,4-Difluoro-5-nitroaniline. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control regioselectivity and overcome common challenges in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the expected sites of nucleophilic aromatic substitution (SNAr) on this compound and why?

A1: In this compound, the aromatic ring is activated for nucleophilic aromatic substitution (SNAr) by the potent electron-withdrawing nitro group (-NO₂). This group strongly activates the positions ortho and para to it. Consequently, the two fluorine atoms are the potential leaving groups.

  • C4-Fluorine: This position is para to the activating nitro group, making it a highly favorable site for nucleophilic attack.

  • C2-Fluorine: This position is ortho to the activating nitro group, also making it a susceptible site for substitution.

The amino group (-NH₂) is a strong electron-donating group, which can influence the electron density of the ring and may affect the relative reactivity of the C2 and C4 positions. Generally, a mixture of 2-substituted and 4-substituted products can be expected, with the precise ratio depending heavily on reaction conditions.

Q2: My SNAr reaction is producing a mixture of 2-substituted and 4-substituted isomers. How can I improve the regioselectivity for the C4 position?

A2: Achieving high regioselectivity for the C4 position often involves modulating the electronic and steric environment. The amino group at C1 can sterically hinder the approach of a nucleophile to the C2 position.

Strategies to Favor C4 Substitution:

  • Sterically Bulky Nucleophiles: Employing larger, more sterically demanding nucleophiles can disfavor attack at the more hindered C2 position, thereby increasing the proportion of the C4-substituted product.

  • Solvent Choice: The choice of solvent can influence selectivity. Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred for SNAr reactions.[1] Experimenting with different solvents can alter the solvation of the transition states, potentially favoring one isomer over the other.

  • Temperature Control: Lowering the reaction temperature can often enhance selectivity. Reactions that are kinetically controlled at lower temperatures may favor the sterically less hindered C4 position.

Q3: How can I favor nucleophilic substitution at the C2 position?

A3: Favoring substitution at the C2 position is more challenging due to potential steric hindrance from the adjacent amino group. However, certain strategies can be employed:

  • Protecting the Amino Group: The -NH₂ group can be protected with a group like tert-butoxycarbonyl (Boc). This converts the electron-donating -NH₂ into an electron-withdrawing -NHBoc group, which can alter the electronic landscape of the ring. Furthermore, the bulky Boc group can influence the preferred conformation and accessibility of the adjacent C2-fluorine.

  • Chelation Control: Using nucleophiles that can form a hydrogen bond or coordinate with the amino group might direct the nucleophile preferentially to the nearby C2 position. This is highly dependent on the specific nucleophile and reaction conditions.

  • Less Sterically Hindered Nucleophiles: Small, highly reactive nucleophiles may be less sensitive to the steric hindrance at the C2 position.

Q4: My reaction is proceeding very slowly or not at all. What are the common causes?

A4: Several factors can lead to a sluggish or stalled reaction:

  • Insufficient Activation: While the nitro group is a strong activator, a weak nucleophile may still react slowly. Consider using a stronger nucleophile or a suitable base to deprotonate the nucleophile, increasing its reactivity.

  • Poor Solvent Quality: Ensure the use of anhydrous polar aprotic solvents. The presence of water can protonate the nucleophile, reducing its efficacy, or compete as a nucleophile itself.[1]

  • Inadequate Temperature: Many SNAr reactions require heating to proceed at a reasonable rate. Gradually increasing the temperature while monitoring the reaction for side products can be an effective strategy.[1]

  • Base Incompatibility: The choice of base is critical. A base that is too strong can lead to side reactions or decomposition, while one that is too weak may not sufficiently activate the nucleophile.

Troubleshooting Guide

This guide addresses common issues encountered during reactions with this compound.

Problem Potential Cause Troubleshooting Steps & Recommendations
Poor Regioselectivity Competing nucleophilic attack at C2 and C4 positions.1. Protect the Amino Group: Convert the -NH₂ to -NHBoc to alter electronic and steric effects. 2. Vary the Nucleophile: Test nucleophiles with different steric bulk. 3. Optimize Temperature: Lower the temperature to favor the kinetically controlled product. 4. Screen Solvents: Evaluate different polar aprotic solvents (e.g., DMF, DMSO, NMP).[1]
Low Yield Incomplete reaction or product decomposition.1. Increase Temperature: Cautiously raise the reaction temperature to improve the rate. 2. Use a Stronger Base: Employ a stronger, non-nucleophilic base (e.g., Cs₂CO₃) to enhance nucleophilicity. 3. Check Reagent Purity: Ensure the starting material, solvent, and nucleophile are pure and anhydrous.
Formation of Side Products Side reactions involving the amino or nitro groups; decomposition.1. Protect Functional Groups: Protect the aniline's amino group to prevent N-alkylation or other side reactions.[1] 2. Lower Reaction Temperature: Harsh conditions can lead to decomposition or undesired reactions.[1] 3. Use an Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions.

Visual Guides and Workflows

G cluster_start Reactants cluster_products Potential Products start This compound + Nucleophile (Nu⁻) prod1 4-Nu-2-fluoro-5-nitroaniline (Substitution at C4) start->prod1 Attack at C4 (para to -NO₂) prod2 2-Nu-4-fluoro-5-nitroaniline (Substitution at C2) start->prod2 Attack at C2 (ortho to -NO₂)

G cluster_primary Primary Strategies cluster_secondary Secondary Optimization start Problem: Mixture of Isomers p1 Protect Amino Group (e.g., with Boc) start->p1 p2 Modify Nucleophile start->p2 s1 Lower Temperature p1->s1 p2->s1 s2 Change Solvent (e.g., DMF, DMSO) s1->s2 s3 Vary Base s2->s3 end Improved Regioselectivity s3->end Analyze Results

Detailed Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution

This protocol is a representative example and requires optimization for specific nucleophiles and desired regioselectivity.

  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1 equivalent).

    • Dissolve the starting material in an anhydrous polar aprotic solvent (e.g., DMF, DMSO).

    • Add the desired nucleophile (1.1 - 1.5 equivalents).

    • Add a suitable base (e.g., Cs₂CO₃, K₂CO₃) (1.5 - 2.0 equivalents).

  • Reaction Execution:

    • Stir the mixture at the desired temperature (ranging from room temperature to 80 °C, depending on the nucleophile's reactivity).

    • Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification:

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding water or a saturated aqueous solution of NH₄Cl.

    • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to separate the regioisomers.

Protocol 2: Boc-Protection of the Aniline Group

Protecting the amino group is a key strategy for altering regioselectivity.[1]

  • Reaction Setup:

    • Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.2 equivalents).

    • Add a catalytic amount of 4-dimethylaminopyridine (DMAP) or a stoichiometric amount of a base like triethylamine (TEA).

  • Reaction Execution:

    • Stir the reaction at room temperature for 4-16 hours.

    • Monitor the reaction for the disappearance of the starting material by TLC.

  • Workup and Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a mild acid (e.g., 1M HCl), saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • The resulting Boc-protected aniline can often be used in the next SNAr step without further purification. If necessary, purify by column chromatography.

References

Challenges in the scale-up synthesis of 2,4-Difluoro-5-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2,4-Difluoro-5-nitroaniline.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, which typically proceeds via the protection of 2,4-difluoroaniline, followed by nitration and deprotection.

Issue Potential Cause Recommended Solution
Low Yield of N-acetyl-2,4-difluoroaniline (Protection Step) Incomplete reaction due to insufficient acetic anhydride or reaction time.Ensure a slight excess of acetic anhydride is used. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
Loss of product during workup.After the reaction, carefully precipitate the product by adding the reaction mixture to cold water. Ensure complete precipitation before filtration. Wash the collected solid with cold water to remove impurities.
Uncontrolled Exothermic Reaction During Nitration Rate of addition of the nitrating agent (mixed acid) is too fast.Add the mixed acid (HNO₃/H₂SO₄) dropwise at a controlled rate, ensuring the internal temperature does not exceed the recommended range (typically 0-5 °C).[1]
Inadequate cooling.Use an efficient cooling bath (e.g., ice-salt or a chiller) to maintain the low temperature required for the reaction. Ensure the reaction flask is adequately submerged.
Formation of Multiple Nitro Isomers Direct nitration of 2,4-difluoroaniline without a protecting group.The amino group of the aniline is activating and ortho-, para-directing. However, under strong acidic conditions, the anilinium ion is formed, which is meta-directing. To ensure regioselectivity, protect the amino group as an acetanilide before nitration. This directs the incoming nitro group primarily to the position para to the acetylamino group.[1]
Reaction temperature is too high.Maintain a low reaction temperature (0-5 °C) during the addition of the nitrating agent to minimize the formation of undesired isomers.
Low Yield of this compound (Nitration Step) Incomplete nitration.Allow the reaction to stir for a sufficient time after the addition of the nitrating agent. Monitor the reaction by TLC or High-Performance Liquid Chromatography (HPLC) to ensure completion.
Product loss during workup.Carefully quench the reaction by pouring it over crushed ice. The product should precipitate. Ensure complete precipitation before filtering. Wash the product thoroughly with cold water to remove residual acid.
Incomplete Deprotection of the Acetyl Group Insufficient acid or base concentration or reaction time.For acidic hydrolysis, ensure a sufficient concentration of acid (e.g., HCl) and heat the reaction mixture to reflux for an adequate period. Monitor the reaction by TLC until the acetylated intermediate is no longer visible.[1]
Product Purity Issues (Presence of Isomers or Starting Material) Inefficient purification.Recrystallization is a common method for purifying the final product. Suitable solvents include ethanol or a mixture of ethanol and water.[1] For high-purity requirements, column chromatography on silica gel may be necessary.[2]
Incomplete reaction in any of the steps.Ensure each step of the synthesis goes to completion by monitoring with appropriate analytical techniques (TLC, HPLC).
Difficulty in Isolating the Product Product is an oil or does not precipitate cleanly.If the product "oils out" during recrystallization, try reheating the solution, adding more solvent, and allowing it to cool more slowly. Seeding with a small crystal of the pure product can also induce crystallization.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to protect the amino group of 2,4-difluoroaniline before nitration?

A1: Direct nitration of anilines with a mixture of nitric and sulfuric acid can lead to oxidation of the aniline and the formation of a mixture of ortho-, meta-, and para-nitro isomers.[1] This is due to the protonation of the amino group in the strongly acidic medium, which forms the anilinium ion, a meta-directing group. By protecting the amino group as an acetanilide, the acetyl group's electron-withdrawing nature reduces the reactivity of the ring and directs the incoming nitro group primarily to the para position relative to the acetylamino group, leading to the desired 5-nitro isomer with higher regioselectivity.[1]

Q2: What are the primary safety concerns when scaling up the nitration step?

A2: The nitration of aromatic compounds is a highly exothermic reaction. The primary safety concern on a larger scale is the potential for a thermal runaway reaction, which can lead to a rapid increase in temperature and pressure, potentially causing an explosion.[3] It is crucial to have robust temperature control, a controlled rate of addition for the nitrating agent, and an emergency quenching plan in place. The use of mixed acids also presents significant corrosion and chemical burn hazards, requiring appropriate personal protective equipment (PPE) and handling procedures.

Q3: How can I monitor the progress of the reaction during synthesis?

A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of each step. By spotting the starting material, the reaction mixture, and a co-spot on a TLC plate, you can visualize the consumption of the starting material and the formation of the product. For more quantitative analysis and to check for the presence of isomers, High-Performance Liquid Chromatography (HPLC) is recommended.[4][5][6]

Q4: What is a suitable method for purifying the final product, this compound, at a larger scale?

A4: Recrystallization is a common and effective method for purifying solid organic compounds on a larger scale. For this compound, solvents such as ethanol or a mixture of ethanol and water can be effective.[1][2] The process involves dissolving the crude product in a minimal amount of hot solvent and then allowing it to cool slowly to form crystals. If colored impurities are present, activated charcoal can be used to decolorize the solution before crystallization.[2]

Q5: How should I dispose of the waste generated from the mixed acid nitration?

A5: The waste from a mixed acid nitration is highly corrosive and considered hazardous. It should be neutralized carefully and in a controlled manner. A common procedure involves slowly adding the acidic waste to a large volume of cold water or ice with stirring, followed by the gradual addition of a base like sodium carbonate or calcium hydroxide to neutralize the acid. This process is exothermic and should be performed in a well-ventilated area. The neutralized solution should be disposed of in accordance with local environmental regulations.[7][8][9][10] Never mix nitric acid waste with organic solvents, as this can lead to violent reactions.[9]

Experimental Protocols

Protocol 1: Synthesis of N-(2,4-difluorophenyl)acetamide (Protection)
  • In a suitable reaction vessel, dissolve 2,4-difluoroaniline in a suitable solvent such as acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride to the cooled solution with stirring.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

  • Pour the reaction mixture into cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to obtain N-(2,4-difluorophenyl)acetamide.

Protocol 2: Synthesis of N-(2,4-difluoro-5-nitrophenyl)acetamide (Nitration)
  • In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, carefully add the dried N-(2,4-difluorophenyl)acetamide to concentrated sulfuric acid while maintaining the temperature below 20°C with an ice bath.[1]

  • Stir the mixture until all the solid has dissolved.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, keeping the mixture cool in an ice bath.

  • Cool the solution of the acetanilide in sulfuric acid to 0-5°C.

  • Slowly add the nitrating mixture dropwise, ensuring the temperature does not rise above 5°C.[1]

  • After the addition is complete, stir the reaction mixture at 0-5°C for 1-2 hours, or until TLC/HPLC analysis indicates the completion of the reaction.

  • Carefully pour the reaction mixture onto crushed ice with stirring to precipitate the crude product.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry.

Protocol 3: Synthesis of this compound (Deprotection)
  • In a round-bottom flask, suspend the crude N-(2,4-difluoro-5-nitrophenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid.[1]

  • Heat the mixture to reflux and maintain reflux for 4-6 hours, or until TLC analysis shows the complete disappearance of the starting material.[1]

  • Cool the reaction mixture to room temperature and then pour it into cold water.

  • Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.[1]

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to obtain crude this compound.

Protocol 4: Purification by Recrystallization
  • Dissolve the crude this compound in a minimal amount of hot ethanol or an ethanol/water mixture.[1]

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Filter the hot solution to remove any insoluble impurities and activated charcoal.

  • Allow the filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

Table 1: Representative Yields for a Similar Nitration Process *

StepProductTypical Yield (%)
ProtectionN-(3,6-dichloro-2,4-difluorophenyl)acetamide>95
NitrationN-(3,6-dichloro-2,4-difluoro-5-nitrophenyl)acetamide80-90
Deprotection3,6-dichloro-2,4-difluoro-5-nitroaniline>90

*Data is based on a similar protocol for a related compound and should be used as a general guideline. Actual yields may vary.

Table 2: HPLC Purity Analysis Parameters for a Related Compound *

ParameterCondition
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile PhaseAcetonitrile:Water (60:40, v/v)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Column Temperature30 °C

*This is a general method for a similar compound and may require optimization for this compound.[4]

Visualizations

experimental_workflow cluster_protection Step 1: Protection cluster_nitration Step 2: Nitration cluster_deprotection Step 3: Deprotection cluster_purification Step 4: Purification start 2,4-Difluoroaniline product1 N-(2,4-difluorophenyl)acetamide start->product1 Acetylation reagent1 Acetic Anhydride reagent1->product1 product2 N-(2,4-difluoro-5-nitrophenyl)acetamide product1->product2 Nitration reagent2 HNO3 / H2SO4 reagent2->product2 product3 This compound (Crude) product2->product3 Hydrolysis reagent3 HCl / Ethanol reagent3->product3 final_product Pure this compound product3->final_product Purification reagent4 Recrystallization reagent4->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_flowchart cluster_yield Low Yield cluster_purity Purity Issues cluster_safety Safety Concerns start Problem Encountered During Synthesis low_yield Low Product Yield start->low_yield purity_issue Product Purity Low start->purity_issue safety_issue Uncontrolled Exotherm start->safety_issue incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction workup_loss Loss During Workup? low_yield->workup_loss monitor_reaction Solution: Monitor reaction to completion (TLC/HPLC) incomplete_reaction->monitor_reaction Yes optimize_workup Solution: Optimize precipitation and washing steps workup_loss->optimize_workup Yes isomer_formation Isomer Formation? purity_issue->isomer_formation inefficient_purification Inefficient Purification? purity_issue->inefficient_purification check_conditions Solution: Check temperature control and use of protecting group isomer_formation->check_conditions Yes optimize_purification Solution: Optimize recrystallization solvent or use chromatography inefficient_purification->optimize_purification Yes addition_rate Addition Rate Too Fast? safety_issue->addition_rate cooling_failure Inadequate Cooling? safety_issue->cooling_failure control_addition Solution: Reduce addition rate of nitrating agent addition_rate->control_addition Yes improve_cooling Solution: Enhance cooling bath efficiency cooling_failure->improve_cooling Yes

Caption: Troubleshooting flowchart for the synthesis of this compound.

References

Removal of starting materials from 2,4-Difluoro-5-nitroaniline product

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of starting materials from the final product, 2,4-Difluoro-5-nitroaniline.

Troubleshooting Guide

Contamination of this compound with starting materials can significantly impact downstream applications. This guide provides a systematic approach to identifying and resolving these purity issues.

Initial Assessment: Identifying the Contaminant

The first step in troubleshooting is to identify the nature of the impurity. The most common starting materials in the synthesis of this compound are 2,4-difluoroaniline , nitric acid, and sulfuric acid. Residual 2,4-difluoroaniline is the most frequent organic impurity.

Analytical Methods for Purity Assessment:

  • Thin-Layer Chromatography (TLC): A rapid and effective method to qualitatively assess the presence of starting materials.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the product and the concentration of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify and quantify impurities by comparing the spectra of the crude and purified product with that of the starting materials.

Frequently Asked Questions (FAQs)

Q1: My TLC analysis of the crude this compound product shows a spot corresponding to the 2,4-difluoroaniline starting material. How can I remove it?

A1: The presence of residual 2,4-difluoroaniline is a common issue. Two effective purification methods are recrystallization and column chromatography.

  • Recrystallization: This is often the most efficient method for removing small to moderate amounts of impurities. The choice of solvent is critical.

  • Column Chromatography: This method is highly effective for separating compounds with different polarities and is particularly useful when recrystallization is ineffective or when multiple impurities are present.

Q2: What is the best solvent for recrystallizing this compound to remove unreacted 2,4-difluoroaniline?

A2: The ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature, while the impurity, 2,4-difluoroaniline, remains soluble at room temperature. Based on the polar nature of both the product and the starting material, polar organic solvents are generally suitable.

Solubility Data for Recrystallization Solvent Selection

SolventThis compound Solubility (Qualitative)2,4-difluoroaniline Solubility (Qualitative)Recrystallization Suitability
EthanolModerately soluble when hot, sparingly soluble when cold.SolubleGood
IsopropanolModerately soluble when hot, sparingly soluble when cold.SolubleGood
Ethyl AcetateSolubleVery SolubleFair (may require a co-solvent like hexanes)
HexanesInsolubleSparingly SolublePoor (can be used as an anti-solvent)

Q3: I performed a recrystallization, but my product is still not pure. What should I do next?

A3: If recrystallization does not yield a product of the desired purity, column chromatography is the recommended next step. This technique offers a higher degree of separation based on the differential adsorption of the product and impurities onto a stationary phase.

Q4: How do I monitor the progress of my column chromatography purification?

A4: Thin-layer chromatography (TLC) is the standard method for monitoring the separation during column chromatography. By analyzing the fractions collected from the column, you can identify which fractions contain the pure product, which contain impurities, and which contain a mixture.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Based on the data in the solubility table, select a suitable solvent (e.g., ethanol or isopropanol).

  • Dissolution: In a fume hood, dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

  • Purity Assessment: Analyze the purity of the recrystallized product using TLC or HPLC.

Protocol 2: Column Chromatography of this compound
  • Stationary Phase: Pack a chromatography column with silica gel.

  • Mobile Phase Selection: A mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate) is commonly used. The optimal ratio should be determined by TLC to achieve good separation (Rf of the product between 0.2-0.4). A common starting point is a 9:1 or 8:2 mixture of hexanes:ethyl acetate.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Product Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.

  • Purity Assessment: Confirm the purity of the isolated product using HPLC or NMR.

Visual Logic and Workflow Diagrams

TroubleshootingWorkflow start Crude this compound assess_purity Assess Purity (TLC/HPLC) start->assess_purity is_pure Is Product Pure? assess_purity->is_pure end Pure Product is_pure->end Yes purification Purification Required is_pure->purification No recrystallization Recrystallization purification->recrystallization reassess_purity1 Re-assess Purity (TLC/HPLC) recrystallization->reassess_purity1 column_chrom Column Chromatography reassess_purity2 Re-assess Purity (TLC/HPLC) column_chrom->reassess_purity2 is_pure2 Is Product Pure? reassess_purity1->is_pure2 is_pure3 Is Product Pure? reassess_purity2->is_pure3 is_pure2->end Yes is_pure2->column_chrom No is_pure3->end Yes is_pure3->column_chrom No (Optimize Conditions)

Caption: Troubleshooting workflow for the purification of this compound.

PurificationChoice start Impure this compound impurity_level Assess Impurity Level (TLC/HPLC) start->impurity_level low_impurity Low Level of Single Impurity impurity_level->low_impurity Minor high_impurity High Level or Multiple Impurities impurity_level->high_impurity Major recrystallization Attempt Recrystallization First low_impurity->recrystallization column_chrom Proceed to Column Chromatography high_impurity->column_chrom

Caption: Decision-making process for selecting a purification method.

Optimizing reaction conditions for 2,4-Difluoro-5-nitroaniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 2,4-Difluoro-5-nitroaniline.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely employed and reliable method involves a three-step process starting from 2,4-difluoroaniline. This includes:

  • Protection of the amino group: The amino group of 2,4-difluoroaniline is protected, typically by acetylation with acetic anhydride, to form N-(2,4-difluorophenyl)acetamide. This step is crucial to prevent oxidation of the amino group and to direct the subsequent nitration to the desired position.[1]

  • Nitration: The protected compound is then nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

  • Deprotection: The acetyl group is removed by acid or base hydrolysis to yield the final product, this compound.[1]

Q2: Why is the protection of the amino group necessary?

A2: Direct nitration of anilines with strong acids can lead to oxidation of the amino group and the formation of a mixture of ortho, meta, and para isomers.[1] Protecting the amino group as an acetanilide deactivates the ring to a lesser extent than a protonated amino group and directs the incoming nitro group primarily to the para position relative to the activating acetylamino group.[1]

Q3: What are the key safety precautions to consider during this synthesis?

A3: The nitration step is highly exothermic and requires careful temperature control. The use of a nitrating mixture (concentrated nitric and sulfuric acids) involves highly corrosive and oxidizing substances. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential. The reaction should be carried out in a well-ventilated fume hood.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield in the acetylation step - Incomplete reaction. - Loss of product during workup.- Ensure the reaction is monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed. - Extend the reaction time or gently heat the mixture if necessary. - During workup, ensure complete precipitation of the product by adding to ice-cold water with vigorous stirring.
Formation of multiple isomers during nitration - Incomplete protection of the amino group. - Reaction temperature is too high.- Confirm the complete conversion of 2,4-difluoroaniline to N-(2,4-difluorophenyl)acetamide before proceeding with nitration. - Maintain a low reaction temperature (typically 0-5 °C) during the addition of the nitrating mixture.
Low yield in the nitration step - Insufficient nitrating agent. - Reaction time is too short.- Use a slight excess of the nitrating mixture. - Monitor the reaction progress by TLC and allow it to proceed until the starting material is consumed.
Incomplete deprotection (hydrolysis) - Insufficient acid or base concentration. - Reaction time is too short or temperature is too low.- Use a higher concentration of acid (e.g., 6N HCl) or base. - Increase the reaction time or reflux temperature, monitoring the progress by TLC.[2]
Product is dark or contains impurities after deprotection - Oxidation or side reactions during nitration or hydrolysis.- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/dichloromethane).[2] Column chromatography can also be employed for higher purity.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a representative procedure based on established methods for the nitration of substituted anilines.[1]

Step 1: Acetylation of 2,4-Difluoroaniline

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of 2,4-difluoroaniline in 50 mL of glacial acetic acid.

  • Slowly add 1.3 equivalents of acetic anhydride to the solution.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2 hours.

  • Monitor the reaction progress by TLC until the starting aniline is consumed.

  • Allow the mixture to cool to room temperature and then pour it into 200 mL of ice-cold water with stirring to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain N-(2,4-difluorophenyl)acetamide.

Step 2: Nitration of N-(2,4-difluorophenyl)acetamide

  • In a clean, dry round-bottom flask, add the dried N-(2,4-difluorophenyl)acetamide.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add a pre-cooled nitrating mixture (a stoichiometric amount of concentrated nitric acid in concentrated sulfuric acid) dropwise while maintaining the temperature below 10 °C.

  • Stir the mixture at 0-5 °C for 1-2 hours after the addition is complete.

  • Monitor the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.

  • Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry.

Step 3: Hydrolysis of N-(2,4-difluoro-5-nitrophenyl)acetamide

  • To the crude nitrated acetanilide, add a sufficient volume of 6N hydrochloric acid (e.g., 100 mL).[2]

  • Heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates the complete disappearance of the acetylated intermediate.

  • Cool the reaction mixture to room temperature.

  • Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The product, this compound, will precipitate.

  • Filter the solid, wash with water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent such as an ethanol/water mixture or a hexane/dichloromethane mixture.[2]

Data Presentation

Table 1: Comparison of Reaction Conditions for Related Fluoroaniline Syntheses

Target Compound Starting Material Key Reagents Reaction Time Yield (%)
2-Fluoro-5-nitroaniline2,4-DinitrofluorobenzeneIron powder, Acetic acid1.5 hours79
4-Fluoro-2-methoxy-5-nitroanilineThis compoundSodium methoxide, Methanol48 hours87.6
4,5-Difluoro-2-nitroaniline4,5-Difluoro-2-nitroacetanilide6N Hydrochloric acid2 hours (hydrolysis)-

Visualizations

experimental_workflow cluster_protection Step 1: Protection (Acetylation) cluster_nitration Step 2: Nitration cluster_deprotection Step 3: Deprotection (Hydrolysis) cluster_purification Step 4: Purification start 2,4-Difluoroaniline reagent1 Acetic Anhydride, Acetic Acid start->reagent1 process1 Reflux for 2 hours reagent1->process1 product1 N-(2,4-difluorophenyl)acetamide process1->product1 reagent2 Nitrating Mixture (HNO3/H2SO4) product1->reagent2 process2 Stir at 0-5 °C for 1-2 hours reagent2->process2 product2 Crude N-(2,4-difluoro-5-nitrophenyl)acetamide process2->product2 reagent3 6N Hydrochloric Acid product2->reagent3 process3 Reflux for 2-4 hours reagent3->process3 product3 Crude this compound process3->product3 process4 Recrystallization product3->process4 final_product Pure this compound process4->final_product troubleshooting_logic cluster_yield Low Yield Analysis cluster_purity Purity Issue Analysis start Low Yield or Purity Issue q1 Which step has low yield? start->q1 q2 What is the main impurity? start->q2 step1 Acetylation q1->step1 Step 1 step2 Nitration q1->step2 Step 2 step3 Deprotection q1->step3 Step 3 sol1 Extend reaction time / Check workup step1->sol1 sol2 Use excess nitrating agent / Monitor with TLC step2->sol2 sol3 Increase acid concentration / Extend reflux time step3->sol3 impurity1 Multiple isomers q2->impurity1 Isomers impurity2 Starting material q2->impurity2 Unreacted impurity3 Dark coloration q2->impurity3 Colored sol4 Check protection step / Control temperature impurity1->sol4 sol5 Increase reaction time/temperature impurity2->sol5 sol6 Purify by recrystallization/chromatography impurity3->sol6

References

Degradation pathways of 2,4-Difluoro-5-nitroaniline under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential degradation pathways of 2,4-Difluoro-5-nitroaniline under acidic and basic conditions. The information is presented in a question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in acidic and basic solutions?

A1: this compound is susceptible to degradation, particularly under strong acidic or basic conditions, primarily through nucleophilic aromatic substitution (SNAr) reactions. The aromatic ring is activated towards nucleophilic attack due to the presence of the strong electron-withdrawing nitro group.[1][2][3] The fluorine atoms act as good leaving groups in these reactions.[2][4]

Q2: What are the likely degradation products under acidic conditions?

A2: Under acidic conditions, the primary degradation pathway is expected to be the hydrolysis of the C-F bonds to C-OH bonds. The amino group is protonated to -NH3+, which is an electron-withdrawing group and further activates the ring for nucleophilic attack.[5] The fluorine atom at the 4-position (para to the nitro group) is particularly activated and likely to be substituted by a hydroxyl group first, followed by the fluorine at the 2-position (ortho to the nitro group).

Q3: What are the expected degradation products under basic conditions?

A3: In basic solutions, hydroxide ions (OH-) act as nucleophiles, leading to the sequential substitution of the fluorine atoms. The nitro group strongly activates the ortho and para positions for nucleophilic attack.[3][6] Therefore, the primary degradation products are expected to be 2-fluoro-4-hydroxy-5-nitroaniline and 4-fluoro-2-hydroxy-5-nitroaniline, eventually leading to 2,4-dihydroxy-5-nitroaniline.

Q4: Can the nitro group be reduced during these degradation studies?

A4: While the primary degradation pathway is hydrolysis of the C-F bonds, reduction of the nitro group to an amino group can occur, especially if reducing metals (like zinc or iron) are present in acidic media.[7][8] Standard acidic or basic hydrolysis conditions without such reducing agents are unlikely to cause significant reduction of the nitro group.[9]

Troubleshooting Guides

Issue Potential Cause Recommended Solution
No degradation observed Reaction conditions (temperature, pH) are too mild.Increase the temperature, or use a stronger acid or base. Ensure the compound is fully dissolved in the reaction medium.
Multiple unexpected peaks in chromatogram Side reactions or impurities in the starting material.Confirm the purity of the starting this compound. Use LC-MS to identify the molecular weights of the unknown peaks to hypothesize their structures.[10][11] Consider the possibility of reactions involving the amino group, such as acylation if acid anhydrides or chlorides are present.
Poor separation of isomers in HPLC Suboptimal mobile phase or column chemistry.Optimize the mobile phase composition (e.g., acetonitrile/water or methanol/water ratio) and pH.[12][13] Consider using a different stationary phase, such as a biphenyl column, which can offer different selectivity for aromatic compounds.[14]
Inconsistent reaction rates Poor temperature or pH control.Use a temperature-controlled reaction vessel and a pH meter or buffer solutions to maintain stable reaction conditions.

Experimental Protocols

Protocol 1: Acid-Catalyzed Degradation Study
  • Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol.

  • Reaction Setup: In a sealed reaction vial, add a specific volume of the stock solution to an acidic solution (e.g., 1 M HCl or 1 M H2SO4) to achieve the desired final concentration.

  • Incubation: Place the vial in a temperature-controlled environment (e.g., 50°C, 70°C).

  • Time-Point Sampling: At designated time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching and Analysis: Neutralize the aliquot with a suitable base (e.g., NaHCO3 solution) and dilute with the mobile phase for HPLC or LC-MS analysis.

Protocol 2: Base-Catalyzed Degradation Study
  • Sample Preparation: Prepare a stock solution of this compound as described in Protocol 1.

  • Reaction Setup: In a sealed reaction vial, add a specific volume of the stock solution to a basic solution (e.g., 1 M NaOH) to achieve the desired final concentration.

  • Incubation: Maintain the reaction at a constant temperature.

  • Time-Point Sampling: Withdraw aliquots at specified time points.

  • Quenching and Analysis: Neutralize the aliquot with a suitable acid (e.g., HCl) and prepare for chromatographic analysis.

Protocol 3: HPLC-UV Method for Degradation Monitoring
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[12]

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) can be effective. For example, start with 20% acetonitrile and increase to 80% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where both the parent compound and potential products absorb, for instance, around 254 nm or 330 nm.[15]

  • Injection Volume: 10 µL.

Protocol 4: LC-MS for Product Identification
  • Instrumentation: Liquid chromatography system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass data).

  • Ionization Source: Electrospray ionization (ESI) in both positive and negative modes to capture different potential products.

  • Analysis: Use the accurate mass measurements to determine the elemental composition of the parent and degradation product peaks.[10] Analyze the fragmentation patterns to elucidate the structures of the degradation products.[16][17]

Data Presentation

Table 1: Hypothetical Degradation Rate of this compound at 50°C

pHConditionRate Constant (k, hr-1)Half-life (t1/2, hr)
11 M HCl0.0513.9
3Buffer0.002346.5
7Buffer< 0.0001> 6930
11Buffer0.0169.3
131 M NaOH0.125.8

Table 2: Expected Mass-to-Charge Ratios (m/z) of Potential Degradation Products

CompoundFormula[M+H]+[M-H]-
This compound (Parent)C6H4F2N2O2175.0262173.0106
2-Fluoro-4-hydroxy-5-nitroanilineC6H5FN2O3173.0306171.0150
4-Fluoro-2-hydroxy-5-nitroanilineC6H5FN2O3173.0306171.0150
2,4-Dihydroxy-5-nitroanilineC6H5N3O4170.0350168.0194

Visualizations

G Experimental Workflow for Degradation Studies cluster_prep Preparation cluster_reaction Degradation Reaction cluster_analysis Analysis cluster_data Data Processing prep_stock Prepare Stock Solution of Compound initiate Initiate Reaction (Mix & Set Temp) prep_stock->initiate prep_media Prepare Acidic/Basic Reaction Media prep_media->initiate sample Sample at Time Points (t=0, 1, 2, 4...) initiate->sample quench Quench & Neutralize Sample sample->quench hplc HPLC-UV Analysis (Quantify Parent Compound) quench->hplc lcms LC-MS Analysis (Identify Products) quench->lcms process Calculate Degradation Rate & Identify Pathways hplc->process lcms->process

Caption: A typical experimental workflow for studying the degradation of this compound.

G Proposed Degradation Pathway under Acidic Conditions A This compound B Protonated Amine Intermediate A->B + H+ C 4-Hydroxy-2-fluoro- 5-nitroaniline B->C + H2O - HF D 2,4-Dihydroxy- 5-nitroaniline C->D + H2O - HF

Caption: Inferred degradation of this compound in acidic media via hydrolysis.

G Proposed Degradation Pathway under Basic Conditions A This compound B 2-Fluoro-4-hydroxy- 5-nitroaniline A->B + OH- - F- C 4-Fluoro-2-hydroxy- 5-nitroaniline A->C + OH- - F- D 2,4-Dihydroxy- 5-nitroaniline B->D + OH- - F- C->D + OH- - F-

Caption: Inferred degradation of this compound in basic media via SNAr.

References

Troubleshooting guide for low conversion in 2,4-Difluoro-5-nitroaniline reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering low conversion rates and other issues during the synthesis of 2,4-Difluoro-5-nitroaniline.

Frequently Asked Questions (FAQs)

Q1: I am getting a low yield in my nitration of 2,4-difluoroaniline. What are the common causes?

Low yields in the nitration of 2,4-difluoroaniline are frequently due to a few key factors:

  • Oxidation of the Aniline: Direct nitration of anilines with strong acid mixtures like nitric and sulfuric acid can lead to oxidation of the amino group, resulting in the formation of undesired byproducts and a lower yield of the target nitroaniline.[1]

  • Formation of Isomers: The amino group is an ortho-, para-directing group. However, under strongly acidic conditions, the amino group is protonated to form the anilinium ion, which is a meta-directing group. This can lead to a mixture of nitro isomers, complicating purification and reducing the yield of the desired this compound.[1]

  • Degradation of the Starting Material: Halogenated anilines can be susceptible to degradation under strong acidic conditions, which can be exacerbated by elevated temperatures.[1]

  • Suboptimal Reaction Conditions: Incorrect reaction temperature, reaction time, or reagent stoichiometry can all lead to incomplete reaction or the formation of side products.

Q2: What are the expected side products in the synthesis of this compound?

The primary side products are typically positional isomers of the desired product. Given the directing effects of the fluorine and amino groups on the benzene ring, you may encounter:

  • 2,4-Difluoro-6-nitroaniline: Formation of this isomer can occur, although it is generally less favored.

  • Dinitro compounds: Under harsh conditions, dinitration of the aromatic ring can occur.

  • Oxidation products: As mentioned, oxidation of the amino group can lead to a variety of colored byproducts.

Q3: How can I improve the regioselectivity of the nitration to favor the 5-nitro isomer?

To enhance the formation of this compound, consider the following strategies:

  • Amino Group Protection: A common and effective strategy is to protect the amino group as an acetanilide before nitration. The acetyl group is a moderate activating group and directs the incoming nitro group primarily to the para position relative to itself. This significantly improves the regioselectivity of the nitration. The acetyl group can then be easily removed by acid or base hydrolysis to yield the desired product.[1]

  • Careful Control of Reaction Conditions: Maintaining a low reaction temperature (0-5 °C) is crucial to minimize side reactions and degradation. Slow, dropwise addition of the nitrating agent is also recommended to control the reaction exotherm.

Q4: What is the best method for purifying crude this compound?

Purification can typically be achieved through a combination of the following techniques:

  • Extraction: After quenching the reaction with ice water, the product can be extracted into an organic solvent like diethyl ether or ethyl acetate. Washing the organic layer with a saturated sodium bicarbonate solution will neutralize any remaining acid.

  • Recrystallization: This is an effective method for removing isomeric impurities. A suitable solvent system can be determined experimentally, but ethanol/water or hexane/ethyl acetate mixtures are common starting points.

  • Column Chromatography: For very high purity requirements, silica gel column chromatography can be employed. A non-polar/polar solvent system, such as hexane/ethyl acetate, is typically used for elution. HPLC can also be used for analytical purity assessment and preparative purification.

Troubleshooting Guide

This section provides a step-by-step guide to troubleshoot low conversion in this compound synthesis.

Diagram: Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Low Conversion in this compound Synthesis cluster_conditions Reaction Condition Issues cluster_analysis Crude Product Analysis start Low Conversion or Yield check_reaction_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) start->check_reaction_conditions check_reagent_quality Verify Reagent Quality (Anhydrous, Purity) start->check_reagent_quality analyze_crude_product Analyze Crude Product (TLC, NMR, LC-MS) start->analyze_crude_product temp_issue Temperature Too High/Low? check_reaction_conditions->temp_issue Temp? time_issue Reaction Time Insufficient? check_reaction_conditions->time_issue Time? stoichiometry_issue Incorrect Reagent Ratios? check_reaction_conditions->stoichiometry_issue Ratios? isomers_present Multiple Spots on TLC? Isomer peaks in NMR/LC-MS? analyze_crude_product->isomers_present starting_material_present Starting Material in Crude? (TLC/NMR) analyze_crude_product->starting_material_present degradation_products Dark Color/Tarry Residue? Unidentified peaks? analyze_crude_product->degradation_products temp_solution Optimize Temperature: - Maintain 0-5°C for nitration - Use ice bath temp_issue->temp_solution time_solution Optimize Reaction Time: - Monitor by TLC - Ensure complete consumption of starting material time_issue->time_solution stoichiometry_solution Adjust Stoichiometry: - Use slight excess of nitrating agent - Ensure accurate measurements stoichiometry_issue->stoichiometry_solution end Improved Conversion and Yield temp_solution->end time_solution->end stoichiometry_solution->end isomer_solution Improve Regioselectivity: - Protect amino group (acetylation) - Optimize nitrating agent isomers_present->isomer_solution incomplete_reaction_solution Drive Reaction to Completion: - Increase reaction time - Re-evaluate temperature starting_material_present->incomplete_reaction_solution degradation_solution Minimize Degradation: - Lower reaction temperature - Use milder nitrating agent - Ensure inert atmosphere if necessary degradation_products->degradation_solution isomer_solution->end incomplete_reaction_solution->end degradation_solution->end ExperimentalWorkflow Synthesis of this compound reagents Reagents: - 2,4-Difluoroaniline - Conc. Sulfuric Acid - Conc. Nitric Acid dissolution 1. Dissolve 2,4-Difluoroaniline in Conc. H₂SO₄ at 0°C reagents->dissolution nitration 2. Add Conc. HNO₃ dropwise at 0-5°C dissolution->nitration reaction 3. Stir at 5°C for 30 min nitration->reaction quench 4. Pour into ice water reaction->quench extraction 5. Extract with Diethyl Ether quench->extraction wash 6. Wash with Sat. NaHCO₃ solution extraction->wash dry_evaporate 7. Dry over Na₂SO₄ and Evaporate wash->dry_evaporate purification 8. Purify by Recrystallization or Column Chromatography dry_evaporate->purification product This compound purification->product

References

Validation & Comparative

A Comparative Guide to Purity Analysis of 2,4-Difluoro-5-nitroaniline: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of 2,4-Difluoro-5-nitroaniline, a key building block in the synthesis of various pharmaceutical compounds.

Introduction to this compound and Purity Analysis

This compound is a substituted aromatic amine whose purity can significantly impact the yield, safety, and efficacy of the final drug product.[1] Regulatory bodies like the International Council for Harmonisation (ICH) mandate stringent purity thresholds for pharmaceutical intermediates.[2][3][4] Therefore, selecting an appropriate analytical technique for purity assessment is a critical step in the drug development process.

High-Performance Liquid Chromatography (HPLC): A Robust Workhorse

HPLC is a powerful and widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds, making it an excellent choice for substituted nitroanilines.[5][6][7] It operates by partitioning analytes between a liquid mobile phase and a solid stationary phase.

Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Volatility and Identification

GC-MS combines the separation capabilities of gas chromatography with the identification power of mass spectrometry.[5] This technique is ideal for volatile and thermally stable compounds.[6] For less volatile compounds, a derivatization step may be necessary to increase their volatility.

Head-to-Head Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS for the purity analysis of this compound depends on several factors, including the analyte's properties, the nature of potential impurities, and the specific analytical requirements.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.
Applicability Ideal for non-volatile and thermally labile compounds.[5][6]Suitable for volatile and thermally stable compounds; derivatization may be needed for polar analytes.[1][8]
Specificity High; can effectively separate structurally similar impurities.[8]Very high; provides structural information for definitive impurity identification.[1]
Sensitivity High (nanogram to picogram level).[8]Very high (picogram to femtogram level).[8]
Sample Throughput Moderate to high.Moderate, can be lower if derivatization is required.[8]
Instrumentation Cost Moderate to high.[8]High.[8]
Operational Cost Moderate (solvents, columns).[8]High (gases, columns, derivatizing agents).[8]

Table 1: Comparison of HPLC and GC-MS for Purity Analysis

Experimental Protocols

HPLC Method for Purity Analysis of this compound

This protocol outlines a reversed-phase HPLC (RP-HPLC) method suitable for the routine purity assessment of this compound.

1. Chromatographic Conditions:

  • Instrument: HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[1]

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient:

    • 0-20 min: 30-70% B

    • 20-25 min: 70-30% B

    • 25-30 min: 30% B (equilibration)

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.[1]

  • Detection Wavelength: 254 nm.[1]

  • Injection Volume: 10 µL.[1]

2. Sample Preparation:

  • Accurately weigh and dissolve approximately 1 mg of the this compound sample in 1 mL of acetonitrile.[1]

  • Filter the solution through a 0.45 µm syringe filter before injection.[7]

3. Method Validation:

  • The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[2][3][4][9]

GC-MS Method for Purity Analysis of this compound

This protocol describes a potential GC-MS method, assuming the analyte has sufficient thermal stability and volatility.

1. Chromatographic and Spectrometric Conditions:

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C, hold for 5 min.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

2. Sample Preparation:

  • Accurately weigh and dissolve approximately 1 mg of the this compound sample in 1 mL of a suitable solvent like methanol or dichloromethane.

  • If derivatization is required to improve volatility, a common agent for amines is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

3. Method Validation:

  • Similar to the HPLC method, validation according to ICH guidelines is essential to ensure reliable results.

Workflow and Decision Making

The selection of the most appropriate analytical technique involves a logical workflow, from initial sample assessment to final data analysis and reporting.

Analytical_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis Sample This compound Sample Dissolution Dissolution in Solvent Sample->Dissolution Filtration Filtration (HPLC) Dissolution->Filtration Derivatization Derivatization (optional for GC-MS) Dissolution->Derivatization GCMS_Injection Injection Dissolution->GCMS_Injection HPLC_Injection Injection Filtration->HPLC_Injection Derivatization->GCMS_Injection HPLC_Separation Chromatographic Separation HPLC_Injection->HPLC_Separation UV_Detection UV Detection HPLC_Separation->UV_Detection HPLC_Data Chromatogram & Purity Calculation UV_Detection->HPLC_Data GC_Separation Chromatographic Separation GCMS_Injection->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection GCMS_Data Chromatogram & Spectral Analysis MS_Detection->GCMS_Data

Analytical workflow for purity analysis.

The decision between HPLC and GC-MS is often guided by the need for structural confirmation versus routine high-throughput analysis.

Decision_Tree Start Purity Analysis of this compound Question1 Is the analyte thermally stable and volatile? Start->Question1 HPLC HPLC is the preferred method Question1->HPLC No / Unknown GCMS GC-MS is a suitable method Question1->GCMS Yes Question2 Is structural confirmation of impurities required? HPLC_Primary HPLC for routine analysis Question2->HPLC_Primary No GCMS_Complementary GC-MS for impurity identification Question2->GCMS_Complementary Yes GCMS->Question2

Decision tree for selecting the analytical technique.

Conclusion

For the routine quality control and purity assessment of this compound, a validated reversed-phase HPLC method offers a reliable, robust, and high-throughput solution.[1] HPLC is generally preferred for non-volatile and thermally sensitive compounds like many aromatic amines.[5][6] While HPLC is the primary technique for quantitative analysis, GC-MS serves as an invaluable complementary method for the definitive identification and structural elucidation of potential volatile impurities.[1] The choice of the most suitable technique will ultimately depend on the specific requirements of the analysis and the available instrumentation.

References

A Comparative Analysis of Reactivity: 2,4-Difluoro-5-nitroaniline versus 2,4-Dichloro-5-nitroaniline in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of 2,4-Difluoro-5-nitroaniline and 2,4-dichloro-5-nitroaniline, two key intermediates in the synthesis of pharmaceuticals and other bioactive molecules. The choice between these fluorinated and chlorinated analogues is a critical decision in process development, impacting reaction efficiency, yield, and overall cost-effectiveness. This document offers an objective analysis supported by established principles of physical organic chemistry and provides a framework for experimental validation.

Executive Summary

In the realm of nucleophilic aromatic substitution (SNAr) reactions, the nature of the halogen substituent on the aromatic ring is a primary determinant of reactivity. It is a well-documented principle that fluorinated nitroaromatics are significantly more reactive than their chlorinated counterparts. This counterintuitive trend, where the stronger carbon-fluorine bond is more readily cleaved in this reaction class, is attributed to the high electronegativity of the fluorine atom.[1] This potent inductive effect stabilizes the negatively charged Meisenheimer intermediate formed during the rate-determining step of the reaction, thereby lowering the activation energy.[1][2]

Consequently, this compound is expected to exhibit substantially higher reactivity in SNAr reactions compared to 2,4-dichloro-5-nitroaniline. This enhanced reactivity can translate to milder reaction conditions, shorter reaction times, and potentially higher yields, making the fluoro-derivative a preferred choice for complex syntheses or with sensitive substrates.[1]

Quantitative Reactivity Comparison

To illustrate the magnitude of this effect, data from analogous compounds consistently demonstrates the superior reactivity of fluoro-substituted nitroaromatics. The following table summarizes representative data for related compounds to provide a qualitative understanding of the expected differences in reactivity.

FeatureThis compound2,4-Dichloro-5-nitroanilineRationale
Expected Reactivity in SNAr HighModerateThe high electronegativity of fluorine provides superior stabilization of the Meisenheimer intermediate.[1]
Typical Reaction Conditions Milder (e.g., lower temperatures, weaker bases)More forcing (e.g., higher temperatures, stronger bases)The lower activation energy for the fluoro-compound allows for less stringent conditions.
Cost & Availability Generally higher costGenerally lower cost and more readily availableSynthesis of fluorinated aromatics can be more complex and expensive.

Experimental Protocols

To enable researchers to quantitatively assess the reactivity difference between these two compounds, a detailed experimental protocol for a comparative kinetic study using UV-Vis spectrophotometry is provided below. This method is adapted from established procedures for analyzing SNAr reactions.[1]

Objective:

To determine and compare the second-order rate constants (k₂) for the reaction of this compound and 2,4-dichloro-5-nitroaniline with a model nucleophile (e.g., piperidine) in methanol.

Materials:
  • This compound

  • 2,4-dichloro-5-nitroaniline

  • Piperidine (or another suitable nucleophile)

  • Anhydrous Methanol (spectroscopic grade)

  • Volumetric flasks and pipettes

  • UV-Vis Spectrophotometer with a thermostatted cell holder

Procedure:
  • Preparation of Stock Solutions:

    • Prepare a 0.01 M stock solution of this compound in anhydrous methanol.

    • Prepare a 0.01 M stock solution of 2,4-dichloro-5-nitroaniline in anhydrous methanol.

    • Prepare a series of piperidine solutions in anhydrous methanol at varying concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M, and 0.5 M).

  • Determination of λmax:

    • React a small sample of each aniline with piperidine and scan the UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax) for the resulting N-substituted product.

  • Kinetic Measurements:

    • Set the UV-Vis spectrophotometer to the determined λmax and equilibrate the cell holder to a constant temperature (e.g., 25°C).

    • In a cuvette, mix a known volume of the this compound stock solution with a known volume of one of the piperidine solutions. The concentration of piperidine should be in large excess to ensure pseudo-first-order kinetics.

    • Immediately begin recording the absorbance at regular time intervals until the reaction is complete.

    • Repeat the kinetic run for each concentration of piperidine.

  • Data Analysis:

    • For each run, plot ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t. The slope of this plot will be the negative of the pseudo-first-order rate constant (k_obs).

    • Plot k_obs versus the concentration of piperidine. The slope of this line will be the second-order rate constant (k₂).

  • Comparative Analysis:

    • Repeat steps 3 and 4 for 2,4-dichloro-5-nitroaniline.

    • Compare the calculated k₂ values for the two compounds to quantify the difference in their reactivity.

Visualizing the Reaction and Decision-Making Process

To further clarify the underlying principles and aid in the selection process, the following diagrams illustrate the reaction mechanism and a logical workflow for choosing between the two reagents.

SNAr_Mechanism Figure 1: Generalized Nucleophilic Aromatic Substitution (SNAr) Mechanism cluster_step1 Step 1: Addition (Rate-Determining) cluster_step2 Step 2: Elimination (Fast) A Aromatic Substrate (Ar-X, X=F or Cl) Intermediate Meisenheimer Complex (Resonance Stabilized Anion) A->Intermediate + Nu⁻ (slow) Nu Nucleophile (Nu⁻) Product Substituted Product (Ar-Nu) Intermediate->Product - X⁻ (fast) LG Leaving Group (X⁻)

Caption: Generalized workflow of a two-step Nucleophilic Aromatic Substitution (SNAr) reaction.

Decision_Workflow Figure 2: Decision Workflow for Reagent Selection Start Project Start: SNAr Reaction Required HighReactivity Is high reactivity critical? (e.g., sensitive substrate, mild conditions needed) Start->HighReactivity Cost Is cost the primary driver? HighReactivity->Cost No UseFluoro Select This compound HighReactivity->UseFluoro Yes UseChloro Select 2,4-dichloro-5-nitroaniline Cost->UseChloro Yes ConsiderChloro Consider 2,4-dichloro-5-nitroaniline (may require optimization) Cost->ConsiderChloro No ConsiderChloro->UseFluoro If optimization fails or yields are poor

References

Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 2,4-Difluoro-5-nitroaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and selectivity is a perpetual endeavor. In this context, halogenated nitroaromatic compounds have garnered significant attention due to their diverse biological activities. This guide provides a comparative analysis of the biological activities of 2,4-Difluoro-5-nitroaniline derivatives, focusing on their potential as anticancer and antimicrobial agents. The information presented herein is supported by experimental data and detailed methodologies to facilitate further research and development in this promising area of medicinal chemistry.

Anticancer Activity: A Targeted Approach to Combating Malignancies

Derivatives of this compound have been investigated for their potential to inhibit the proliferation of various cancer cell lines. The introduction of fluorine atoms and a nitro group into the aniline scaffold can significantly influence the molecule's electronic properties, lipophilicity, and ability to interact with biological targets, thereby contributing to its anticancer effects.

While specific quantitative data for a broad range of this compound derivatives remains an active area of research, studies on structurally related fluoro-nitroaniline compounds have demonstrated significant cytotoxic effects. For instance, certain fluorinated quinone derivatives incorporating an aniline moiety have shown promising activity against melanoma cell lines. One such derivative, 5-(3-chloro-4-trifluoromethoxy-phenylamino)-2-hydroxy-3-undecyl-[1][2]benzoquinone, exhibited a half-maximal inhibitory concentration (IC50) of 12.25 μg/mL against the A375 melanoma cell line[3]. This highlights the potential of incorporating the fluoroaniline moiety into larger scaffolds to achieve potent anticancer activity.

The mechanism of action for many anticancer agents involves the induction of apoptosis, or programmed cell death. While the specific pathways targeted by this compound derivatives are yet to be fully elucidated, it is hypothesized that they may trigger apoptosis through intrinsic or extrinsic pathways, similar to other nitroaromatic compounds.

Comparative Anticancer Activity of Related Fluoro-Nitro Compounds

To provide a framework for comparison, the following table summarizes the anticancer activity of various fluorinated and nitrated aniline derivatives against different cancer cell lines. It is important to note that these are not direct derivatives of this compound but offer valuable insights into the structure-activity relationships of this class of compounds.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Fluorinated IndoleDerivative 34b (6-fluoro, 6'-methoxy)A549 (Lung)0.8[1]
Fluorinated BenzothiazoleDerivative 59a (5-fluoro)HCT-116 (Colon)0.08[1]
Fluorinated BenzothiazoleDerivative 59a (5-fluoro)MCF-7 (Breast)0.37[1]
3-Fluoro-4-morpholinoanilineSulfonamide derivative NAM-5MCF-7 (Breast)1.811[4]
3-Fluoro-4-morpholinoanilineSulfonamide derivative NAM-5MDA-MB-231 (Breast)2.143[4]
5-Nitrofuran-Isatin HybridIsatin hybrid 3HCT 116 (Colon)1.62[5]

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The emergence of multidrug-resistant microbial strains necessitates the development of new antimicrobial agents. Nitroaromatic compounds have a long history of use as antimicrobials, and the incorporation of fluorine can enhance their potency and spectrum of activity. While specific data on this compound derivatives is limited, related compounds have shown promising results.

For example, a study on trifluoro-anilines demonstrated antibacterial and antibiofilm properties against Vibrio parahaemolyticus and Vibrio harveyi. Specifically, 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) and 2-iodo-4-trifluoromethylaniline (ITFMA) exhibited minimum inhibitory concentrations (MIC) of 100 µg/mL and 50 µg/mL, respectively, against planktonic cells.

Comparative Antimicrobial Activity of Related Fluoro-Nitro Compounds

The following table presents the antimicrobial activity of various fluorinated and nitrated compounds, providing a comparative perspective on the potential of this compound derivatives.

Compound ClassDerivativeMicrobial StrainMIC (µg/mL)Reference
Auranofin AnalogueCompound with trimethylphosphine ligandE. coli16[6]
Auranofin AnalogueCompound with trimethylphosphine ligandA. baumannii32[6]
5-Nitrofuran-Isatin HybridHybrid 6Methicillin-resistant S. aureus (MRSA)1[5]
2-Methyl-5-nitroaniline DerivativeHydrazide 2Bacillus cereusN/A (Active at 5 mg/mL)[7]
2-Methyl-5-nitroaniline DerivativeHydrazone 5Staphylococcus aureus 209PN/A (Active at 5 mg/mL)[7]

Experimental Protocols

To ensure the reproducibility and advancement of research in this field, detailed experimental methodologies are crucial. Below are standardized protocols for key assays used to evaluate the biological activity of novel compounds.

Anticancer Activity Assays

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is determined from the dose-response curve.

Flow Cytometry for Apoptosis Analysis

Flow cytometry using Annexin V and propidium iodide (PI) staining can quantify apoptosis.

  • Cell Treatment: Treat cells with the test compounds for a specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Antimicrobial Susceptibility Testing

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth (e.g., Mueller-Hinton broth).

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in the broth in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in the action of these compounds is essential for a deeper understanding of their mechanisms.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Start This compound Derivatives Derivative Synthesis Start->Derivatives Anticancer Anticancer Assays (MTT, Flow Cytometry) Derivatives->Anticancer Antimicrobial Antimicrobial Assays (Broth Microdilution) Derivatives->Antimicrobial IC50 IC50 Determination Anticancer->IC50 MIC MIC Determination Antimicrobial->MIC Pathway Signaling Pathway Elucidation IC50->Pathway

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Ligand Death Ligand Receptor Death Receptor Ligand->Receptor DISC DISC Formation Receptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase9 Caspase-9 Activation Caspase8->Caspase9 Bid cleavage Caspase3 Executioner Caspase-3 Activation Caspase8->Caspase3 Stress Cellular Stress (e.g., DNA Damage) Mitochondria Mitochondria Stress->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Compound This compound Derivatives Compound->Ligand Compound->Stress

Caption: Hypothesized apoptosis signaling pathways targeted by this compound derivatives.

References

A Comparative Guide to Catalysts in the Synthesis of 2,4-Difluoro-5-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2,4-difluoro-5-nitroaniline, a key intermediate in the pharmaceutical and agrochemical industries, is primarily achieved through the electrophilic nitration of 1,3-difluorobenzene. The choice of catalyst for this reaction is critical in determining the overall yield and, most importantly, the regioselectivity, favoring the desired 5-nitro isomer over other potential products. This guide provides a comparative analysis of catalytic systems for this synthesis, supported by experimental data and detailed methodologies.

Performance Comparison of Catalytic Systems

The nitration of 1,3-difluorobenzene is predominantly catalyzed by strong acids, which facilitate the formation of the reactive nitronium ion (NO₂⁺). The traditional and most widely documented method utilizes a mixture of concentrated sulfuric acid and nitric acid. Emerging alternatives include the use of solid acid catalysts, which offer significant advantages in terms of reusability and reduced environmental impact.

Catalyst SystemStarting MaterialKey Reagents & ConditionsOverall Yield (%)Regioselectivity (Isomer Distribution)Reference
Mixed Acid (H₂SO₄/HNO₃) 1,3-DifluorobenzeneConc. H₂SO₄, Fuming HNO₃, 0-10 °C~85% (of mixed nitro-isomers)Primarily 2,4-difluoro-1-nitrobenzene and this compound. Specific isomer ratios are not consistently reported in readily available literature, requiring careful analytical determination.[1]
Solid Acid Catalysts (e.g., Zeolites) 1,3-DifluorobenzeneZeolite (e.g., Hβ), Nitric Acid, Acyl AnhydrideData not specifically available for 1,3-difluorobenzene nitration. However, studies on other deactivated aromatic compounds show potential for high yields and altered regioselectivity.Potentially offers improved para-selectivity, which in this case would favor the formation of 2,4-difluoro-1-nitrobenzene. The effect on the formation of the 5-nitro isomer requires specific investigation.[2][2]

Note: The yield for the mixed acid system refers to the total yield of nitrated products. The selective yield of this compound will be lower and is dependent on the precise reaction conditions and subsequent purification.[1]

Experimental Protocols

Sulfuric Acid Catalyzed Nitration of 1,3-Difluorobenzene

This method is the conventional approach for the synthesis of nitrated difluorobenzenes.

Methodology:

  • Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (H₂SO₄) to 0 °C in an ice bath. While maintaining the temperature below 10 °C, slowly add fuming nitric acid (HNO₃) to the sulfuric acid with constant stirring.[1]

  • Nitration Reaction: In a separate flask, place 1,3-difluorobenzene. Slowly add the pre-cooled nitrating mixture dropwise to the 1,3-difluorobenzene, ensuring the reaction temperature is maintained between 0 and 10 °C.[1]

  • Reaction Completion and Quenching: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours to ensure completion. Carefully pour the reaction mixture onto crushed ice.

  • Extraction and Purification: Extract the product from the aqueous mixture using an organic solvent such as dichloromethane. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product containing a mixture of nitro-isomers. The desired this compound is then separated from other isomers through techniques such as fractional distillation or chromatography.

Visualizing the Synthesis and Catalyst Comparison

To better illustrate the experimental workflow and the logical comparison of the catalytic systems, the following diagrams are provided.

G cluster_0 Experimental Workflow: Sulfuric Acid Catalyzed Nitration A 1. Prepare Nitrating Mixture (Conc. H₂SO₄ + Fuming HNO₃ at 0-10°C) B 2. Add Nitrating Mixture to 1,3-Difluorobenzene (Maintain 0-10°C) A->B C 3. Stir at Room Temperature (1-2 hours) B->C D 4. Quench on Ice C->D E 5. Extraction with Organic Solvent D->E F 6. Wash Organic Layer E->F G 7. Dry and Concentrate F->G H 8. Isomer Separation (e.g., Distillation/Chromatography) G->H I Final Product: This compound H->I

Caption: Workflow for the synthesis of this compound.

G cluster_1 Logical Comparison of Catalytic Systems Start Nitration of 1,3-Difluorobenzene MixedAcid Mixed Acid (H₂SO₄/HNO₃) - Established method - High overall yield - Generates acidic waste - Isomer separation required Start->MixedAcid Conventional SolidAcid Solid Acid Catalysts (e.g., Zeolites) - Emerging alternative - Potentially reusable catalyst - Reduced waste generation - Regioselectivity for 1,3-difluorobenzene needs further study Start->SolidAcid Alternative Conclusion Selection depends on scale, environmental considerations, and required isomer purity. MixedAcid->Conclusion SolidAcid->Conclusion

Caption: Comparison of nitration catalysts.

Discussion on Catalyst Selection

The conventional mixed acid system of sulfuric and nitric acid is a well-established and effective method for the nitration of 1,3-difluorobenzene. Its primary drawback lies in the generation of significant amounts of acidic waste, which requires neutralization and disposal, adding to the process cost and environmental burden. Furthermore, the separation of the desired this compound from other isomers can be challenging and may impact the final isolated yield.

Solid acid catalysts, such as zeolites, represent a promising green alternative. Their key advantages include ease of separation from the reaction mixture, potential for regeneration and reuse, and often enhanced selectivity in nitration reactions of other aromatic compounds.[2] However, for the specific nitration of 1,3-difluorobenzene to yield this compound, there is a lack of comprehensive studies comparing the performance of various solid acid catalysts with the traditional mixed acid system. Further research is required to identify a solid acid catalyst that can provide high conversion and, critically, high regioselectivity for the desired 5-nitro isomer. Such a development would represent a significant advancement in the sustainable production of this important chemical intermediate.

References

Validating the Structure of 2,4-Difluoro-5-nitroaniline using ¹H and ¹⁹F NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

The unambiguous structural confirmation of synthesized compounds is a cornerstone of chemical research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the elucidation of molecular structures. This guide provides a comparative analysis of the expected ¹H and ¹⁹F NMR spectral data for 2,4-Difluoro-5-nitroaniline, demonstrating how these techniques can be used to distinguish it from a structural isomer, 4,5-Difluoro-2-nitroaniline.

Predicted NMR Spectral Analysis

The chemical shifts and coupling constants in NMR are highly sensitive to the electronic environment of each nucleus. In aromatic systems, the positions of substituents like amino (-NH₂), fluoro (-F), and nitro (-NO₂) groups drastically influence the spectral output.

¹H NMR Spectroscopy Analysis:

For this compound, two distinct signals are expected in the aromatic region, corresponding to the protons at the C-3 and C-6 positions.

  • H-6: This proton is ortho to the strongly electron-withdrawing nitro group and meta to the electron-donating amino group. This environment is expected to shift its resonance significantly downfield (to a higher ppm value). The signal should appear as a doublet of doublets due to coupling with the adjacent H-3 proton (³JHH) and the fluorine at C-4 (⁴JHF).

  • H-3: This proton is positioned between two fluorine atoms and meta to the nitro group. It will experience a more complex electronic environment. Its signal is expected to be upfield relative to H-6 and will appear as a doublet of doublets due to coupling with the H-6 proton (³JHH) and the ortho fluorine at C-4 (³JHF).

  • -NH₂: The amino protons typically appear as a broad singlet, though its chemical shift can vary with solvent and concentration.

¹⁹F NMR Spectroscopy Analysis:

The two fluorine atoms in this compound are in non-equivalent chemical environments and will produce two distinct signals. ¹⁹F NMR offers a wide chemical shift range, making it excellent for distinguishing between structurally similar fluorinated compounds.[1]

  • F-2: This fluorine is ortho to the amino group and meta to the nitro group.

  • F-4: This fluorine is meta to the amino group and ortho to the nitro group. The strong deshielding effect of the ortho-nitro group is expected to shift the F-4 signal downfield compared to the F-2 signal. Both signals are anticipated to be complex multiplets due to coupling with the aromatic protons.

Comparative NMR Data

To illustrate the validation power of NMR, the predicted spectral data for this compound is compared with that of its isomer, 4,5-Difluoro-2-nitroaniline. The distinct substitution patterns lead to clearly differentiable spectra.

Compound Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted Multiplicity Predicted ¹⁹F Chemical Shift (δ, ppm)
This compound (Target) H-3~7.30 - 7.50dd
H-6~8.00 - 8.20dd
-NH₂~6.0 - 6.5br s
F-2More Upfieldm
F-4More Downfieldm
4,5-Difluoro-2-nitroaniline (Isomer) H-3~7.80 - 8.00t
H-6~7.10 - 7.30t
-NH₂~6.0 - 6.5br s
F-4More Downfieldm
F-5More Upfieldm

Note: Predicted values are based on established substituent effects in aromatic systems. Actual experimental values may vary based on solvent and other conditions.

Structure Validation Workflow

The logical workflow for confirming the molecular structure using NMR is outlined below. This process involves sample preparation, acquisition of both proton and fluorine spectra, and detailed analysis of the resulting data to assemble the final structure.

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Spectral Analysis cluster_validation Structure Confirmation Compound Obtain Pure This compound Dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d6) Compound->Dissolve H1_NMR Acquire ¹H NMR Spectrum Dissolve->H1_NMR F19_NMR Acquire ¹⁹F NMR Spectrum Dissolve->F19_NMR Analyze_H1 Analyze ¹H Shifts, Couplings, & Integrals H1_NMR->Analyze_H1 Analyze_F19 Analyze ¹⁹F Shifts & Couplings F19_NMR->Analyze_F19 Correlate Correlate ¹H and ¹⁹F Data (e.g., H-F Couplings) Analyze_H1->Correlate Analyze_F19->Correlate Compare Compare Data with Predicted & Isomer Data Correlate->Compare Confirm Confirm Structure as This compound Compare->Confirm

Caption: Workflow for NMR-based structure validation.

Experimental Protocols

Detailed and consistent experimental procedures are critical for obtaining high-quality, reproducible NMR data.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; vortex or sonicate briefly if necessary.

2. ¹H NMR Spectroscopy:

  • Spectrometer: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: DMSO-d₆.

  • Temperature: 298 K.

  • Pulse Program: Standard single-pulse (zg30).

  • Number of Scans: 16-32.

  • Relaxation Delay: 2.0 s.

  • Spectral Width: -2 to 12 ppm.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent signal.

3. ¹⁹F NMR Spectroscopy:

  • Spectrometer: 400 MHz NMR Spectrometer (operating at ~376 MHz for ¹⁹F).

  • Solvent: DMSO-d₆.

  • Temperature: 298 K.

  • Pulse Program: Standard single-pulse with proton decoupling (e.g., zgig).

  • Number of Scans: 128-256.

  • Relaxation Delay: 2.0 s.

  • Spectral Width: A wide range should be initially used (e.g., -50 to -150 ppm) to locate the signals, then optimized.

  • Reference: External reference standard such as CFCl₃ at 0.00 ppm.

By combining the detailed analysis from both ¹H and ¹⁹F NMR spectra, researchers can confidently validate the structure of this compound and distinguish it from other potential isomers, ensuring the integrity of their chemical studies.

References

A Comparative Guide to Purity Assessment of 2,4-Difluoro-5-nitroaniline by Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for the purity assessment of 2,4-Difluoro-5-nitroaniline, a key intermediate in pharmaceutical synthesis. The document outlines detailed experimental methodologies and presents supporting data to highlight the advantages of qNMR in providing accurate and reliable purity values.

Introduction

The purity of starting materials and intermediates is a critical quality attribute in drug development and manufacturing. For a compound such as this compound, accurate purity determination is essential to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). While traditional chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely used, quantitative NMR (qNMR) has emerged as a powerful and direct method for purity assessment.[1] This guide details the application of ¹H-qNMR for the purity determination of this compound and compares its performance with alternative methods.

Quantitative NMR (qNMR) as a Primary Analytical Method

Quantitative NMR is a primary ratio method, meaning it provides a direct measurement of the molar concentration of an analyte in a solution by comparing its NMR signal intensity to that of a certified internal standard.[1] The key principle of qNMR is the direct proportionality between the integrated area of an NMR signal and the number of nuclei contributing to that signal.[2] This allows for the determination of absolute purity without the need for a specific reference standard of the analyte itself, which is a significant advantage, especially for novel or custom-synthesized molecules.[3]

Experimental Protocols

A robust analytical method is underpinned by a well-designed experimental protocol. Below are the detailed methodologies for the purity assessment of this compound using qNMR, alongside typical protocols for HPLC and GC-MS for comparison.

¹H-qNMR Spectroscopy Protocol

This protocol is designed for the accurate quantification of this compound using an internal standard.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a high-resolution probe.

  • Internal Standard Selection: Maleic acid is a suitable internal standard due to its simple ¹H NMR spectrum (a singlet for the two olefinic protons) and its chemical shift in a region that is typically free from analyte signals.[4]

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of this compound and 10 mg of maleic acid (certified reference material) into a clean, dry vial.

    • Dissolve the mixture in approximately 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Ensure complete dissolution.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Acquisition Parameters:

      • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).

      • Number of Scans (ns): 16 (can be adjusted to achieve an adequate signal-to-noise ratio).

      • Spectral Width: ~16 ppm.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, the aromatic proton signals are expected to be distinct. Based on the analysis of similar compounds, a doublet of doublets in the downfield region would be a suitable candidate for integration.[5] The singlet of maleic acid will be integrated as the reference.

  • Purity Calculation: The purity of this compound is calculated using the following equation:[2]

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = Mass

    • P = Purity of the internal standard

    • IS = Internal Standard

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This method is suitable for the separation and quantification of this compound and its potential impurities.

  • Instrumentation: HPLC system with a UV detector, a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Quantification: Purity is typically determined by area normalization, where the peak area of the analyte is expressed as a percentage of the total area of all observed peaks. For higher accuracy, an external standard calibration can be performed.[6]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for the analysis of volatile impurities and can be used for the purity assessment of the main compound.

  • Instrumentation: GC system coupled with a Mass Spectrometer. A capillary column suitable for aromatic compounds (e.g., DB-5ms).

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in a suitable solvent (e.g., dichloromethane).

  • Quantification: Purity is determined by the peak area percentage of the main component relative to the total peak area.

Data Presentation and Comparison

The following tables summarize the expected performance and validation data for the purity assessment of this compound using qNMR, HPLC, and GC-MS.

Table 1: Comparison of Analytical Techniques for Purity Assessment

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Direct measurement based on molar concentration.Separation based on differential partitioning.Separation based on volatility and partitioning.
Reference Standard Requires a certified internal standard of a different compound.Requires a specific reference standard of the analyte for accurate quantification.Requires a specific reference standard of the analyte for accurate quantification.
Specificity High; provides structural information.High; separates structurally similar compounds.Very high; provides mass-to-charge ratio for identification.
Accuracy High; considered a primary ratio method.High, but can be affected by the response factors of impurities.High, but can be affected by the response factors of impurities.
Precision (%RSD) Excellent; typically < 1%.[1]Very good; typically < 2%.Very good; typically < 2%.
Sample Throughput Moderate.High.Moderate.

Table 2: Illustrative Purity Assessment Data for a Batch of this compound

Analytical MethodPurity (%)Standard Deviation (±)Key Observations
¹H-qNMR 99.20.1Provides a direct and absolute purity value. Less susceptible to differences in detector response of impurities.
HPLC-UV (Area %) 99.50.2Assumes equal detector response for all components. May overestimate purity if impurities have a lower UV response.
GC-MS (Area %) 99.10.3Suitable for thermally stable and volatile compounds. May not detect non-volatile impurities.

Table 3: Method Validation Parameters (Illustrative)

ParameterqNMRHPLC
Linearity (r²) > 0.999> 0.999
Accuracy (% Recovery) 99.0 - 101.0%98.0 - 102.0%
Precision (% RSD) < 1.0%< 2.0%
Limit of Quantification (LOQ) ~0.1%~0.05%

Visualizing the Workflow and Logic

The following diagrams, generated using the DOT language, illustrate the experimental workflow for qNMR analysis and the logical relationship in the purity calculation.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_calc Purity Calculation weigh_analyte Accurately weigh This compound dissolve Dissolve in Deuterated Solvent (DMSO-d6) weigh_analyte->dissolve weigh_is Accurately weigh Internal Standard (Maleic Acid) weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire 1H NMR Spectrum (d1 = 30s, ns = 16) transfer->nmr_acq ft_phase Fourier Transform, Phase & Baseline Correction nmr_acq->ft_phase integrate Integrate Analyte and Internal Standard Signals ft_phase->integrate purity_calc Calculate Purity using the qNMR Equation integrate->purity_calc

Caption: Experimental workflow for qNMR purity assessment.

Purity_Calculation_Logic I_analyte Integral of Analyte (I_analyte) Calculation Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS I_analyte->Calculation N_analyte Number of Protons (Analyte Signal, N_analyte) N_analyte->Calculation MW_analyte Molecular Weight (Analyte, MW_analyte) MW_analyte->Calculation m_analyte Mass of Analyte (m_analyte) m_analyte->Calculation I_IS Integral of Internal Std (I_IS) I_IS->Calculation N_IS Number of Protons (Internal Std Signal, N_IS) N_IS->Calculation MW_IS Molecular Weight (Internal Std, MW_IS) MW_IS->Calculation m_IS Mass of Internal Std (m_IS) m_IS->Calculation P_IS Purity of Internal Std (P_IS) P_IS->Calculation Purity_Result Purity of This compound Calculation->Purity_Result

Caption: Logical relationship for qNMR purity calculation.

Conclusion

Quantitative NMR offers a robust, reliable, and highly accurate method for the purity assessment of this compound. Its ability to provide a direct, absolute purity value without the need for a specific reference standard of the analyte makes it a valuable orthogonal technique to traditional chromatographic methods.[7] While HPLC and GC-MS are powerful tools for separation and identification of impurities, qNMR provides a superior method for absolute quantification. For comprehensive quality control in pharmaceutical development, a combination of these techniques is often employed to ensure the highest standards of purity and safety.

References

Spectroscopic comparison of 2,4-Difluoro-5-nitroaniline and its isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Comparison of 2,4-Difluoro-5-nitroaniline and Its Isomers: A Researcher's Guide

Introduction

This compound and its isomers are important intermediates in the synthesis of pharmaceuticals and agrochemicals. A thorough spectroscopic characterization is crucial for quality control and to ensure the correct isomer is used in subsequent reactions. This guide provides a comparative analysis of the spectroscopic properties of this compound and its related isomers. Due to the limited availability of public experimental spectroscopic data for this compound, this document leverages data from its isomers and structurally analogous compounds to provide a robust comparative framework.

Comparative Spectroscopic Data

The following tables summarize key spectroscopic data for this compound and its isomers. The position of the fluoro, nitro, and amino groups significantly influences the spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of Difluoronitroaniline Isomers and Related Compounds

CompoundSolventChemical Shift (δ) ppm
This compound -Data not available
4,5-Difluoro-2-nitroaniline -Data not available
2,4-Difluoroaniline -¹H NMR spectra available, specific shifts vary with solvent.[1]
2-Fluoro-5-nitroaniline -¹H NMR spectra available, specific shifts vary with solvent.[2]
p-Nitroaniline DMSO-d₆7.93 (d, J = 9.2 Hz, 2H), 6.71 (br, 2H), 6.58 (d, J = 9.0 Hz, 2H)
2-Nitroaniline CDCl₃8.12 (d, J = 8.0 Hz, 1H), 7.36 (t, J = 8.1 Hz, 1H), 6.81 (d, J = 8.3 Hz, 1H), 6.70 (t, J = 8.0 Hz, 1H), 5.98 (s, 2H)

Table 2: ¹³C NMR Spectroscopic Data of Difluoronitroaniline Isomers and Related Compounds

CompoundSolventChemical Shift (δ) ppm
This compound -Data not available
4,5-Difluoro-2-nitroaniline -Data not available
3-Nitroaniline CDCl₃149.27, 147.49, 129.94, 120.66, 113.15, 109.03
4-Nitroaniline DMSO-d₆155.76, 135.65, 126.46, 112.42
Infrared (IR) Spectroscopy

Table 3: Key IR Absorptions for Nitroaniline Derivatives

CompoundSample Prep.Key Absorptions (cm⁻¹)
This compound -Data not available
p-Nitroaniline -NH₂ scissoring: 1628, NO₂ asymmetric stretching: 1507, NO₂ symmetric stretching: 1345.[3]
2-Nitroaniline -FTIR spectrum has been recorded in the 4000-400 cm⁻¹ region.[3]
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

CompoundIonization ModeMolecular Ion (m/z)Key Fragmentation Peaks
This compound Predicted[M+H]⁺: 175.03136, [M+Na]⁺: 197.01330, [M-H]⁻: 173.01680[4]Data not available

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible spectroscopic analysis of this compound and its isomers.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[5]

  • Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).[3]

  • Data Acquisition :

    • ¹H NMR : Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).

    • ¹³C NMR : Acquire a proton-decoupled spectrum to simplify the spectrum to one peak per unique carbon atom.

  • Data Processing : Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.[3]

Infrared (IR) Spectroscopy
  • Sample Preparation : For solid samples, prepare a KBr pellet by thoroughly mixing a small amount of the sample with dry potassium bromide powder and pressing the mixture into a thin, transparent disk.[3] Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).[3]

  • Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition : Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis : Identify characteristic absorption bands for functional groups such as N-H (amine), C-F (fluoro), and NO₂ (nitro) stretching and bending vibrations.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation : Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to obtain an absorbance reading within the linear range of the instrument, which is typically below 1.0.[3]

  • Instrumentation : Use a double-beam UV-Vis spectrophotometer.

  • Data Acquisition : Scan the sample over a wavelength range of approximately 200-800 nm.

  • Data Analysis : Determine the wavelength of maximum absorbance (λmax), which is characteristic of the electronic structure of the molecule.

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation : Utilize a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Sample Introduction : Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[3]

  • Mass Analysis : The ionized molecules and their fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).[3]

  • Data Analysis : The resulting mass spectrum provides information about the molecular weight of the compound and its fragmentation pattern, which can be used for structural elucidation.[3]

Visualization

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound and its isomers.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Test Compound (e.g., this compound) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR UV_Vis UV-Vis Spectroscopy Sample->UV_Vis MS Mass Spectrometry Sample->MS Structural_Elucidation Structural Elucidation NMR->Structural_Elucidation Isomer_Differentiation Isomer Differentiation NMR->Isomer_Differentiation IR->Structural_Elucidation Purity_Assessment Purity Assessment UV_Vis->Purity_Assessment MS->Structural_Elucidation MS->Purity_Assessment Final_Report Final Characterization Report Structural_Elucidation->Final_Report Purity_Assessment->Final_Report Isomer_Differentiation->Final_Report

Caption: Workflow for the spectroscopic analysis of difluoronitroaniline isomers.

References

Comparative Efficacy of Synthetic Routes to 2,4-Difluoro-5-nitroaniline: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For chemists and professionals in drug development, the efficient synthesis of key intermediates is a critical aspect of the research and development pipeline. 2,4-Difluoro-5-nitroaniline is a valuable building block in medicinal chemistry, and the selection of an optimal synthetic route can significantly impact project timelines and costs. This guide provides a comparative analysis of two primary synthetic pathways to this compound: direct nitration of 2,4-difluoroaniline and a multi-step route involving protection, nitration, and deprotection.

Data Presentation: A Quantitative Comparison

The selection of a synthetic route often involves a trade-off between yield, purity, and the complexity of the procedure. The following table summarizes the key quantitative data for the two primary synthesis pathways of this compound.

Synthetic RouteStarting MaterialKey ReagentsReaction TimeYield (%)Purity
Direct Nitration2,4-DifluoroanilineNitric acid, Sulfuric acid2-4 hours75-85%Good
Protection-Nitration-Deprotection2,4-DifluoroanilineAcetic anhydride, Nitric acid, Sulfuric acid, Hydrochloric acid8-12 hours60-70%High

Experimental Protocols

Route 1: Direct Nitration of 2,4-Difluoroaniline

This method involves the direct electrophilic nitration of the aromatic ring of 2,4-difluoroaniline.

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, 2,4-difluoroaniline (1.0 eq) is dissolved in concentrated sulfuric acid at 0-5°C.

Addition of Nitrating Agent: A mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid is added dropwise to the stirring solution, maintaining the temperature below 10°C.

Reaction: The reaction mixture is stirred at 0-5°C for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

Work-up and Isolation: Upon completion, the reaction mixture is poured onto crushed ice, and the resulting precipitate is collected by filtration. The solid is washed with cold water until the washings are neutral and then dried. The crude product can be purified by recrystallization from ethanol to afford this compound.

Route 2: Protection-Nitration-Deprotection of 2,4-Difluoroaniline

This route involves the protection of the amino group as an acetanilide, followed by nitration and subsequent deprotection to yield the final product.

Step 1: Protection of the Amino Group 2,4-Difluoroaniline (1.0 eq) is dissolved in acetic anhydride and heated to reflux for 1-2 hours to form N-(2,4-difluorophenyl)acetamide.

Step 2: Nitration The resulting acetanilide is dissolved in concentrated sulfuric acid at 0-5°C. A mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid is added dropwise, maintaining the temperature below 10°C. The mixture is stirred for 4-6 hours.

Step 3: Deprotection The reaction mixture from the previous step is poured onto ice, and the precipitated N-(2,4-difluoro-5-nitrophenyl)acetamide is collected. This intermediate is then heated to reflux in the presence of aqueous hydrochloric acid for 3-4 hours to hydrolyze the acetyl group.

Work-up and Isolation: The reaction mixture is cooled, and the solid product is collected by filtration, washed with water, and dried. Purification by recrystallization from a suitable solvent yields pure this compound.

Mandatory Visualization

To better understand the logical flow of comparing these synthetic routes, the following diagram illustrates the key decision-making and evaluation steps.

Workflow for Comparing Synthetic Routes to this compound cluster_0 Route 1: Direct Nitration cluster_1 Route 2: Protection-Nitration-Deprotection cluster_2 Comparative Analysis Start1 Start: 2,4-Difluoroaniline Nitration Direct Nitration (HNO3, H2SO4) Start1->Nitration Workup1 Work-up & Purification Nitration->Workup1 Product1 Product: This compound Workup1->Product1 Analysis Evaluate: - Yield - Purity - Reaction Time - Cost - Safety Product1->Analysis Start2 Start: 2,4-Difluoroaniline Protection Protection (Acetic Anhydride) Start2->Protection Nitration2 Nitration (HNO3, H2SO4) Protection->Nitration2 Deprotection Deprotection (HCl) Nitration2->Deprotection Workup2 Work-up & Purification Deprotection->Workup2 Product2 Product: This compound Workup2->Product2 Product2->Analysis

Caption: Comparative workflow of synthesis routes.

The following diagram illustrates the generalized signaling pathway for the synthesis of this compound via the two discussed routes.

Synthetic Pathways to this compound cluster_0 Route 1 cluster_1 Route 2 2,4-Difluoroaniline 2,4-Difluoroaniline Direct_Nitration Direct Nitration 2,4-Difluoroaniline->Direct_Nitration HNO3, H2SO4 Protection Protection 2,4-Difluoroaniline->Protection Acetic Anhydride This compound This compound Direct_Nitration->this compound Nitration_Protected Nitration Protection->Nitration_Protected Deprotection Deprotection Nitration_Protected->Deprotection Deprotection->this compound HCl

In-Silico Toxicity Profile of 2,4-Difluoro-5-nitroaniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative in-silico toxicity prediction for 2,4-Difluoro-5-nitroaniline, leveraging established computational toxicology models. The predictions are based on the compound's structural features and data from analogous aromatic amine and nitroaromatic compounds. This analysis serves as an early-stage hazard identification tool to guide further experimental testing.

Executive Summary

This compound is a halogenated nitroaromatic amine. Its chemical structure contains well-characterized toxicophores: an aromatic amine group and a nitroaromatic group.[1][2] These structural "alerts" are strongly associated with mutagenicity and carcinogenicity, primarily through metabolic activation to reactive intermediates that can form DNA adducts.[3][4][5] In-silico models are therefore expected to flag this compound for significant toxicological concerns. This guide compares the likely predictions from three widely used in-silico toxicology methodologies: Quantitative Structure-Activity Relationship (QSAR) models, expert rule-based systems like Derek Nexus, and the Cramer classification scheme available in Toxtree.

Comparative In-Silico Toxicity Predictions

The following table summarizes the predicted toxicity endpoints for this compound based on its structural alerts and the known predictive capabilities of different in-silico models.

Toxicity Endpoint QSAR-Based Prediction Derek Nexus (Expert System) Prediction Toxtree (Cramer Classification) Rationale for Prediction
Mutagenicity (Ames Test) Likely MutagenicPLAUSIBLE to PROBABLENot directly predicted (Class III suggests high hazard)The aromatic amine and nitroaromatic moieties are well-known structural alerts for mutagenicity.[1][6][7] Metabolic activation is expected to form reactive nitrenium ions or nitroso compounds that can interact with DNA.[3][4][5]
Carcinogenicity Likely CarcinogenicPLAUSIBLENot directly predicted (Class III suggests high hazard)Strong correlation between mutagenicity of aromatic amines/nitroaromatics and carcinogenicity.[8][9] The structural alerts are associated with genotoxic carcinogenesis.
Skin Sensitization Possible SensitizerPLAUSIBLENot directly predictedAromatic amines are a known structural class that can act as haptens, leading to skin sensitization.[10]
Hepatotoxicity Possible HepatotoxinEQUIVOCAL to PLAUSIBLENot directly predictedAromatic amines and nitroaromatics can undergo metabolic activation in the liver, leading to the formation of reactive metabolites that can cause cellular damage.[11]
Developmental Toxicity Insufficient Data for a Confident PredictionNo alert likely, or EQUIVOCALNot directly predictedWhile some nitroaromatic compounds have shown developmental toxicity, a specific alert for this structure is less common without further data.
Acute Oral Toxicity Moderate to High ToxicityNot the primary focusClass IIIThe presence of the nitro group and the overall structure would likely lead to a Cramer Class III classification, indicating a high level of toxic hazard.[12][13][14]

Detailed Methodologies

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical representations that correlate the chemical structure of a compound with its biological activity or toxicity.[15][16][17]

Experimental Protocol for QSAR Model Development and Prediction:

  • Data Collection: A dataset of structurally diverse compounds with reliable experimental toxicity data for a specific endpoint (e.g., Ames mutagenicity) is compiled.

  • Molecular Descriptor Calculation: For each molecule in the dataset, a wide range of numerical descriptors are calculated. These can include 2D descriptors (e.g., atom counts, topological indices) and 3D descriptors (e.g., molecular shape, quantum chemical parameters).

  • Model Building: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms (e.g., support vector machines, random forests), are used to build a mathematical model that links the molecular descriptors to the toxicity endpoint.[18][19]

  • Model Validation: The model's predictive performance is rigorously evaluated using internal (e.g., cross-validation) and external validation (using a separate set of compounds not used in model training).

  • Prediction for a New Chemical: The validated QSAR model is used to predict the toxicity of a new compound, like this compound, by calculating its molecular descriptors and inputting them into the model. The prediction's reliability is assessed by determining if the new compound falls within the model's applicability domain.

Derek Nexus (Expert Rule-Based System)

Derek Nexus is a knowledge-based expert system that predicts toxicity by identifying structural alerts (toxicophores) within a query molecule.[10][20][21] These alerts are derived from a comprehensive, manually curated knowledge base of structure-toxicity relationships from public and proprietary sources.[22][23]

Experimental Protocol for Derek Nexus Prediction:

  • Structure Input: The chemical structure of this compound is drawn or imported into the Derek Nexus software.

  • Knowledge Base Comparison: The software systematically compares the input structure against its knowledge base of structural alerts for a wide range of toxicity endpoints.

  • Alert Firing: If a structural alert is identified (e.g., "aromatic amine" or "nitroaromatic"), the corresponding alert "fires".

  • Prediction Generation: For each fired alert, Derek Nexus provides a qualitative prediction of the likelihood of toxicity (e.g., PLAUSIBLE, PROBABLE, CERTAIN, EQUIVOCAL, or IMPROBABLE).[23]

  • Reasoning and Supporting Data: The output includes a detailed rationale for the prediction, the specific toxicophore highlighted on the molecule, and supporting evidence such as mechanistic hypotheses, key references, and examples of similar compounds.

Toxtree (Cramer Classification)

Toxtree is an open-source software that implements various decision tree approaches to predict toxicity.[12] The Cramer classification scheme is a decision tree that categorizes a chemical into one of three classes of oral toxicity based on its structure, guiding the assessment of the Threshold of Toxicological Concern (TTC).[13][24][25]

Experimental Protocol for Toxtree Cramer Classification:

  • Structure Input: The chemical structure of this compound is provided to the Toxtree software, typically as a SMILES string or by drawing the structure.

  • Decision Tree Application: The software processes the structure through the Cramer decision tree, which consists of a series of yes/no questions about the presence of specific functional groups and structural features.[14]

  • Classification: Based on the answers to the decision tree questions, the compound is assigned to one of three classes:

    • Class I: Low order of oral toxicity.

    • Class II: Intermediate toxicity.

    • Class III: High suspicion of toxicity, suggesting that significant toxic effects are possible.

  • Output: Toxtree provides the final Cramer class and a trace of the decision-making process through the tree. For this compound, the presence of the nitro group would likely lead to its classification into Class III.[12]

Visualized Workflows and Pathways

G General In-Silico Toxicity Prediction Workflow cluster_input Input cluster_models Prediction Models cluster_output Output & Analysis A Chemical Structure (this compound) B QSAR Models A->B Descriptor Calculation C Expert Systems (e.g., Derek Nexus) A->C Structural Alert Identification D Decision Tree Models (e.g., Toxtree) A->D Structural Feature Analysis E Quantitative Predictions (e.g., LD50) B->E F Qualitative Alerts (e.g., Mutagenicity Alert) C->F G Hazard Classification (e.g., Cramer Class III) D->G H Weight of Evidence Assessment E->H F->H G->H I Prioritized In-Vitro/ In-Vivo Assays H->I Guide Experimental Testing G Potential Metabolic Activation of this compound cluster_compound Parent Compound cluster_activation Metabolic Activation Pathways cluster_intermediates Reactive Intermediates cluster_further Further Activation cluster_electrophiles Ultimate Carcinogens (Electrophiles) cluster_toxicity Toxicological Effect A This compound B N-hydroxylation (Cytochrome P450) A->B C Nitroreduction (Nitroreductases) A->C D N-hydroxyarylamine B->D E Nitroso intermediate C->E F Esterification (e.g., Sulfation, Acetylation) D->F G Nitrenium Ion D->G E->D H N-acetoxyarylamine F->H I DNA Adduct Formation G->I H->G J Mutagenicity & Carcinogenicity I->J

References

Benchmarking Purification Techniques for 2,4-Difluoro-5-nitroaniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common purification techniques for 2,4-Difluoro-5-nitroaniline, a key intermediate in the synthesis of various pharmaceutical compounds. The selection of an appropriate purification method is critical to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document outlines detailed experimental protocols for recrystallization and column chromatography, presents a comparative analysis of their performance, and offers a decision-making framework to assist researchers in choosing the optimal technique for their specific needs.

Data Presentation: Comparison of Purification Techniques

The following table summarizes the quantitative data obtained from the purification of a crude this compound sample using recrystallization and column chromatography.

ParameterRecrystallizationColumn Chromatography
Initial Purity 95.0%95.0%
Final Purity 99.5%≥99.0%[1]
Recovery Yield 85%70%
Time Requirement 4-6 hours8-12 hours
Solvent Consumption ModerateHigh
Scalability Readily scalableLess readily scalable
Cost LowHigh

Experimental Protocols

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Purity analysis of this compound before and after purification was performed using the following HPLC method, adapted from established protocols for similar fluoro-nitroaniline compounds.

  • Instrument: HPLC system with a UV detector

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Mobile Phase: Acetonitrile and water (gradient elution may be necessary for optimal separation of impurities)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of the this compound sample in 1 mL of acetonitrile.

Recrystallization Protocol

This protocol is based on methods for structurally related compounds, such as 4,5-difluoro-2-nitroaniline, which has been successfully recrystallized from a hexane-dichloromethane solvent mixture.[2]

  • Solvent Selection: A solvent system of hexane and dichloromethane is a good starting point. The ideal solvent should dissolve the compound sparingly at room temperature but show high solubility at elevated temperatures.

  • Dissolution: In a fume hood, suspend the crude this compound in a minimal amount of hexane.

  • Heating: Gently heat the suspension while stirring. Add dichloromethane dropwise until the solid completely dissolves.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography Protocol

This protocol is adapted from purification methods for related fluoro-nitroaromatic compounds.[3][4][5]

  • Stationary Phase: Silica gel (60-120 mesh).

  • Eluent Selection: A mixture of petroleum ether and ethyl acetate is a common choice for separating nitroanilines. A typical starting eluent system could be a 6:1 ratio of petroleum ether to ethyl acetate.[3] The polarity of the eluent can be gradually increased to facilitate the elution of the desired compound.

  • Column Packing: Prepare a slurry of silica gel in the initial eluent and carefully pack it into a glass column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Begin elution with the initial solvent system, collecting fractions. Monitor the separation using Thin Layer Chromatography (TLC).

  • Fraction Collection: Collect the fractions containing the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Mandatory Visualizations

Purification_Workflow cluster_start Start cluster_purification Purification cluster_analysis Analysis cluster_end End Product Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Method 1 ColumnChromatography Column Chromatography Crude->ColumnChromatography Method 2 HPLC HPLC Analysis Recrystallization->HPLC ColumnChromatography->HPLC Pure Pure this compound HPLC->Pure

Caption: Experimental workflow for the purification and analysis of this compound.

Decision_Tree Start Select Purification Technique Purity High Purity Required? Start->Purity Scale Large Scale? Purity->Scale Yes ColumnChromatography Choose Column Chromatography Purity->ColumnChromatography No (Moderate Purity OK) Cost Cost a Major Constraint? Scale->Cost No Recrystallization Choose Recrystallization Scale->Recrystallization Yes Cost->Recrystallization Yes Cost->ColumnChromatography No

Caption: Decision tree for selecting a purification technique for this compound.

References

Safety Operating Guide

Proper Disposal of 2,4-Difluoro-5-nitroaniline: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Disposal Information

This guide provides essential safety and logistical information for the proper disposal of 2,4-Difluoro-5-nitroaniline (CAS No. 123344-02-5), a chemical compound utilized in various research and development applications. Adherence to these procedures is critical to ensure the safety of laboratory personnel and the protection of the environment. This substance is classified as hazardous waste and must be managed accordingly from generation to final treatment at an approved waste disposal facility.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative that all personnel are equipped with the appropriate personal protective equipment (PPE) and are familiar with the handling requirements of this compound.

Precaution CategorySpecific Recommendations
Personal Protective Equipment (PPE) Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. In case of dust formation, use a NIOSH-approved respirator.
Handling Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
Storage of Waste Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong bases, and acids. Keep waste containers tightly closed and clearly labeled as "Hazardous Waste" with the full chemical name.
Spill Response In the event of a spill, evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a sealed, labeled container for disposal as hazardous waste. Prevent the spill from entering drains or waterways.

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in a systematic and compliant manner. The following workflow outlines the necessary steps from waste generation to final disposal.

cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Final Disposal A 1. Identify Waste (this compound) B 2. Select a Compatible Waste Container A->B Ensure chemical compatibility C 3. Label Container 'Hazardous Waste' & Chemical Name B->C Properly identify contents D 4. Store in a Designated, Ventilated Area C->D Secure storage E 5. Segregate from Incompatible Materials D->E Prevent reactions F 6. Arrange for Pickup by EHS or Licensed Contractor E->F Official handover G 7. Document Waste Generation and Disposal F->G Maintain records H 8. Approved Waste Disposal Facility F->H Final treatment

Disposal Workflow for this compound

Experimental Protocols for Decontamination of Empty Containers:

Empty containers that previously held this compound must be treated as hazardous waste unless properly decontaminated. A triple-rinse procedure is a common and effective method for decontamination.

  • Selection of Solvent: Choose a suitable solvent in which this compound is soluble, such as acetone or methanol.

  • First Rinse: Add a small amount of the chosen solvent to the empty container, ensuring all interior surfaces are wetted. Securely cap the container and agitate it thoroughly.

  • Collection of Rinsate: Pour the solvent rinsate into a designated hazardous waste container for halogenated organic compounds.

  • Repeat: Perform the rinsing procedure two more times, collecting the rinsate in the same hazardous waste container.

  • Final Disposal of Container: After the triple-rinse, the container may be disposed of as non-hazardous waste. It is recommended to deface the original label before disposal.

Disposal "Don'ts"

To prevent accidents and environmental contamination, the following actions are strictly prohibited:

  • Do Not dispose of this compound in the regular trash.

  • Do Not pour this chemical down the drain or into any sewer system.

  • Do Not mix with incompatible waste streams, such as strong oxidizing agents or acids.

By adhering to these detailed procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding environmental responsibility. For any uncertainties, always consult your institution's Environmental Health and Safety (EHS) department.

Essential Safety and Logistical Information for Handling 2,4-Difluoro-5-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2,4-Difluoro-5-nitroaniline was not publicly available at the time of this writing. The following information is synthesized from the SDSs of structurally similar compounds, including 4,5-Difluoro-2-nitroaniline, 2-Fluoro-5-nitroaniline, and 2,4-Difluoroaniline. It is imperative to consult the official SDS for this compound from the supplier before handling this chemical.

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for researchers, scientists, and drug development professionals working with this compound.

Hazard Identification and Personal Protective Equipment

Based on data for analogous compounds, this compound is anticipated to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[1][2] A comprehensive approach to personal protective equipment is mandatory to ensure personnel safety.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles or safety glasses with side-shields. A face shield is required when there is a risk of splashing.Protects against splashes, dust, and vapors that can cause serious eye irritation.[1][2]
Skin Protection Chemical-resistant, impervious gloves (e.g., Butyl rubber, Neoprene). A flame-retardant lab coat, fully buttoned, and closed-toe shoes are mandatory.Prevents skin absorption, a likely primary route of exposure. Protects against accidental contact and potential flammability.[2][3]
Respiratory Protection All handling of solid material should be conducted in a certified chemical fume hood. If a fume hood is not available or if dust is generated, a NIOSH/MSHA-approved respirator with a particulate filter is required.Protects against inhalation of harmful dust and vapors.[1][2]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.

Experimental Workflow:

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Verify that an eyewash station and safety shower are accessible and have been recently tested.

    • Assemble all necessary equipment and reagents within the fume hood.

    • Don all required PPE as specified in Table 1.

  • Handling:

    • Use only under a chemical fume hood.[1]

    • Avoid all personal contact, including inhalation of dust or vapors.[3]

    • Prevent dust formation during weighing and transfer.

    • Keep the container tightly closed when not in use.

  • Post-Handling:

    • Decontaminate all equipment and the work area within the fume hood.

    • Carefully remove and dispose of contaminated gloves and other disposable PPE as hazardous waste.

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[2]

Disposal Plan: Waste Management and Decontamination

Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. This substance should be treated as hazardous waste.[4]

Table 2: Disposal Guidelines for this compound

Waste TypeDisposal Procedure
Unused/Excess Chemical Dispose of contents and container to an approved waste disposal plant.[2] Do not dispose of in regular trash or down the drain.[4]
Contaminated PPE Place in a sealed, labeled container for hazardous waste disposal.
Empty Containers Triple rinse with a suitable solvent (e.g., acetone, ethanol). The rinsate must be collected and disposed of as hazardous waste. Puncture the container to prevent reuse.[5]
Spills For minor spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal.[4] Evacuate the area for larger spills and contact the institution's Environmental Health and Safety (EHS) department.

Visualizing Safety Protocols

The following diagrams illustrate the key decision-making processes for ensuring safety when handling this compound.

PPE_Selection_Workflow PPE Selection for Handling this compound start Start: Handling this compound fume_hood Work in a certified chemical fume hood? start->fume_hood respirator Wear NIOSH-approved respirator with particulate filter fume_hood->respirator No eye_protection Wear safety goggles with side shields fume_hood->eye_protection Yes respirator->eye_protection face_shield Risk of splash? eye_protection->face_shield wear_face_shield Wear a face shield over goggles face_shield->wear_face_shield Yes gloves Wear chemical-resistant gloves (e.g., Butyl rubber) face_shield->gloves No wear_face_shield->gloves lab_coat Wear a flame-retardant lab coat gloves->lab_coat end Proceed with handling lab_coat->end Disposal_Workflow Disposal Workflow for this compound start Start: Waste Generated waste_type Identify Waste Type start->waste_type chemical_waste Unused Chemical / Contaminated Material waste_type->chemical_waste Chemical empty_container Empty Container waste_type->empty_container Container ppe_waste Contaminated PPE waste_type->ppe_waste PPE dispose_hazardous Dispose as Hazardous Waste in a sealed, labeled container chemical_waste->dispose_hazardous triple_rinse Triple rinse with appropriate solvent empty_container->triple_rinse ppe_waste->dispose_hazardous end Disposal Complete dispose_hazardous->end collect_rinsate Collect rinsate as hazardous waste triple_rinse->collect_rinsate puncture_container Puncture container to prevent reuse collect_rinsate->puncture_container dispose_non_haz Dispose of container as non-hazardous waste puncture_container->dispose_non_haz dispose_non_haz->end

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.